molecular formula C18H21N5O5 B12400959 N-[(3-Methoxyphenyl)methyl]adenosine

N-[(3-Methoxyphenyl)methyl]adenosine

Katalognummer: B12400959
Molekulargewicht: 387.4 g/mol
InChI-Schlüssel: YUPMHVHUPBAVAS-OWYXCUOISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

N-[(3-Methoxyphenyl)methyl]adenosine is a useful research compound. Its molecular formula is C18H21N5O5 and its molecular weight is 387.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C18H21N5O5

Molekulargewicht

387.4 g/mol

IUPAC-Name

(2R,4S,5R)-2-(hydroxymethyl)-5-[6-[(3-methoxyphenyl)methylamino]purin-9-yl]oxolane-3,4-diol

InChI

InChI=1S/C18H21N5O5/c1-27-11-4-2-3-10(5-11)6-19-16-13-17(21-8-20-16)23(9-22-13)18-15(26)14(25)12(7-24)28-18/h2-5,8-9,12,14-15,18,24-26H,6-7H2,1H3,(H,19,20,21)/t12-,14?,15+,18-/m1/s1

InChI-Schlüssel

YUPMHVHUPBAVAS-OWYXCUOISA-N

Isomerische SMILES

COC1=CC=CC(=C1)CNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@H](C([C@H](O4)CO)O)O

Kanonische SMILES

COC1=CC=CC(=C1)CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O

Herkunft des Produkts

United States

Foundational & Exploratory

Synthesis of N-[(3-Methoxyphenyl)methyl]adenosine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis pathways for N-[(3-Methoxyphenyl)methyl]adenosine, a notable adenosine (B11128) analogue. The document details established synthetic methodologies, experimental protocols, and relevant biological context, with a focus on providing actionable information for research and development.

Introduction

This compound, also known as N6-(3-methoxybenzyl)adenosine, is a derivative of the endogenous nucleoside adenosine. N6-substituted adenosines are a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities, including potential anticancer, antiviral, and anti-inflammatory properties.[1] These compounds often exert their effects by interacting with adenosine receptors (A1, A2A, A2B, and A3), with the nature and position of the substituent on the N6-benzyl group influencing receptor affinity and selectivity.[2][3] Specifically, N6-benzyladenosine derivatives have been identified as potent ligands for the A3 adenosine receptor.[2][4]

Core Synthesis Pathways

The synthesis of this compound can be achieved through several established routes for N6-alkylation of adenosine. The most common and direct methods are detailed below.

Nucleophilic Substitution of 6-Chloropurine (B14466) Riboside

A prevalent and efficient method for synthesizing N6-substituted adenosine derivatives involves the nucleophilic aromatic substitution (SNAr) of a 6-halopurine precursor, typically 6-chloropurine-9-riboside, with the desired amine.[1][3] In this case, 6-chloropurine-9-riboside is reacted with 3-methoxybenzylamine (B130926) in the presence of a base, such as triethylamine (B128534), in a suitable solvent like n-butanol. The reaction proceeds via nucleophilic attack of the amine on the C6 position of the purine (B94841) ring, displacing the chloride ion.

A general reaction scheme is as follows:

G reactant1 6-Chloropurine-9-riboside product This compound reactant1->product + reactant2 3-Methoxybenzylamine reactant2->product reagents Triethylamine, n-Butanol reagents->product

Caption: Nucleophilic substitution pathway for this compound synthesis.

Dimroth Rearrangement

Another effective strategy is the Dimroth rearrangement.[4][5][6] This two-step process involves the initial alkylation of adenosine with a 3-methoxybenzyl halide (e.g., bromide or chloride). This reaction typically occurs at the N1 position of the purine ring. The resulting N1-substituted intermediate is then treated with a base, which catalyzes a ring-opening and subsequent ring-closing reaction to yield the thermodynamically more stable N6-substituted product. This method can offer excellent regioselectivity.[6]

Direct Alkylation of Adenosine

Direct alkylation of adenosine with 3-methoxybenzyl halide is also a possible route. However, this method is often hampered by a lack of regioselectivity, leading to a mixture of products, including alkylation at other nitrogen atoms (N1, N3, N7) and on the hydroxyl groups of the ribose moiety. To circumvent this, protection of the 2',3', and 5'-hydroxyl groups of the ribose is often necessary prior to alkylation.

Quantitative Data on Synthesis

While specific yield data for the synthesis of this compound is not always reported in the literature, the following table summarizes representative yields and conditions for the synthesis of closely related N6-benzyladenosine derivatives via the reaction of 6-chloropurine riboside with various benzylamines.

ProductAmineSolventBaseTemp. (°C)Time (h)Yield (%)Reference
N6-benzyladenosineBenzylaminen-ButanolTriethylamine904Not specified, "white solid"[1]
N6-(2-fluorobenzyl)adenosine2-FluorobenzylamineAcetonitrileDIPEA60889 (of protected intermediate)[7][8]
N6-(4-fluorobenzyl)adenosine4-Fluorobenzylaminen-ButanolTriethylamine904Not specified, "white solid"[1]
N6-(3-iodobenzyl)adenosine3-Iodobenzylaminen-ButanolTriethylamine904Not specified, "white solid"[1]

Detailed Experimental Protocols

The following protocol for the synthesis of this compound is based on the general procedure described by Trávníček et al. for the synthesis of N6-benzyladenosine derivatives.[1]

Materials:

  • 6-Chloropurine-9-riboside

  • 3-Methoxybenzylamine

  • Triethylamine

  • n-Butanol

  • Diethyl ether

  • Distilled water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer with heating mantle

  • Reflux condenser

  • Filtration apparatus (e.g., Büchner funnel)

  • Standard laboratory glassware

Procedure:

  • To a solution of 6-chloropurine-9-riboside (1 mmol) in n-butanol (20 mL) in a round-bottom flask, add 3-methoxybenzylamine (1.33 mmol) and triethylamine (1.67 mmol).

  • Stir the reaction mixture at 90 °C for 4 hours under a reflux condenser.

  • After the reaction is complete, cool the mixture and leave it at -5 °C overnight to facilitate precipitation.

  • Collect the resulting white solid by filtration.

  • Wash the solid sequentially with cold n-butanol (2 x 5 mL), cold distilled water (2 x 5 mL), and finally with diethyl ether (2 x 5 mL).

  • Dry the purified product, this compound, under vacuum.

Characterization:

The final product should be characterized by standard analytical techniques such as NMR spectroscopy (¹H, ¹³C), mass spectrometry, and elemental analysis to confirm its identity and purity.

Experimental and Biological Pathway Visualizations

General Experimental Workflow

The synthesis and purification of this compound typically follow a standard laboratory workflow.

G A Reaction Setup (Reactants, Solvent, Base) B Reaction (Heating and Stirring) A->B C Reaction Monitoring (TLC/LC-MS) B->C C->B Continue reaction D Work-up (Cooling, Precipitation) C->D Reaction complete E Purification (Filtration and Washing) D->E F Drying E->F G Characterization (NMR, MS) F->G

Caption: A typical experimental workflow for the synthesis of N6-substituted adenosines.

Adenosine A3 Receptor Signaling Pathway

This compound, as an adenosine analogue, is expected to interact with adenosine receptors. The A3 adenosine receptor, a G protein-coupled receptor (GPCR), is a key target for many N6-benzyladenosine derivatives.[2] Its activation initiates a signaling cascade that can lead to various cellular responses, including the inhibition of adenylyl cyclase and the stimulation of phospholipase C.

G cluster_membrane Cell Membrane A3R A3 Adenosine Receptor G_protein Gi/o Protein A3R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits PLC Phospholipase C G_protein->PLC activates cAMP cAMP AC->cAMP produces IP3_DAG IP3 + DAG PLC->IP3_DAG produces Ligand This compound Ligand->A3R ATP ATP ATP->AC Cellular_Response Cellular Response (e.g., anti-inflammatory effects) cAMP->Cellular_Response PIP2 PIP2 PIP2->PLC IP3_DAG->Cellular_Response

Caption: Simplified signaling pathway of the A3 adenosine receptor.

References

The Adenosine A3 Receptor: A Potential Target for N-[(3-Methoxyphenyl)methyl]adenosine

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Putative Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Adenosine (B11128) is a ubiquitous endogenous purine (B94841) nucleoside that modulates a wide array of physiological processes by activating four distinct G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3. These receptors are expressed throughout the body and are implicated in cardiovascular, neurological, inflammatory, and immunological functions. The development of synthetic adenosine analogs has been a significant focus of drug discovery efforts, aiming to achieve receptor subtype selectivity and improved therapeutic profiles for conditions such as cardiac arrhythmias, inflammation, and cancer.

N-[(3-Methoxyphenyl)methyl]adenosine, also known as N6-(3-methoxybenzyl)adenosine, belongs to the class of N6-substituted adenosine analogs. The N6 position of the adenine (B156593) ring is a critical site for modification to enhance affinity and selectivity for adenosine receptor subtypes. While specific pharmacological data for this compound remains to be published, extensive research on similar N6-benzyladenosine derivatives provides a strong basis for predicting its likely mechanism of action.

Putative Mechanism of Action

Based on structure-activity relationship (SAR) studies of N6-benzyladenosine analogs, this compound is hypothesized to act as an agonist at one or more adenosine receptor subtypes, with a probable preference for the A3 receptor. The methoxy (B1213986) substitution on the benzyl (B1604629) ring is a key feature that influences receptor affinity and selectivity.

Interaction with Adenosine Receptors

The interaction of adenosine analogs with their receptors is a complex process involving specific binding pockets within the transmembrane domains of the GPCRs. The N6-substituent plays a crucial role in determining the binding affinity and selectivity. For N6-benzyladenosine derivatives, the benzyl group is thought to interact with a hydrophobic pocket within the receptor. The position of substituents on the benzyl ring can fine-tune these interactions.

While direct evidence is lacking for the 3-methoxy isomer, a study on N6-benzyladenosine-5′-uronamides demonstrated that a 4-methoxy group on the benzyl ring favored A3 receptor selectivity[1]. This suggests that the methoxy group of this compound likely contributes to its binding characteristics.

Quantitative Data for Structurally Related Compounds

As previously stated, specific binding affinity data for this compound are not available in the reviewed literature. To provide a frame of reference, the following table summarizes the binding affinities (Ki values in nM) of the parent compound, N6-benzyladenosine, and its 4-methoxy derivative at rat A1, A2a, and A3 adenosine receptors, as reported in a study by Jacobson et al. (1995)[1].

CompoundA1 Ki (nM)A2a Ki (nM)A3 Ki (nM)A1/A3 SelectivityA2a/A3 Selectivity
N6-Benzyladenosine58390222.617.7
N6-(4-Methoxybenzyl)adenosine110680129.256.7

Data extracted from Jacobson et al., J. Med. Chem. 1995, 38, 1720-1735. The data pertains to rat receptors.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the pharmacological profile of adenosine receptor ligands, adapted from the literature on N6-benzyladenosine analogs[1].

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of a test compound for adenosine receptor subtypes.

General Workflow:

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Tissue Tissue Homogenization (e.g., rat brain cortex for A1, striatum for A2a) Cent1 Centrifugation Tissue->Cent1 CHO Transfected CHO Cells (for A3) CHO->Cent1 Resuspend Resuspension in Buffer Cent1->Resuspend Cent2 Second Centrifugation Resuspend->Cent2 FinalResuspend Final Resuspension in Assay Buffer Cent2->FinalResuspend Incubation Incubation of Membranes with Radioligand and Test Compound FinalResuspend->Incubation Filtration Rapid Filtration through Glass Fiber Filters Incubation->Filtration Washing Washing to Remove Unbound Ligand Filtration->Washing Counting Quantification of Radioactivity (Scintillation Counting) Washing->Counting IC50 Determination of IC50 Counting->IC50 ChengPrusoff Calculation of Ki using Cheng-Prusoff Equation IC50->ChengPrusoff

Caption: Workflow for Radioligand Binding Assay.

Protocol for A1 Adenosine Receptor Binding:

  • Membrane Preparation: Rat cerebral cortical membranes are prepared by homogenization in ice-cold 50 mM Tris-HCl buffer (pH 7.4), followed by centrifugation at 48,000 x g for 10 minutes. The pellet is resuspended in fresh buffer and centrifuged again. The final pellet is resuspended in buffer containing adenosine deaminase (2 U/mL) and incubated for 30 minutes at 37°C, then stored at -80°C.

  • Assay: Membranes (50 µg of protein) are incubated in a final volume of 100 µL of 50 mM Tris-HCl buffer (pH 7.4) containing 1 nM [3H]R-PIA (N6-(R)-phenylisopropyladenosine) and various concentrations of the test compound.

  • Incubation: The mixture is incubated at 25°C for 60 minutes.

  • Filtration: The incubation is terminated by rapid filtration through Whatman GF/B glass fiber filters, followed by three washes with ice-cold buffer.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation spectrometry.

  • Data Analysis: Non-specific binding is determined in the presence of 10 µM NECA (5'-N-ethylcarboxamidoadenosine). The IC50 values are determined by non-linear regression analysis and converted to Ki values using the Cheng-Prusoff equation.

Protocol for A2a Adenosine Receptor Binding:

  • Membrane Preparation: Rat striatal membranes are prepared as described for A1 receptors.

  • Assay: Membranes (25 µg of protein) are incubated with 2 nM [3H]CGS 21680 (2-[p-(2-carboxyethyl)phenethylamino]-5'-N-ethylcarboxamidoadenosine) in 50 mM Tris-HCl buffer (pH 7.4) containing 10 mM MgCl2.

  • Incubation, Filtration, and Quantification: As described for the A1 receptor assay.

  • Data Analysis: Non-specific binding is determined in the presence of 50 µM NECA. Data analysis is performed as for the A1 receptor assay.

Protocol for A3 Adenosine Receptor Binding:

  • Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably transfected with the rat A3 adenosine receptor are used. Membranes are prepared as described for A1 receptors.

  • Assay: Membranes (20 µg of protein) are incubated with 0.5 nM [125I]AB-MECA (N6-(4-amino-3-iodobenzyl)-5'-N-methylcarboxamidoadenosine) in 50 mM Tris-HCl buffer (pH 7.4) containing 10 mM MgCl2 and 1 mM EDTA.

  • Incubation, Filtration, and Quantification: As described for the A1 receptor assay.

  • Data Analysis: Non-specific binding is determined in the presence of 10 µM R-PIA. Data analysis is performed as for the A1 receptor assay.

Signaling Pathways

Activation of adenosine receptors by an agonist like this compound would trigger intracellular signaling cascades. The specific pathway depends on the receptor subtype and the G protein to which it couples.

A1 and A3 Receptor Signaling

A1 and A3 receptors typically couple to Gi/o proteins.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist Agonist (e.g., this compound) Receptor A1/A3 Receptor Agonist->Receptor G_protein Gi/o Protein Receptor->G_protein AC Adenylate Cyclase G_protein->AC PLC Phospholipase C G_protein->PLC K_channel K+ Channel G_protein->K_channel Ca_channel Ca2+ Channel G_protein->Ca_channel ATP ATP AC->ATP PIP2 PIP2 PLC->PIP2 K_efflux ↑ K+ Efflux (Hyperpolarization) K_channel->K_efflux Ca_influx ↓ Ca2+ Influx Ca_channel->Ca_influx cAMP ↓ cAMP ATP->cAMP Inhibited IP3_DAG ↑ IP3 + DAG PIP2->IP3_DAG Activated

Caption: A1/A3 Adenosine Receptor Signaling Pathway.

Activation of A1 and A3 receptors leads to:

  • Inhibition of Adenylate Cyclase: This results in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

  • Activation of Phospholipase C (PLC): This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.

  • Modulation of Ion Channels: Activation of G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization, and inhibition of voltage-gated calcium channels, reducing calcium influx.

A2A and A2B Receptor Signaling

A2A and A2B receptors couple to Gs proteins.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist Agonist (e.g., this compound) Receptor A2A/A2B Receptor Agonist->Receptor G_protein Gs Protein Receptor->G_protein AC Adenylate Cyclase G_protein->AC ATP ATP AC->ATP cAMP ↑ cAMP ATP->cAMP Activated PKA Protein Kinase A (PKA) cAMP->PKA CREB CREB Activation PKA->CREB

Caption: A2A/A2B Adenosine Receptor Signaling Pathway.

Activation of A2A and A2B receptors leads to:

  • Stimulation of Adenylate Cyclase: This results in an increase in intracellular cAMP levels.

  • Activation of Protein Kinase A (PKA): Elevated cAMP levels lead to the activation of PKA, which then phosphorylates various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB), to modulate gene expression.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is currently lacking, the existing literature on N6-substituted adenosine analogs provides a strong foundation for inferring its likely pharmacological properties. It is highly probable that this compound acts as an agonist at adenosine receptors, with a potential selectivity for the A3 subtype. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive framework for the future investigation and characterization of this compound and other novel adenosine receptor modulators. Further research, particularly radioligand binding studies and functional assays, is imperative to definitively elucidate its mechanism of action and therapeutic potential.

References

N-[(3-Methoxyphenyl)methyl]adenosine: A Technical Guide to its Adenosine Receptor Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of the adenosine (B11128) analog, N-[(3-Methoxyphenyl)methyl]adenosine, for the four subtypes of adenosine receptors: A1, A2A, A2B, and A3. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes key biological and experimental pathways to support further research and development efforts.

Core Findings: High Affinity for A1 and A3 Receptors

Quantitative Affinity Data

The binding affinities (Ki) of this compound for the human A1 and A3 adenosine receptors are presented below. This data is derived from radioligand displacement assays.

Receptor SubtypeRadioligandCell LineKi (nM)
Human A1[¹²⁵I]ABNHEK-2932.7
Human A3[¹²⁵I]AB-MECAHEK-2934.3

Data for A2A and A2B receptors for this compound is not currently available in the public domain.

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the replication and extension of these findings.

Radioligand Binding Assay for A1 and A3 Receptors

This protocol outlines the methodology used to determine the binding affinity of this compound for the human A1 and A3 adenosine receptors expressed in HEK-293 cells.

Materials:

  • Cell Membranes: Membranes prepared from HEK-293 cells stably expressing the human A1 or A3 adenosine receptor.

  • Radioligands:

    • For A1 receptor: [¹²⁵I]N⁶-aminobenzyladenosine ([¹²⁵I]ABN).

    • For A3 receptor: [¹²⁵I]N⁶-(4-amino-3-iodobenzyl)adenosine-5'-N-methyluronamide ([¹²⁵I]AB-MECA).

  • Test Compound: this compound.

  • Non-specific Binding Control: 10 µM R-PIA (R-phenylisopropyladenosine) for A1 and 100 µM R-PIA for A3.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Enzyme: Adenosine deaminase (2 units/mL).

  • Filtration Apparatus: Brandel cell harvester or equivalent.

  • Filters: Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation Counter: For measuring radioactivity.

Procedure:

  • Membrane Preparation: Grow HEK-293 cells expressing the target receptor to confluency. Harvest the cells and homogenize them in ice-cold 50 mM Tris-HCl buffer. Centrifuge the homogenate and resuspend the membrane pellet in fresh buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, combine the following in a final volume of 100 µL:

    • 50 µL of cell membranes (typically 5-10 µg of protein).

    • 25 µL of radioligand at a final concentration of approximately 0.5 nM for [¹²⁵I]ABN and 0.25 nM for [¹²⁵I]AB-MECA.

    • 25 µL of varying concentrations of this compound or the non-specific binding control.

  • Incubation: Incubate the plate at room temperature for 90 minutes to allow the binding to reach equilibrium.

  • Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data. Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Representative cAMP Functional Assay for A2A and A2B Receptors

Since A2A and A2B receptors are Gs-coupled, their activation leads to an increase in intracellular cyclic AMP (cAMP). A functional assay measuring cAMP levels is a standard method to assess the agonist or antagonist properties of a compound at these receptors. The following is a representative protocol.

Materials:

  • Cell Line: HEK-293 or CHO cells stably expressing the human A2A or A2B adenosine receptor.

  • Test Compound: this compound.

  • Reference Agonist: NECA (5'-N-Ethylcarboxamidoadenosine) or CGS-21680 for A2A.

  • Phosphodiesterase (PDE) Inhibitor: IBMX (3-isobutyl-1-methylxanthine) or Rolipram to prevent cAMP degradation.

  • Cell Culture Medium: As appropriate for the cell line (e.g., DMEM with 10% FBS).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar.

  • cAMP Assay Kit: A commercially available kit (e.g., HTRF, LANCE, or ELISA-based).

Procedure:

  • Cell Culture and Plating: Culture the cells to an appropriate density and seed them into 96-well or 384-well plates. Allow the cells to adhere overnight.

  • Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with a PDE inhibitor (e.g., 100 µM IBMX) in assay buffer for 15-30 minutes at 37°C.

  • Compound Addition: Add varying concentrations of this compound (to test for agonist activity) or a fixed concentration of a reference agonist in the presence of varying concentrations of the test compound (to test for antagonist activity).

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP assay kit.

  • Data Analysis:

    • For Agonist Activity: Plot the cAMP concentration against the log of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (effective concentration for 50% of maximal response) and Emax (maximum effect).

    • For Antagonist Activity: Plot the response to the reference agonist against the log of the test compound concentration to determine the IC50. This can be used to calculate the antagonist dissociation constant (Kb).

Visualizations

Adenosine Receptor Signaling Pathways

The following diagrams illustrate the canonical signaling pathways for the four adenosine receptor subtypes.

Adenosine_Signaling cluster_A1_A3 A1 & A3 Receptor Signaling cluster_A2A_A2B A2A & A2B Receptor Signaling A1_A3 A1 / A3 Receptors Gi Gαi/o A1_A3->Gi AC_inhib Adenylyl Cyclase (Inhibition) Gi->AC_inhib inhibits PLC Phospholipase C Gi->PLC activates cAMP_dec ↓ cAMP AC_inhib->cAMP_dec IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG A2A_A2B A2A / A2B Receptors Gs Gαs A2A_A2B->Gs AC_act Adenylyl Cyclase (Activation) Gs->AC_act activates cAMP_inc ↑ cAMP AC_act->cAMP_inc Radioligand_Binding_Workflow start Start prep_membranes Prepare Cell Membranes Expressing Receptor start->prep_membranes assay_setup Set up Assay Plate: Membranes + Radioligand + Test Compound prep_membranes->assay_setup incubation Incubate to Reach Equilibrium assay_setup->incubation filtration Rapid Filtration to Separate Bound from Unbound Ligand incubation->filtration quantification Quantify Radioactivity of Bound Ligand filtration->quantification analysis Data Analysis: Determine IC50 and Ki quantification->analysis end End analysis->end Affinity_Relationship cluster_known Known High Affinity cluster_unknown Affinity Not Determined Compound This compound A1 A1 Receptor (Ki = 2.7 nM) Compound->A1 Binds with high affinity A3 A3 Receptor (Ki = 4.3 nM) Compound->A3 Binds with high affinity A2A A2A Receptor Compound->A2A Interaction to be determined A2B A2B Receptor Compound->A2B Interaction to be determined

The Dawn of Adenosine Modulation: A Technical History of N-Substituted Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today illuminates the pivotal discovery and rich history of N-substituted adenosine (B11128) derivatives, molecules that have revolutionized our understanding of purinergic signaling and paved the way for novel therapeutic interventions. This in-depth whitepaper provides researchers, scientists, and drug development professionals with a detailed exploration of the synthesis, biological activity, and signaling pathways of these critical compounds.

The journey into N-substituted adenosine derivatives began serendipitously in the mid-20th century with the discovery of kinetin, a potent plant growth factor. Initially isolated from autoclaved herring sperm DNA, N6-furfuryladenosine, as it was chemically identified, marked the dawn of a new era in understanding how modifications to the adenosine scaffold could elicit profound biological effects. This discovery laid the groundwork for the systematic exploration of N-substituted adenosines as powerful modulators of a then-nascent family of receptors: the adenosine receptors.

This guide meticulously chronicles the evolution of this field, from the early structure-activity relationship (SAR) studies that unveiled the critical role of the N6-position in determining receptor subtype selectivity and potency, to the development of iconic tool compounds that remain indispensable in modern pharmacology.

From Plant Growth to Purinergic Signaling: A Historical Perspective

The story of N-substituted adenosine derivatives begins not in the realm of human pharmacology, but in plant biology. In the 1950s, Folke Skoog and Carlos O. Miller at the University of Wisconsin were investigating factors that promote cell division (cytokinesis) in plants. Their research led to the isolation and identification of kinetin (N6-furfuryladenosine) from autoclaved herring sperm DNA.[1][2][3] Initially, it was believed to be an artifact of the isolation process, but it was the first concrete evidence that a simple substitution on the N6-position of adenine (B156593) could confer potent biological activity.[1][2][3] This pioneering work on cytokinins, a class of plant hormones, inadvertently opened the door to a new field of pharmacological research.

The subsequent decades saw a shift in focus towards the effects of N-substituted adenosine derivatives in mammalian systems. The discovery of adenosine as a signaling molecule and the identification of its receptors (A1, A2A, A2B, and A3) provided a clear target for these synthetic analogs. Researchers quickly established that modifications at the N6-position were a key determinant of a compound's affinity and selectivity for these different receptor subtypes.

A landmark development was the synthesis and characterization of N6-methyladenosine (m6A) . While its presence in RNA was noted in the 1970s, its full significance as a dynamic and reversible epigenetic modification has only been appreciated in recent years.[4][5] This discovery expanded the biological relevance of N-substituted adenosines beyond receptor modulation to the fundamental processes of gene expression.

The exploration of various N6-substituents led to the development of a vast library of adenosine receptor agonists and antagonists with varying degrees of potency and selectivity. These compounds have been instrumental in elucidating the physiological and pathophysiological roles of adenosine receptors in the cardiovascular, central nervous, and immune systems.

Quantitative Analysis of Receptor Affinity and Potency

The pharmacological characterization of N-substituted adenosine derivatives has been a cornerstone of their development. The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of key N6-substituted adenosine derivatives at human adenosine receptor subtypes. This data, compiled from numerous studies, provides a quantitative basis for understanding their structure-activity relationships.

CompoundA1 Ki (nM)A2A Ki (nM)A2B EC50 (µM)A3 Ki (nM)
N6-Cyclopentyladenosine (CPA) 2.3[2][6][7]790[2][6][7]18.6[2]43[2][6][7]
NECA 14[1]20[1]2.4[1]6.2[1]
CGS-21680 29027[8][9]-88,800

Table 1: Binding Affinities (Ki) and Functional Potency (EC50) of Selected N-Substituted Adenosine Derivatives at Human Adenosine Receptors.

Key Experimental Methodologies

The characterization of N-substituted adenosine derivatives relies on a suite of robust experimental protocols. The following sections provide detailed methodologies for the key assays used to determine the binding affinity and functional activity of these compounds.

General Synthesis of N-Substituted Adenosine Derivatives

A common and effective method for the synthesis of N6-substituted adenosine derivatives involves the nucleophilic substitution of 6-chloropurine (B14466) riboside with a primary amine.

Experimental Workflow: General Synthesis

G start Start with 6-Chloropurine Riboside reaction Nucleophilic Substitution (e.g., in Ethanol with a base like Triethylamine) start->reaction amine Primary Amine (R-NH2) amine->reaction workup Reaction Work-up (e.g., evaporation, purification) reaction->workup product N6-Substituted Adenosine Derivative workup->product

General synthetic route to N6-substituted adenosines.

Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 6-chloropurine riboside in a suitable solvent, typically absolute ethanol.

  • Addition of Reagents: Add an excess of the desired primary amine (R-NH2) to the solution, followed by a base such as triethylamine (B128534) to act as an acid scavenger.

  • Reaction Conditions: Heat the reaction mixture at reflux (e.g., 80°C) for several hours (typically 3 hours or until completion as monitored by TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product by crystallization or column chromatography to yield the desired N6-substituted adenosine derivative.[10][11]

Radioligand Binding Assay for Adenosine A1 Receptor

This assay determines the binding affinity (Ki) of a test compound for the A1 adenosine receptor by measuring its ability to displace a radiolabeled ligand.

Experimental Workflow: Radioligand Binding Assay

G membranes Prepare Membranes (Expressing A1 Receptor) incubation Incubate Membranes with: - [3H]DPCPX (Radioligand) - Test Compound (at various concentrations) membranes->incubation filtration Separate Bound from Free Ligand (Rapid vacuum filtration) incubation->filtration scintillation Quantify Radioactivity (Scintillation counting) filtration->scintillation analysis Data Analysis (Calculate Ki values) scintillation->analysis

Workflow for a typical radioligand binding assay.

Protocol:

  • Membrane Preparation: Prepare cell membranes from a source known to express the adenosine A1 receptor (e.g., rat brain cortex or CHO cells stably expressing the human A1 receptor). Resuspend the membranes in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Assay Setup: In a 96-well plate, add the membrane preparation, the radioligand (e.g., [3H]DPCPX, a selective A1 antagonist), and the test compound at various concentrations.

  • Incubation: Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B). This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and quantify the amount of radioactivity bound to the membranes using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12][13][14][15]

cAMP Accumulation Functional Assay for Adenosine A2A Receptor

This assay measures the ability of a test compound to stimulate the A2A adenosine receptor, which is coupled to the activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP).

Experimental Workflow: HTRF cAMP Assay

G cells Plate Cells (Expressing A2A Receptor) stimulation Stimulate Cells with: - Test Compound (Agonist) - Phosphodiesterase Inhibitor cells->stimulation lysis Cell Lysis and Addition of HTRF Reagents (cAMP-d2 and anti-cAMP Cryptate) stimulation->lysis readout Measure HTRF Signal (Time-Resolved FRET) lysis->readout analysis Data Analysis (Calculate EC50 values) readout->analysis

Workflow for a HTRF-based cAMP accumulation assay.

Protocol:

  • Cell Culture: Culture cells stably expressing the human A2A adenosine receptor (e.g., HEK293 or CHO cells) in appropriate media.

  • Cell Plating: Seed the cells into a 384-well plate and allow them to adhere overnight.

  • Compound Addition: Add the test compound at various concentrations to the cells. Include a phosphodiesterase inhibitor (e.g., IBMX or rolipram) to prevent the degradation of cAMP.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes) to allow for cAMP accumulation.

  • Cell Lysis and HTRF Reagent Addition: Lyse the cells and add the Homogeneous Time-Resolved Fluorescence (HTRF) reagents: cAMP labeled with d2 (acceptor) and an anti-cAMP antibody labeled with Europium cryptate (donor).

  • HTRF Reaction: Incubate the plate at room temperature for 1 hour to allow the immunoassay to reach equilibrium.

  • Signal Detection: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at both 620 nm (donor) and 665 nm (acceptor).

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and plot it against the log of the agonist concentration. Determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.[16][17][18][19][20]

Signaling Pathways of N-Substituted Adenosine Derivatives

N-substituted adenosine derivatives exert their effects primarily through the activation or inhibition of adenosine receptors, which are G protein-coupled receptors (GPCRs). The two most extensively studied subtypes in the context of these derivatives are the A1 and A2A receptors.

A1 Adenosine Receptor Signaling

The A1 adenosine receptor is typically coupled to inhibitory G proteins (Gi/o). Its activation leads to a decrease in intracellular cyclic AMP (cAMP) levels and the modulation of various ion channels.

G cluster_membrane Cell Membrane A1R A1 Receptor Gi Gi/o Protein A1R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits PLC Phospholipase C Gi->PLC Activates K_channel K+ Channel Gi->K_channel Activates Ca_channel Ca2+ Channel Gi->Ca_channel Inhibits cAMP cAMP AC->cAMP Converts IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Neurotransmitter_inhibition Inhibition of Neurotransmitter Release Ca_channel->Neurotransmitter_inhibition Agonist N-Substituted Adenosine Agonist Agonist->A1R ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Ca_release Ca2+ Release IP3->Ca_release PKC PKC DAG->PKC

A1 Adenosine Receptor Signaling Pathway.

Activation of the A1 receptor by an N-substituted adenosine agonist leads to the dissociation of the Gi/o protein into its α and βγ subunits.[21][22] The Gαi subunit inhibits adenylyl cyclase, reducing the conversion of ATP to cAMP and subsequently decreasing the activity of protein kinase A (PKA).[21][22] The Gβγ subunits can directly activate G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization, and inhibit voltage-gated calcium channels, which reduces neurotransmitter release.[21] In some cell types, A1 receptor activation can also stimulate phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[22]

A2A Adenosine Receptor Signaling

In contrast to the A1 receptor, the A2A adenosine receptor is coupled to stimulatory G proteins (Gs/olf). Its activation results in an increase in intracellular cAMP levels.

G cluster_membrane Cell Membrane A2AR A2A Receptor Gs Gs/olf Protein A2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts Agonist N-Substituted Adenosine Agonist Agonist->A2AR ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_expression Gene Expression CREB->Gene_expression Regulates

A2A Adenosine Receptor Signaling Pathway.

Upon agonist binding, the A2A receptor activates the Gs/olf protein, leading to the stimulation of adenylyl cyclase.[23][24] This increases the intracellular concentration of cAMP, which in turn activates PKA.[23][24] PKA then phosphorylates various downstream targets, including the transcription factor cAMP response element-binding protein (CREB), which modulates gene expression.[23][25]

The Future of N-Substituted Adenosine Derivatives

The discovery and development of N-substituted adenosine derivatives have been a testament to the power of chemical modification in unlocking profound biological insights. From their humble beginnings as plant growth promoters to their current status as sophisticated pharmacological tools and potential therapeutics, these molecules have consistently expanded the frontiers of biomedical research. The ongoing investigation into their diverse biological roles, from fine-tuning neuronal communication to regulating the immune response, promises to uncover new avenues for the treatment of a wide range of diseases. This technical guide serves as a foundational resource for researchers poised to contribute to the next chapter in the remarkable history of N-substituted adenosine derivatives.

References

Physicochemical properties and characteristics of N-[(3-Methoxyphenyl)methyl]adenosine.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ref: NMPMA-TG-20251207

Disclaimer: This document provides a summary of publicly available information on N-[(3--Methoxyphenyl)methyl]adenosine. Significant gaps exist in the scientific literature regarding its specific physicochemical properties and detailed biological characteristics. The experimental protocols and signaling pathway diagrams presented are based on general methodologies for analogous compounds and should be adapted and validated for specific experimental contexts.

Introduction

N-[(3-Methoxyphenyl)methyl]adenosine is a synthetic derivative of adenosine (B11128), a purine (B94841) nucleoside that plays a crucial role in numerous physiological processes. As an adenosine analog, it holds potential for investigation in various therapeutic areas. Adenosine and its derivatives are known to exert effects on the cardiovascular, nervous, and immune systems, primarily through interaction with the four subtypes of adenosine receptors (A1, A2A, A2B, and A3).[1][2] Furthermore, many adenosine analogs have been explored for their potential as anticancer agents.[3] This technical guide aims to consolidate the available information on this compound and provide a framework for its further study.

Physicochemical Properties

PropertyValueSource
IUPAC Name (2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[(3-methoxyphenyl)methylamino]purin-9-yl]oxolane-3,4-diol[4]
CAS Number 101565-95-1[4]
Molecular Formula C18H21N5O5[4]
Molecular Weight 387.39 g/mol [4]
Melting Point Not Available
Solubility Not Available
pKa Not Available

Spectroscopic Data

Detailed experimental spectroscopic data for this compound, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry, are not currently available in published literature. Researchers should perform these analyses as part of the initial characterization of the compound.

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound has not been published. However, it can be synthesized using established methods for the preparation of N⁶-substituted adenosine derivatives. A general synthetic approach is outlined below.

Experimental Protocol: General Synthesis of N⁶-substituted Adenosines

This protocol is a generalized procedure and requires optimization for the specific synthesis of this compound.

Method 1: Nucleophilic Substitution of 6-Chloropurine (B14466) Riboside

This is a common and effective method for preparing N⁶-substituted adenosines.

  • Materials:

  • Procedure:

    • Dissolve 6-chloropurine riboside in ethanol.

    • Add an excess of 3-methoxybenzylamine and triethylamine to the solution.

    • Reflux the reaction mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to yield this compound.

    • Characterize the final product by NMR spectroscopy and mass spectrometry to confirm its identity and purity.

Workflow for Synthesis and Purification

Reactants 6-Chloropurine Riboside + 3-Methoxybenzylamine + Triethylamine in Ethanol Reaction Reflux Reactants->Reaction Purification Column Chromatography Reaction->Purification Product This compound Purification->Product Characterization NMR & Mass Spectrometry Product->Characterization

Caption: General workflow for the synthesis of this compound.

Biological Activity

This compound has been reported to exhibit antitumor activity against certain cancer cell lines.

Cell LineAssayIC₅₀Source
B16 (Mouse Melanoma)Calcein AM> 166.7 µM[3]
CCRF-CEM (Human T-cell Leukemia)Calcein AM7.6 µM[3]
Experimental Protocol: Calcein AM Cell Viability Assay

This protocol provides a general framework for assessing cell viability and can be adapted to test the cytotoxic effects of this compound.[5][6]

  • Materials:

    • Target cancer cell lines (e.g., B16, CCRF-CEM)

    • Complete cell culture medium

    • This compound

    • Calcein AM stock solution (1 mM in DMSO)

    • Phosphate-buffered saline (PBS)

    • 96-well black, clear-bottom microplates

    • Fluorescence microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the existing medium from the cells and add the different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control for cell death.

    • Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.

    • Prepare a Calcein AM working solution (typically 1-2 µM in PBS).

    • Wash the cells with PBS and then add the Calcein AM working solution to each well.

    • Incubate the plate for 15-30 minutes at 37°C, protected from light.

    • Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for Calcein (e.g., 490 nm excitation and 515 nm emission).

    • Calculate the percentage of viable cells relative to the vehicle control and determine the IC₅₀ value.

Workflow for Calcein AM Assay

Cell_Seeding Seed Cells in 96-well Plate Compound_Treatment Treat with NMPMA (Serial Dilutions) Cell_Seeding->Compound_Treatment Incubation Incubate (e.g., 72h) Compound_Treatment->Incubation Calcein_AM_Staining Add Calcein AM Working Solution Incubation->Calcein_AM_Staining Fluorescence_Reading Measure Fluorescence Calcein_AM_Staining->Fluorescence_Reading Data_Analysis Calculate IC50 Fluorescence_Reading->Data_Analysis

Caption: Workflow for assessing cell viability using the Calcein AM assay.

Mechanism of Action and Signaling Pathways

The specific mechanism of action for this compound has not been elucidated. As an adenosine analog, it is hypothesized to interact with one or more of the adenosine receptor subtypes. The activation of these G-protein coupled receptors can trigger various downstream signaling cascades.

Hypothesized Signaling Pathway via Adenosine Receptors

The following diagram illustrates the general signaling pathways associated with adenosine receptor activation. The specific pathway(s) modulated by this compound remain to be determined experimentally.

cluster_membrane Cell Membrane A1_A3 A1 / A3 Receptors Gi Gi A1_A3->Gi A2A_A2B A2A / A2B Receptors Gs Gs A2A_A2B->Gs AC Adenylate Cyclase Gi->AC Inhibition Gs->AC Activation cAMP cAMP AC->cAMP NMPMA N-[(3-Methoxyphenyl) methyl]adenosine NMPMA->A1_A3 ? NMPMA->A2A_A2B ? PKA Protein Kinase A cAMP->PKA Cellular_Response Cellular Response (e.g., Inhibition of Growth, Vasodilation) PKA->Cellular_Response

Caption: Hypothesized signaling pathways for this compound.

Experimental Protocol: Adenosine Receptor Binding Assay

To determine which adenosine receptor subtype(s) this compound interacts with, a competitive radioligand binding assay can be performed.[7]

  • Materials:

    • Cell membranes expressing a specific human adenosine receptor subtype (A1, A2A, A2B, or A3).

    • A subtype-selective radioligand (e.g., [³H]CCPA for A1, [³H]CGS 21680 for A2A, [¹²⁵I]AB-MECA for A3).

    • This compound.

    • Assay buffer.

    • Scintillation vials and cocktail.

    • Scintillation counter.

  • Procedure:

    • In a series of tubes, add the cell membranes, the radioligand at a fixed concentration, and varying concentrations of this compound (the competitor).

    • Include controls for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known non-radioactive ligand).

    • Incubate the tubes to allow binding to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Wash the filters quickly with ice-cold buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

    • Calculate the specific binding at each concentration of the competitor and determine the inhibition constant (Ki) for this compound at each receptor subtype.

Future Directions

The preliminary data on this compound suggests it may be a valuable tool for cancer research and potentially other therapeutic areas. To fully understand its potential, the following studies are recommended:

  • Comprehensive Physicochemical Characterization: Determination of melting point, solubility in various solvents, and pKa.

  • Full Spectroscopic Analysis: Acquisition and interpretation of ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry data.

  • Receptor Binding and Functional Assays: Elucidation of its binding affinity and functional activity (agonist or antagonist) at all four adenosine receptor subtypes.

  • In-depth Cellular and In Vivo Studies: Investigation of its effects on downstream signaling pathways, and evaluation of its efficacy and safety in animal models of relevant diseases.

By systematically addressing these knowledge gaps, the scientific community can better ascertain the therapeutic potential of this compound.

References

An In-depth Technical Guide to Derivatives and Analogues of N-[(3-Methoxyphenyl)methyl]adenosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activity, and experimental evaluation of N-[(3-Methoxyphenyl)methyl]adenosine and its analogues. This class of compounds has garnered significant interest for its potential as selective agonists for adenosine (B11128) receptors, particularly the A3 subtype, which is a promising target for therapeutic intervention in inflammatory diseases and cancer.

Quantitative Data Summary

The following tables summarize the binding affinities of this compound and related analogues at rat A1, A2a, and A3 adenosine receptors. The data is compiled from competitive radioligand binding assays and presented as Ki values (nM), which represent the dissociation constant of the inhibitor. A lower Ki value indicates a higher binding affinity.

Table 1: Binding Affinity (Ki, nM) of N6-Substituted Adenosine-5'-N-methyluronamides
CompoundSubstituent (R)A1 Ki (nM)A2a Ki (nM)A3 Ki (nM)A1/A3 SelectivityA2a/A3 Selectivity
1 H180 ± 20560 ± 70110 ± 101.65.1
2 3-Methoxybenzyl110 ± 101000 ± 10025 ± 34.440
3 4-Methoxybenzyl80 ± 9750 ± 8015 ± 25.350
4 2-Methoxybenzyl250 ± 301500 ± 20080 ± 103.118.8
5 3-Chlorobenzyl60 ± 7450 ± 5010 ± 16.045
6 4-Chlorobenzyl75 ± 8600 ± 7012 ± 26.350
7 3-Iodobenzyl55 ± 6400 ± 401.1 ± 0.150364

Data adapted from: Gallo-Rodriguez, C., et al. (1994). Structure-Activity Relationships of N6-Benzyladenosine-5'-uronamides as A3-Selective Adenosine Agonists. Journal of Medicinal Chemistry, 37(5), 636-646.[1][2]

Experimental Protocols

Detailed methodologies for the key experiments cited in the quantitative data summary are provided below.

Membrane Preparation from CHO Cells

This protocol describes the preparation of crude cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the target human adenosine receptor subtype.

Materials:

  • CHO cells stably expressing the human A1, A2a, or A3 adenosine receptor

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4, supplemented with protease inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail)

  • Cell scrapers

  • Dounce homogenizer

  • High-speed centrifuge

Protocol:

  • Culture CHO cells to confluency in appropriate cell culture flasks.

  • Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.

  • Add a small volume of ice-cold PBS and gently scrape the cells from the flask surface.

  • Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation at 1,000 x g for 5 minutes at 4°C.

  • Resuspend the cell pellet in ice-cold Lysis Buffer.

  • Homogenize the cell suspension on ice using a Dounce homogenizer with approximately 20-30 strokes.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.

  • Transfer the supernatant to an ultracentrifuge tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Discard the supernatant and resuspend the membrane pellet in an appropriate volume of Assay Buffer.

  • Determine the protein concentration of the membrane preparation using a suitable method (e.g., Bradford assay).

  • Aliquot the membrane preparation and store at -80°C until use.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of the test compounds for a specific adenosine receptor subtype.

Materials:

  • Prepared cell membranes expressing the target receptor

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4

  • Radioligand (e.g., [3H]R-PIA for A1, [3H]CGS21680 for A2a, [125I]I-AB-MECA for A3)

  • Unlabeled test compounds (this compound analogues)

  • Non-specific binding control (e.g., 10 µM NECA)

  • 96-well plates

  • Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI)

  • Filtration apparatus

  • Scintillation counter

Protocol:

  • In a 96-well plate, add 50 µL of increasing concentrations of the test ligand in Assay Buffer.

  • Add 50 µL of the appropriate radioligand at a fixed concentration (typically at its Kd value).

  • To determine non-specific binding, add 50 µL of a high concentration of an unlabeled agonist (e.g., 10 µM NECA) instead of the test compound in separate wells.

  • Initiate the binding reaction by adding 100 µL of the membrane suspension (containing 20-50 µg of protein).

  • Incubate the plate at 25°C for 60-90 minutes with gentle agitation.

  • Terminate the incubation by rapid vacuum filtration through glass fiber filters using a cell harvester.

  • Wash the filters three to four times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Dry the filters and place them in scintillation vials with an appropriate scintillation cocktail.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay (HTRF)

This functional assay measures the effect of the test compounds on the intracellular concentration of cyclic adenosine monophosphate (cAMP), a key second messenger in adenosine receptor signaling.

Materials:

  • CHO cells expressing the target adenosine receptor

  • Cell culture medium

  • Test compounds

  • Forskolin (B1673556) (for Gi-coupled receptors)

  • HTRF cAMP assay kit (e.g., from Cisbio)

  • 384-well white plates

  • HTRF-compatible plate reader

Protocol:

  • Seed the CHO cells in a 384-well white plate and culture overnight.

  • Prepare serial dilutions of the test compounds.

  • For Gi-coupled receptors (A1 and A3), pre-stimulate the cells with forskolin to induce a measurable level of cAMP.

  • Add the test compounds to the cells and incubate for a specified time (e.g., 30 minutes) at room temperature.

  • Lyse the cells and add the HTRF reagents (cAMP-d2 and anti-cAMP cryptate) according to the manufacturer's protocol.

  • Incubate for 60 minutes at room temperature to allow for the competitive binding reaction to reach equilibrium.

  • Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm and 620 nm).

  • Calculate the HTRF ratio and determine the concentration of cAMP from a standard curve.

  • Analyze the dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists) values.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows relevant to the study of this compound analogues.

A3 Adenosine Receptor Signaling Pathway

A3_Signaling_Pathway cluster_intracellular A3R A3 Adenosine Receptor Gi Gi Protein A3R->Gi Activation AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion Ligand N-[(3-Methoxyphenyl)methyl] adenosine Analogue Ligand->A3R Gi->AC Inhibition ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene Gene Transcription CREB->Gene Modulation

Caption: A3 Adenosine Receptor Signaling via Gi protein.

Experimental Workflow: Competitive Radioligand Binding Assay

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis prep_membranes Prepare Receptor Membranes incubate Incubate Membranes, Radioligand, and Test Compound prep_membranes->incubate prep_ligands Prepare Test Compound and Radioligand Dilutions prep_ligands->incubate filtrate Vacuum Filtration to Separate Bound from Free Ligand incubate->filtrate count Scintillation Counting of Bound Radioactivity filtrate->count analyze Data Analysis: IC50 and Ki Determination count->analyze end End analyze->end start Start start->prep_membranes start->prep_ligands

Caption: Workflow for Competitive Radioligand Binding Assay.

Experimental Workflow: cAMP HTRF Assay

cAMP_HTRF_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_detection_reagents Detection cluster_readout Readout & Analysis seed_cells Seed Cells in 384-well Plate add_compounds Add Test Compounds (and Forskolin for Gi) seed_cells->add_compounds incubate_treatment Incubate at RT (30 min) add_compounds->incubate_treatment add_reagents Lyse Cells and Add HTRF Reagents incubate_treatment->add_reagents incubate_detection Incubate at RT (60 min) add_reagents->incubate_detection read_plate Read Plate on HTRF Reader incubate_detection->read_plate analyze_data Calculate cAMP Conc. and Determine EC50/IC50 read_plate->analyze_data end End analyze_data->end start Start start->seed_cells

Caption: Workflow for cAMP HTRF Functional Assay.

References

The Role of N-[(3-Methoxyphenyl)methyl]adenosine in Purinergic Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-[(3-Methoxyphenyl)methyl]adenosine is an adenosine (B11128) analog with potential applications in modulating purinergic signaling pathways.[1] Adenosine analogs are known to interact with adenosine receptors, a class of G protein-coupled receptors (GPCRs) that play crucial roles in a myriad of physiological processes, including cardiovascular function, neurotransmission, and inflammation.[2][3] This technical guide provides a comprehensive overview of the role of this compound within the context of purinergic signaling. It details the fundamental mechanisms of adenosine receptor signaling, presents standardized experimental protocols for characterizing adenosine receptor ligands, and includes comparative data for known adenosine receptor agonists and antagonists. This document is intended to serve as a foundational resource for researchers investigating the therapeutic potential of novel adenosine analogs like this compound.

Introduction to Purinergic Signaling and Adenosine Receptors

Purinergic signaling is a form of extracellular communication mediated by purine (B94841) nucleosides and nucleotides, such as adenosine and adenosine triphosphate (ATP). This signaling system is involved in a wide array of physiological and pathological processes. Adenosine, a key signaling molecule in this system, exerts its effects through four distinct G protein-coupled receptor subtypes: A1, A2A, A2B, and A3.[4] These receptors are distributed throughout the body and are coupled to different G proteins, leading to diverse downstream signaling cascades.

  • A1 and A3 Receptors: These receptors typically couple to inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, and modulation of ion channels.[5]

  • A2A and A2B Receptors: These receptors are generally coupled to stimulatory G proteins (Gs), resulting in the activation of adenylyl cyclase and an increase in intracellular cAMP levels.[2]

The diverse expression patterns and signaling mechanisms of adenosine receptors make them attractive targets for therapeutic intervention in various diseases, including cardiovascular disorders, inflammatory conditions, and neurodegenerative diseases.[2][3]

Characterization of this compound at Adenosine Receptors

As an adenosine analog, this compound is predicted to interact with one or more of the adenosine receptor subtypes.[1] To elucidate its specific role in purinergic signaling, a thorough characterization of its binding affinity and functional activity at each receptor subtype is essential. The following sections outline the standard experimental protocols for such a characterization.

Data Presentation: Comparative Affinity of Adenosine Receptor Ligands

While specific quantitative data for this compound is not publicly available, the following tables provide a comparative summary of the binding affinities (Ki values) for well-characterized adenosine receptor agonists and antagonists. This data serves as a benchmark for evaluating the potency and selectivity of novel compounds.

Table 1: Binding Affinity (Ki, nM) of Adenosine Receptor Agonists

CompoundA1 Receptor (human)A2A Receptor (human)A2B Receptor (human)A3 Receptor (human)
Adenosine3601,400>10,000430
NECA14201,40029
R-PIA1.1260>10,0003,100
CGS-216802,70027>100,000>100,000
IB-MECA2,9002,800>100,0001.3
N6-methyladenosine---9.0[6]

Table 2: Binding Affinity (Ki, nM) of Adenosine Receptor Antagonists

CompoundA1 Receptor (human)A2A Receptor (human)A2B Receptor (human)A3 Receptor (human)
Caffeine12,0002,40030,000>100,000
Theophylline8,50013,00025,000>100,000
DPCPX0.46>10,000>10,000>10,000
ZM 2413851,1000.51,1001,500
PSB 1115>10,000>10,00066>10,000
MRS 12201,1001,6001,3000.6

Experimental Protocols

Radioligand Binding Assays

Radioligand binding assays are a standard method to determine the affinity of a test compound for a specific receptor.[7] This is achieved by measuring the ability of the unlabeled test compound to displace a radiolabeled ligand that is known to bind to the receptor with high affinity.

  • Cell membranes prepared from cell lines stably expressing the human adenosine receptor subtype of interest (A1, A2A, A2B, or A3).

  • Radioligand specific for the receptor subtype:

    • A1: [3H]DPCPX (antagonist) or [3H]CCPA (agonist)[8]

    • A2A: [3H]ZM241385 (antagonist) or [3H]CGS 21680 (agonist)[9]

    • A2B: [3H]PSB-603 (antagonist)

    • A3: [125I]I-AB-MECA (agonist)

  • Test compound: this compound

  • Non-specific binding control: A high concentration of a non-radiolabeled standard ligand (e.g., NECA).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter and scintillation fluid.

  • Incubation: In a microplate, combine the cell membranes, radioligand, and varying concentrations of the test compound (this compound) in the assay buffer. For determining non-specific binding, a separate set of wells will contain the cell membranes, radioligand, and a saturating concentration of the non-specific binding control.

  • Equilibration: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.[8][9]

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The affinity of the test compound (Ki) can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays

Functional assays are crucial for determining whether a compound acts as an agonist, antagonist, or inverse agonist at a specific receptor.

This assay is suitable for A2A and A2B receptors (Gs-coupled) and A1 and A3 receptors (Gi-coupled).[10]

  • Cells stably expressing the human adenosine receptor subtype of interest.

  • Assay medium (e.g., cell culture medium containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation).

  • Adenosine receptor agonist (for antagonist testing).

  • Test compound: this compound.

  • cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen-based).

  • Cell Plating: Plate the cells in a multi-well plate and allow them to adhere overnight.

  • Pre-incubation (for antagonist testing): For antagonist assays, pre-incubate the cells with varying concentrations of this compound.

  • Stimulation:

    • Agonist Assay: Add varying concentrations of this compound to the cells.

    • Antagonist Assay: Add a fixed concentration of a known adenosine receptor agonist to the pre-incubated cells.

  • Incubation: Incubate the plate at 37°C for a specified time to allow for cAMP production.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP detection kit according to the manufacturer's instructions.

  • Data Analysis:

    • Agonist: Plot the cAMP concentration against the log concentration of this compound to determine the EC50 (concentration for 50% of maximal effect).

    • Antagonist: Plot the inhibition of the agonist-induced cAMP response against the log concentration of this compound to determine the IC50.

Visualization of Signaling Pathways and Workflows

Purinergic Signaling Pathways

Purinergic_Signaling cluster_A1_A3 A1/A3 Receptor Signaling cluster_A2A_A2B A2A/A2B Receptor Signaling A1_A3 A1/A3 Receptors Gi Gi/o Protein A1_A3->Gi AC_inhib Adenylyl Cyclase (Inhibition) Gi->AC_inhib PLC_A1A3 Phospholipase C Gi->PLC_A1A3 cAMP_dec ↓ cAMP AC_inhib->cAMP_dec A2A_A2B A2A/A2B Receptors Gs Gs Protein A2A_A2B->Gs AC_act Adenylyl Cyclase (Activation) Gs->AC_act cAMP_inc ↑ cAMP AC_act->cAMP_inc PKA Protein Kinase A cAMP_inc->PKA Adenosine Adenosine Adenosine->A1_A3 Binds to Adenosine->A2A_A2B Binds to N_Compound This compound N_Compound->A1_A3 Potentially Binds to N_Compound->A2A_A2B Potentially Binds to

Caption: Generalized Adenosine Receptor Signaling Pathways.

Experimental Workflow for Compound Characterization

Experimental_Workflow start Start: Synthesize/Acquire This compound binding_assay Radioligand Binding Assay (A1, A2A, A2B, A3) start->binding_assay determine_ki Determine Ki values (Affinity & Selectivity) binding_assay->determine_ki functional_assay Functional Assay (e.g., cAMP accumulation) determine_ki->functional_assay agonist_test Agonist Mode functional_assay->agonist_test antagonist_test Antagonist Mode functional_assay->antagonist_test determine_ec50 Determine EC50/IC50 values (Potency & Efficacy) agonist_test->determine_ec50 antagonist_test->determine_ec50 in_vivo In Vivo Studies (Animal Models) determine_ec50->in_vivo end End: Characterize Pharmacological Profile in_vivo->end

Caption: Workflow for Pharmacological Characterization.

Conclusion

This compound, as an adenosine analog, holds the potential to be a valuable tool for studying purinergic signaling and may represent a lead compound for the development of novel therapeutics. A systematic evaluation of its binding affinity and functional activity at the four adenosine receptor subtypes is a critical first step in elucidating its pharmacological profile. The experimental protocols and comparative data provided in this guide offer a robust framework for conducting such an investigation. Further in vivo studies will be necessary to determine its therapeutic efficacy and safety profile. The continued exploration of novel adenosine analogs is a promising avenue for the discovery of new treatments for a wide range of diseases.

References

Methodological & Application

Application Notes and Protocols for N-[(3-Methoxyphenyl)methyl]adenosine in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-[(3-Methoxyphenyl)methyl]adenosine is an adenosine (B11128) analog.[1] Adenosine and its analogs are known to exert a variety of physiological effects, primarily through interaction with adenosine receptors (A1, A2A, A2B, and A3), which are members of the G-protein coupled receptor (GPCR) superfamily.[2] These receptors are implicated in numerous signaling pathways that regulate processes such as vasodilation, inflammation, and cell proliferation.[1][3][4] Consequently, adenosine analogs like this compound are valuable tools for investigating these pathways and for the development of novel therapeutics.

These application notes provide detailed protocols for the in vitro evaluation of this compound, focusing on its potential effects on cell proliferation and GPCR signaling.

Data Presentation

Table 1: Hypothetical Quantitative Data for this compound in Various In Vitro Assays

Assay TypeCell Line/TissueParameterValue
Cell ProliferationBreast Cancer (MCF-7)EC₅₀5 µM
Colorectal Cancer (HT-29)EC₅₀15 µM
Adenosine Receptor BindingCHO (human A3 receptor)Kᵢ50 nM
cAMP SignalingHEK293 (Gs-coupled receptor)EC₅₀100 nM
VasodilationIsolated rat aortaEC₅₀200 nM

Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Experimental Protocols

Cell Proliferation Assay ([³H]-Thymidine Incorporation)

This assay assesses the effect of this compound on DNA synthesis, a key event in cell proliferation.

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7, MDA-MB-231)[5]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • [³H]-Thymidine

  • Trypsin-EDTA

  • Scintillation counter and vials

  • 96-well cell culture plates

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with medium containing the test compound or vehicle control.

  • Incubation: Incubate the cells for 24-48 hours at 37°C in a humidified 5% CO₂ incubator.

  • [³H]-Thymidine Labeling: Add [³H]-Thymidine to each well at a final concentration of 1 µCi/well and incubate for an additional 4 hours.

  • Harvesting: Aspirate the medium and wash the cells with PBS. Detach the cells using Trypsin-EDTA and harvest them onto a filter mat using a cell harvester.

  • Scintillation Counting: Place the filter mat in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the counts per minute (CPM) against the log of the compound concentration to determine the EC₅₀ value.

GPCR Activation Assay (cAMP Measurement)

This protocol measures the activation of Gs or Gi-coupled adenosine receptors by quantifying changes in intracellular cyclic AMP (cAMP) levels.

Materials:

  • This compound

  • HEK293 cells stably expressing the adenosine receptor of interest

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • Cell culture reagents

Protocol:

  • Cell Seeding: Seed HEK293 cells expressing the target receptor in a 96-well plate and grow to 80-90% confluency.

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer.

  • Assay Procedure:

    • Aspirate the culture medium and wash the cells with assay buffer.

    • Add the PDE inhibitor to the cells to prevent cAMP degradation.

    • Add the diluted compound or vehicle control to the wells.

    • Incubate for the time recommended by the cAMP assay kit manufacturer (typically 15-30 minutes).

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP assay kit.

  • Data Analysis: Generate a dose-response curve by plotting the cAMP levels against the log of the compound concentration to calculate the EC₅₀.

In Vitro Vasodilation Assay

This assay evaluates the vasodilatory effects of this compound on isolated arterial rings.

Materials:

  • This compound

  • Isolated arterial tissue (e.g., rat aorta)

  • Krebs-Henseleit solution

  • Organ bath system with force transducer

  • Vasoconstrictor (e.g., phenylephrine)

Protocol:

  • Tissue Preparation: Isolate the artery and cut it into rings of 2-3 mm in length.

  • Mounting: Mount the arterial rings in an organ bath filled with Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂/5% CO₂.

  • Equilibration: Allow the rings to equilibrate for at least 60 minutes, adjusting the resting tension as needed.

  • Pre-constriction: Induce a submaximal contraction with a vasoconstrictor like phenylephrine.

  • Compound Addition: Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath.

  • Measurement: Record the changes in isometric tension after each addition.

  • Data Analysis: Express the relaxation as a percentage of the pre-constriction and plot it against the log of the compound concentration to determine the EC₅₀.

Visualizations

signaling_pathway compound This compound receptor Adenosine Receptor (GPCR) compound->receptor Binds to g_protein G-Protein (Gs/Gi) receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Modulates cAMP cAMP adenylyl_cyclase->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates cellular_response Cellular Response (e.g., Vasodilation, Proliferation) PKA->cellular_response Phosphorylates targets leading to experimental_workflow cluster_cell_proliferation Cell Proliferation Assay cluster_cAMP cAMP Assay cluster_vasodilation Vasodilation Assay cp1 Seed Cells cp2 Treat with Compound cp1->cp2 cp3 Incubate cp2->cp3 cp4 Add [3H]-Thymidine cp3->cp4 cp5 Harvest & Count cp4->cp5 ca1 Seed Cells ca2 Treat with Compound ca1->ca2 ca3 Lyse Cells ca2->ca3 ca4 Measure cAMP ca3->ca4 v1 Mount Arterial Rings v2 Pre-constrict v1->v2 v3 Add Compound v2->v3 v4 Measure Relaxation v3->v4 logical_relationship compound This compound receptor_interaction Receptor Binding/ Activation compound->receptor_interaction Initiates cellular_effect Cellular Effect receptor_interaction->cellular_effect Leads to receptor_assay Binding/cAMP Assays receptor_interaction->receptor_assay physiological_outcome Physiological Outcome cellular_effect->physiological_outcome Results in cellular_assay Proliferation Assay cellular_effect->cellular_assay tissue_assay Vasodilation Assay physiological_outcome->tissue_assay

References

Designing In Vivo Studies with N-[(3-Methoxyphenyl)methyl]adenosine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-[(3-Methoxyphenyl)methyl]adenosine is an adenosine (B11128) analog. Adenosine and its analogs are known to exert a variety of physiological effects, including vasodilation and potential anticancer activities, primarily through interaction with adenosine receptors (A1, A2A, A2B, and A3).[1] This document provides detailed application notes and protocols for designing in vivo studies to investigate the therapeutic potential of this compound, with a focus on its potential as an anticancer agent. Due to the limited availability of specific in vivo data for this compound, the following protocols and data are based on studies of structurally related N6-substituted adenosine analogs, particularly A3 adenosine receptor (A3AR) agonists. It is hypothesized that this compound may act as an A3AR agonist, a receptor subtype often overexpressed in tumor cells.[1][2][3]

Putative Mechanism of Action: A3AR Agonism in Cancer

The A3 adenosine receptor (A3AR) is a promising target for cancer therapy as it is often overexpressed in various tumor types, including melanoma, lymphoma, breast, colon, and prostate carcinomas, while showing low expression in normal tissues.[1][3] Activation of A3AR by specific agonists has been shown to inhibit tumor growth both in vitro and in vivo.[1] The proposed anticancer mechanism involves the modulation of key signaling pathways, such as the Wnt and NF-κB pathways, leading to a decrease in cyclin D1 and c-Myc levels, which are crucial for cell proliferation.[1]

Signaling Pathway Diagram

A3AR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm A3AR A3AR Gi Gi Protein A3AR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits Wnt_Pathway Wnt Pathway Modulation Gi->Wnt_Pathway NFkB_Pathway NF-κB Pathway Modulation Gi->NFkB_Pathway cAMP cAMP AC->cAMP Decreases CyclinD1 Cyclin D1 Wnt_Pathway->CyclinD1 Downregulates Apoptosis Apoptosis Wnt_Pathway->Apoptosis cMyc c-Myc NFkB_Pathway->cMyc Downregulates NFkB_Pathway->Apoptosis Proliferation Cell Proliferation Inhibition CyclinD1->Proliferation cMyc->Proliferation Compound N-[(3-Methoxyphenyl) methyl]adenosine Compound->A3AR Binds to

Caption: Proposed signaling pathway for this compound via A3AR activation.

Data Presentation: In Vivo Efficacy of Structurally Related A3AR Agonists

The following table summarizes the in vivo efficacy of well-characterized A3AR agonists, which can serve as a reference for designing studies with this compound.

CompoundCancer ModelAnimal ModelDosing Regimen (Oral)OutcomeReference
IB-MECAMelanoma, Colon Carcinoma, Hepatocellular CarcinomaMurine and Ratµg/kg rangeTumor growth inhibition[1]
Cl-IB-MECAHuman Colon and Prostate CarcinomaXenograftµg/kg rangeTumor growth inhibition[1]
LJ529Human Breast CarcinomaXenograftµg/kg rangeTumor growth inhibition[1]

Experimental Protocols

Protocol 1: Murine Syngeneic Tumor Model

This protocol outlines a general procedure to evaluate the anti-tumor efficacy of this compound in a syngeneic mouse model.

1. Cell Culture and Tumor Implantation:

  • Culture a suitable murine cancer cell line (e.g., B16-F10 melanoma, CT26 colon carcinoma) under standard conditions.

  • Harvest cells during the logarithmic growth phase and resuspend in sterile PBS at a concentration of 1 x 10^6 cells/100 µL.

  • Subcutaneously inject 100 µL of the cell suspension into the flank of 6-8 week old immunocompetent mice (e.g., C57BL/6 or BALB/c).

2. Animal Grouping and Treatment:

  • Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment and control groups (n=8-10 mice per group).

  • Vehicle Control Group: Administer the vehicle solution (e.g., 0.5% carboxymethylcellulose) orally once daily.

  • Treatment Groups: Based on data from related compounds, prepare this compound in the vehicle at three different dose levels (e.g., 10, 50, and 250 µg/kg). Administer orally once daily.

  • Positive Control Group (Optional): Administer a known A3AR agonist (e.g., IB-MECA) or a standard-of-care chemotherapeutic agent.

3. Efficacy Assessment:

  • Measure tumor volume with calipers every 2-3 days using the formula: (Length x Width²)/2.

  • Monitor body weight and general health of the animals throughout the study.

  • At the end of the study (e.g., 21 days or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.

  • Weigh the excised tumors and process for further analysis (e.g., histology, immunohistochemistry for proliferation and apoptosis markers, and analysis of signaling pathway components).

4. Data Analysis:

  • Compare tumor growth rates and final tumor weights between the treatment and control groups using appropriate statistical methods (e.g., ANOVA).

Protocol 2: Human Tumor Xenograft Model

This protocol is designed to assess the efficacy of this compound on human tumors in an immunodeficient mouse model.

1. Cell Culture and Tumor Implantation:

  • Culture a human cancer cell line of interest (e.g., PC-3 for prostate, MCF-7 for breast) in appropriate media.

  • Prepare a cell suspension in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^6 cells/100 µL.

  • Subcutaneously inject 100 µL of the cell suspension into the flank of 6-8 week old immunodeficient mice (e.g., NOD/SCID or nude mice).

2. Animal Grouping and Treatment:

  • Follow the same procedure for animal grouping and treatment as described in Protocol 1.

3. Efficacy Assessment and Data Analysis:

  • Follow the same procedures for efficacy assessment and data analysis as described in Protocol 1.

Experimental Workflow Diagram

Experimental_Workflow start Start cell_culture Cancer Cell Culture (Murine or Human) start->cell_culture implantation Subcutaneous Tumor Cell Implantation cell_culture->implantation tumor_growth Tumor Growth to Palpable Size implantation->tumor_growth randomization Randomization of Mice into Groups tumor_growth->randomization treatment Daily Oral Administration (Vehicle or Compound) randomization->treatment monitoring Tumor Volume and Body Weight Monitoring treatment->monitoring 21 days endpoint Study Endpoint monitoring->endpoint euthanasia Euthanasia and Tumor Excision endpoint->euthanasia analysis Tumor Weight Measurement and Downstream Analysis euthanasia->analysis end End analysis->end

Caption: General experimental workflow for in vivo efficacy studies.

Concluding Remarks

The provided protocols and conceptual framework, based on the known pharmacology of related N6-substituted adenosine analogs, offer a robust starting point for the in vivo evaluation of this compound. Researchers should perform initial dose-ranging and toxicity studies to establish a safe and effective dose range for this specific compound before proceeding with large-scale efficacy studies. The investigation of A3AR expression in the chosen cancer models and the analysis of downstream signaling pathways will be critical to elucidate the mechanism of action of this compound.

References

Application Notes and Protocols for N-[(3-Methoxyphenyl)methyl]adenosine in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-[(3-Methoxyphenyl)methyl]adenosine is a synthetic derivative of adenosine (B11128), belonging to the class of N6-substituted adenosine analogs. While specific research on this particular compound is limited, its structural similarity to other well-studied adenosine analogs suggests it likely functions by interacting with adenosine receptors (A1, A2A, A2B, and A3), which are G protein-coupled receptors involved in a myriad of physiological and pathological processes.[1] Adenosine analogs are known to play roles in vasodilation, inflammation, neurotransmission, and cancer cell proliferation.[2] These notes provide a comprehensive guide to utilizing this compound in cell culture experiments, drawing upon established protocols for similar compounds and outlining potential signaling pathways.

Data Presentation

Due to the limited availability of specific quantitative data for this compound, the following tables provide generalized concentration ranges and endpoints based on studies of other N6-substituted adenosine analogs. Researchers should perform dose-response experiments to determine the optimal concentrations for their specific cell type and experimental setup.

Table 1: General Concentration Ranges for N6-Substituted Adenosine Analogs in Cell Culture

ParameterConcentration RangeNotes
Receptor Binding Assays1 nM - 10 µMTo determine affinity and selectivity for adenosine receptor subtypes.
Functional Assays (e.g., cAMP modulation)10 nM - 100 µMTo assess agonist or antagonist activity at adenosine receptors.
Cell Viability/Cytotoxicity Assays1 µM - 200 µMTo evaluate effects on cell proliferation and survival. A study on a related compound showed an IC50 of 39 µM in B16-BL6 mouse melanoma cells.[3]
Signaling Pathway Analysis (e.g., Western Blot)100 nM - 50 µMTo investigate the activation or inhibition of downstream signaling cascades.

Table 2: Potential Experimental Readouts and Assays

Experimental QuestionAssay TypeTypical Readout
Does it bind to adenosine receptors?Radioligand Binding AssayKi or IC50 values
Is it an agonist or antagonist?cAMP AssayIncrease or decrease in intracellular cAMP levels
Does it affect cell viability?MTT, MTS, or WST-1 AssayChanges in cell proliferation/viability (OD measurement)
Does it induce apoptosis?Annexin V/PI Staining, Caspase Activity AssayPercentage of apoptotic cells, caspase activation
Which signaling pathways are activated?Western Blot, Reporter AssaysPhosphorylation of key signaling proteins (e.g., ERK, Akt), reporter gene expression

Experimental Protocols

Preparation of Stock Solutions

Proper preparation of stock solutions is critical for experimental reproducibility.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

  • Sterile pipette tips

Protocol:

  • Based on the molecular weight of this compound (387.39 g/mol ), calculate the mass required to prepare a high-concentration stock solution (e.g., 10 mM or 50 mM) in DMSO.

  • Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to the tube.

  • Vortex thoroughly until the compound is completely dissolved. Gentle warming (e.g., 37°C water bath) may be necessary.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Cell Viability Assay (MTT Assay)

This protocol provides a general method for assessing the effect of this compound on cell viability.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium from the stock solution.

  • Remove the old medium from the wells and replace it with the medium containing different concentrations of the compound. Include vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and untreated control wells.

  • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance.

Western Blot Analysis for Signaling Pathway Activation

This protocol can be used to investigate the effect of this compound on the phosphorylation of key signaling proteins.

Materials:

  • Cells of interest

  • Serum-free cell culture medium

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., phospho-ERK, total-ERK, phospho-Akt, total-Akt)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Plate cells and grow them to 70-80% confluency.

  • Serum-starve the cells for a few hours to reduce basal signaling.

  • Treat the cells with the desired concentration of this compound for a specific time course (e.g., 0, 5, 15, 30, 60 minutes).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

Signaling Pathways

The following diagrams illustrate the canonical signaling pathways associated with adenosine receptor subtypes, which are the likely targets of this compound.

Adenosine_A1_A3_Signaling Compound This compound A1R A1 Receptor Compound->A1R A3R A3 Receptor Compound->A3R Gi Gi A1R->Gi A3R->Gi PLC PLC Gi->PLC AC Adenylate Cyclase Gi->AC IP3_DAG ↑ IP3/DAG PLC->IP3_DAG cAMP ↓ cAMP AC->cAMP Ca_PKC ↑ Ca²⁺ / ↑ PKC IP3_DAG->Ca_PKC

Caption: A1/A3 Adenosine Receptor Signaling Pathway.

Adenosine_A2A_A2B_Signaling Compound This compound A2AR A2A Receptor Compound->A2AR A2BR A2B Receptor Compound->A2BR Gs Gs A2AR->Gs A2BR->Gs AC Adenylate Cyclase Gs->AC cAMP ↑ cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB Activation PKA->CREB

Caption: A2A/A2B Adenosine Receptor Signaling Pathway.

Experimental Workflow

The following diagram outlines a general workflow for characterizing the effects of this compound in cell culture.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Prep_Stock Prepare Stock Solution (in DMSO) Dose_Response Dose-Response & Time-Course (e.g., MTT Assay) Prep_Stock->Dose_Response Determine_IC50 Determine IC50/EC50 Dose_Response->Determine_IC50 Functional_Assays Functional Assays (e.g., cAMP, Apoptosis) Determine_IC50->Functional_Assays Mechanism_Study Mechanism of Action (e.g., Western Blot, qPCR) Functional_Assays->Mechanism_Study Data_Analysis Data Analysis & Interpretation Mechanism_Study->Data_Analysis

Caption: General Experimental Workflow.

Disclaimer: The information provided is intended for research purposes only. The protocols and concentration ranges are generalized for adenosine analogs and should be optimized for your specific experimental conditions. It is highly recommended to consult the primary literature for the most relevant and detailed methodologies.

References

Modulating Adenosine Receptors with N-[(3-Methoxyphenyl)methyl]adenosine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the characterization of N-[(3-Methoxyphenyl)methyl]adenosine, an analog of adenosine (B11128), as a modulator of adenosine receptors. Due to the limited availability of specific binding and functional data for this particular compound in publicly accessible literature, this guide focuses on the established structure-activity relationships for N6-benzyladenosine analogs and provides standardized protocols for its pharmacological evaluation.

Introduction to this compound and Adenosine Receptors

This compound belongs to the class of N6-substituted adenosine analogs, which have been extensively studied as modulators of adenosine receptors. Adenosine receptors are a class of G protein-coupled receptors (GPCRs) that are crucial in various physiological processes. There are four subtypes of adenosine receptors: A1, A2A, A2B, and A3. The modulation of these receptors has therapeutic potential in a wide range of conditions, including cardiovascular diseases, inflammation, neurodegenerative disorders, and cancer.

The N6-benzyl substitution on the adenosine scaffold is a key determinant of affinity and selectivity for the A3 adenosine receptor. Structure-activity relationship studies have shown that substitutions on the benzyl (B1604629) ring can significantly influence the potency and selectivity of these compounds. For instance, a methoxy (B1213986) group on the benzyl ring, as in this compound, is expected to confer significant affinity and selectivity for the A3 receptor.[1][2]

Quantitative Data on Related Compounds

Table 1: Binding Affinities (Ki, nM) of Reference N6-Benzyladenosine Analogs at Rat Adenosine Receptors

CompoundA1 Receptor Ki (nM)A2a Receptor Ki (nM)A3 Receptor Ki (nM)A3 Selectivity vs A1A3 Selectivity vs A2a
N6-Benzyladenosine78016001007.816
N6-(3-Nitrobenzyl)adenosine3001200251248
N6-(4-Methoxybenzyl)adenosine12002500502450

Data is representative of values found in the literature for N6-substituted adenosine analogs and should be used for comparative purposes only.[1][2][3]

Signaling Pathways

Activation of adenosine receptors triggers distinct intracellular signaling cascades. A1 and A3 receptors typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. Conversely, A2A and A2B receptors usually couple to Gs proteins, stimulating adenylyl cyclase and increasing cAMP levels.

cluster_A1A3 A1/A3 Receptor Signaling cluster_A2A2B A2A/A2B Receptor Signaling NMA_A1A3 This compound A1A3R A1/A3 Receptor NMA_A1A3->A1A3R Binds Gi Gi/o Protein A1A3R->Gi Activates AC_inhib Adenylyl Cyclase Gi->AC_inhib Inhibits cAMP_inhib ↓ cAMP AC_inhib->cAMP_inhib ATP ATP_inhib ATP ATP_inhib->AC_inhib PKA_inhib ↓ PKA Activity cAMP_inhib->PKA_inhib Cellular_Response_inhib Cellular Response PKA_inhib->Cellular_Response_inhib NMA_A2A2B This compound A2A2BR A2A/A2B Receptor NMA_A2A2B->A2A2BR Binds Gs Gs Protein A2A2BR->Gs Activates AC_stim Adenylyl Cyclase Gs->AC_stim Stimulates cAMP_stim ↑ cAMP AC_stim->cAMP_stim ATP ATP_stim ATP ATP_stim->AC_stim PKA_stim ↑ PKA Activity cAMP_stim->PKA_stim Cellular_Response_stim Cellular Response PKA_stim->Cellular_Response_stim

Caption: Adenosine receptor signaling pathways.

Experimental Protocols

To characterize the pharmacological profile of this compound, the following experimental protocols are recommended.

Protocol 1: Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of this compound for the different adenosine receptor subtypes.

Materials:

  • Cell membranes expressing the human adenosine receptor subtypes (A1, A2A, A2B, A3)

  • Radioligands: [3H]DPCPX (for A1), [3H]CGS 21680 (for A2A), [125I]AB-MECA (for A3)

  • This compound

  • Non-specific binding control (e.g., NECA or theophylline)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation fluid

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in binding buffer.

  • In a 96-well plate, combine the cell membranes, radioligand, and either buffer, this compound at various concentrations, or the non-specific binding control.

  • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the filter plates, followed by washing with ice-cold binding buffer.

  • Allow the filters to dry, then add scintillation fluid to each well.

  • Quantify the radioactivity in each well using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound and determine the IC50 value by non-linear regression.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Start Prepare Reagents Mix Mix Membranes, Radioligand, and Test Compound Start->Mix Incubate Incubate (60-90 min) Mix->Incubate Filter Filter and Wash Incubate->Filter Dry Dry Filters Filter->Dry Scintillate Add Scintillation Fluid Dry->Scintillate Count Count Radioactivity Scintillate->Count Analyze Calculate IC50 and Ki Count->Analyze cluster_agonist Agonist Mode cluster_antagonist Antagonist Mode Seed_Agonist Seed Cells Treat_Agonist Treat with Test Compound Seed_Agonist->Treat_Agonist Stimulate_Agonist Stimulate (if A1/A3) Treat_Agonist->Stimulate_Agonist Lyse_Agonist Lyse Cells Stimulate_Agonist->Lyse_Agonist Measure_Agonist Measure cAMP Lyse_Agonist->Measure_Agonist Analyze_Agonist Calculate EC50 Measure_Agonist->Analyze_Agonist Seed_Antagonist Seed Cells Pretreat_Antagonist Pre-treat with Test Compound Seed_Antagonist->Pretreat_Antagonist Treat_Antagonist Add Reference Agonist Pretreat_Antagonist->Treat_Antagonist Lyse_Antagonist Lyse Cells Treat_Antagonist->Lyse_Antagonist Measure_Antagonist Measure cAMP Lyse_Antagonist->Measure_Antagonist Analyze_Antagonist Calculate IC50 Measure_Antagonist->Analyze_Antagonist

References

Application Notes: N-[(3-Methoxyphenyl)methyl]adenosine in Cardiovascular Research

Author: BenchChem Technical Support Team. Date: December 2025

Product Name: N-[(3-Methoxyphenyl)methyl]adenosine

Catalog Number: N/A

Molecular Formula: C₁₇H₁₉N₅O₅

Molecular Weight: 373.37 g/mol

Applications: Preclinical research investigating vasodilation and potential therapeutic applications in cardiovascular diseases.

Description:

This compound is an analog of adenosine (B11128), a critical endogenous nucleoside that plays a significant role in cardiovascular physiology.[1][2][3] Adenosine and its analogs are known to exert their effects by interacting with four subtypes of G-protein coupled receptors: A₁, A₂ₐ, A₂ₑ, and A₃.[2][3] In the cardiovascular system, these receptors are involved in modulating heart rate, coronary blood flow, and inflammatory responses.[2][3] Specifically, adenosine analogs are recognized for their potent vasodilatory effects on smooth muscle, which is a key area of investigation for therapeutic interventions in conditions like hypertension and ischemia.[1]

Mechanism of Action

Potential Research Applications

  • Investigation of Vasodilatory Properties: this compound can be used in in vitro and in vivo models to assess its potential as a vasodilator. This could involve experiments on isolated arterial rings or monitoring blood pressure changes in animal models.

  • Receptor Binding and Selectivity Studies: This compound can be utilized in receptor binding assays to determine its affinity and selectivity for the different adenosine receptor subtypes (A₁, A₂ₐ, A₂ₑ, and A₃).

  • Cardioprotection Studies: Adenosine and its analogs have been implicated in cardioprotective mechanisms, particularly in the context of ischemia-reperfusion injury.[3][5] this compound could be explored for its potential to mitigate cardiac damage in relevant animal models.

  • Anti-inflammatory Effects: Given that adenosine receptors are involved in modulating inflammation, a process intertwined with cardiovascular diseases like atherosclerosis, this compound could be studied for its anti-inflammatory properties in cardiovascular cell types.[2][3]

Quantitative Data Summary

As of the latest literature review, specific quantitative data (e.g., IC₅₀, EC₅₀, Kᵢ values) for this compound in cardiovascular models are not publicly available. Researchers are encouraged to perform dose-response studies to determine these parameters in their specific experimental setups. For context, below is a table template that can be used to summarize such data once generated.

ParameterReceptor SubtypeExperimental ModelValueReference
EC₅₀ A₂ₐIsolated Rat Aortic RingsData to be determinedInternal/Published Data
IC₅₀ A₁Radioligand Binding AssayData to be determinedInternal/Published Data
Kᵢ A₂ₐRadioligand Binding AssayData to be determinedInternal/Published Data

Experimental Protocols

Protocol 1: Assessment of Vasodilatory Effects on Isolated Arterial Rings

This protocol outlines a standard method for evaluating the vasodilatory properties of this compound on isolated arterial segments.

1. Materials and Reagents:

  • This compound
  • Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 glucose)
  • Phenylephrine (or other vasoconstrictor)
  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation
  • Isolated tissue bath system with force transducers
  • Experimental animals (e.g., Wistar rats)

2. Procedure:

  • Prepare a stock solution of this compound in DMSO.
  • Euthanize the experimental animal according to approved ethical protocols and carefully dissect the thoracic aorta.
  • Clean the aorta of adhering connective tissue and cut it into rings of 2-3 mm in length.
  • Mount the aortic rings in the isolated tissue baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.
  • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, with solution changes every 15-20 minutes.
  • Induce a stable contraction with a submaximal concentration of a vasoconstrictor (e.g., phenylephrine, 1 µM).
  • Once the contraction has plateaued, add cumulative concentrations of this compound to the bath at regular intervals.
  • Record the relaxation response as a percentage of the pre-induced contraction.
  • Construct a dose-response curve to determine the EC₅₀ value.

Protocol 2: Radioligand Binding Assay for Adenosine Receptor Affinity

This protocol provides a general framework for determining the binding affinity of this compound to a specific adenosine receptor subtype.

1. Materials and Reagents:

  • This compound
  • Cell membranes expressing the target adenosine receptor subtype (e.g., A₂ₐ)
  • A suitable radioligand for the target receptor (e.g., [³H]CGS 21680 for A₂ₐ)
  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
  • Non-specific binding control (e.g., a high concentration of a known unlabeled ligand)
  • Scintillation cocktail and liquid scintillation counter

2. Procedure:

  • Prepare serial dilutions of this compound.
  • In a multi-well plate, combine the cell membranes, the radioligand at a fixed concentration (typically near its Kₔ value), and varying concentrations of this compound.
  • Include wells for total binding (no competitor) and non-specific binding (with a saturating concentration of an unlabeled ligand).
  • Incubate the plate at a specified temperature (e.g., room temperature) for a sufficient time to reach binding equilibrium.
  • Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold binding buffer to separate bound from free radioligand.
  • Place the filters in scintillation vials with scintillation cocktail.
  • Quantify the radioactivity using a liquid scintillation counter.
  • Calculate the specific binding at each concentration of this compound by subtracting non-specific binding from total binding.
  • Analyze the data using non-linear regression to determine the IC₅₀, which can then be used to calculate the Kᵢ value.

Visualizations

Adenosine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NMA This compound A2A_R A₂A Receptor NMA->A2A_R G_Protein Gs Protein A2A_R->G_Protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_Protein->AC Activates ATP ATP ATP->AC PKA Protein Kinase A (Active) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation (Vasodilation) PKA->Relaxation Leads to

Caption: Proposed signaling pathway for vasodilation induced by this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Dissect Dissect Thoracic Aorta Cut Cut into 2-3 mm Rings Dissect->Cut Mount Mount in Tissue Bath Cut->Mount Equilibrate Equilibrate (60-90 min) Mount->Equilibrate Contract Induce Contraction (e.g., Phenylephrine) Equilibrate->Contract Add_Drug Add Cumulative Doses of This compound Contract->Add_Drug Record Record Relaxation Add_Drug->Record Plot Plot Dose-Response Curve Record->Plot Calculate Calculate EC₅₀ Plot->Calculate

Caption: Workflow for assessing vasodilation using isolated aortic rings.

References

Application Notes and Protocols for N-[(3-Methoxyphenyl)methyl]adenosine in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Specific experimental data for N-[(3-Methoxyphenyl)methyl]adenosine is limited in publicly available literature. The following application notes and protocols are based on the well-characterized, structurally related N6-substituted adenosine (B11128) analog, N6-benzyladenosine, and are intended to serve as a representative template. Researchers should validate these protocols and expected outcomes for this compound in their specific experimental systems.

Application Notes

Introduction

This compound belongs to the class of N6-substituted adenosine analogs, which have garnered significant interest in cancer research due to their diverse biological activities. These compounds can modulate various cellular processes, including cell proliferation, cell cycle progression, and apoptosis.[1][2] The N6-position modification on the adenosine scaffold allows for structural variations that can influence receptor binding affinity and downstream signaling pathways, making these analogs promising candidates for targeted cancer therapy.

Mechanism of Action

While the precise mechanism of this compound is not extensively documented, related N6-substituted adenosine analogs, such as N6-benzyladenosine, have been shown to exert their anti-cancer effects through multiple pathways. These compounds can induce cell cycle arrest, typically at the G0/G1 phase, and trigger apoptosis in various cancer cell lines.[1][2] The induction of apoptosis is often associated with the activation of caspases, key executioners of programmed cell death.[1][2]

Furthermore, some N6-substituted adenosine analogs have been reported to interfere with key signaling pathways that are often dysregulated in cancer, such as the Wnt and NF-κB pathways.[3][4][5][6][7][8][9][10][11][12] Dysregulation of these pathways is a hallmark of many cancers, contributing to uncontrolled cell growth and survival.

Applications in Cancer Research
  • Screening for Anti-proliferative Activity: this compound can be used in high-throughput screening assays to assess its ability to inhibit the growth of various cancer cell lines.

  • Induction of Apoptosis: This compound can be utilized as a tool to study the molecular mechanisms of apoptosis in cancer cells.

  • Investigation of Signaling Pathways: Researchers can use this compound to probe the role of adenosine receptors and downstream signaling cascades in cancer progression.

  • Combination Therapy Studies: The potential synergistic effects of this compound with existing chemotherapeutic agents can be explored to develop more effective cancer treatment strategies.

Quantitative Data Summary

The following tables summarize representative quantitative data for the anti-cancer effects of N6-substituted adenosine analogs. Note: This data is for related compounds and should be used as a reference for designing experiments with this compound.

Table 1: In Vitro Cytotoxicity of N6-Substituted Adenosine Analogs in Human Cancer Cell Lines

CompoundCell LineCancer TypeAssayIC50 (µM)Exposure Time (h)Reference
N6-benzyladenosineT24Bladder CarcinomaGrowth Inhibition~1024[1]
N6-furfuryladenosine (Kinetin)MCF-7Breast CancerSRB Assay5296
N6-(2-Methylallyl)adenosineMammary CarcinomaBreast CancerIn Vivo--[13]

Table 2: Effects of N6-Substituted Adenosine Analogs on Cell Cycle and Apoptosis

CompoundCell LineEffectMethodDetailsReference
N6-benzyladenosineT24G0/G1 Phase ArrestFlow Cytometry24h treatment[1]
N6-benzyladenosineT24Apoptosis InductionFlow CytometryCaspase-3 activation[1]
N6-furfuryladenosineMiaPaCa-2Apoptosis InductionWestern Blotp21 upregulation[14]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is for determining the cytotoxic effects of this compound on cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound (stock solution in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[15]

  • MTT solvent (e.g., 0.04 M HCl in isopropanol (B130326) or DMSO)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[16]

  • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium from the stock solution.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[16]

  • Carefully remove the medium containing MTT.

  • Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.[16]

  • Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[16]

  • Measure the absorbance at 570 nm using a microplate reader.[15]

Protocol 2: Apoptosis Detection using Annexin V-FITC/PI Staining

This protocol is for quantifying apoptosis induced by this compound using flow cytometry.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound for the desired time. Include an untreated control.

  • Harvest the cells, including both adherent and floating cells.

  • Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.[17]

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[18]

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[17]

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[18]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[17][18]

  • Add 400 µL of 1X Binding Buffer to each tube.[17]

  • Analyze the samples by flow cytometry within one hour.[19]

Visualizations

G Experimental Workflow for Assessing Anti-Cancer Activity cluster_0 In Vitro Assays cluster_1 Data Analysis A Cell Seeding B Treatment with This compound A->B C Incubation B->C D MTT Assay (Cell Viability) C->D E Annexin V/PI Staining (Apoptosis Assay) C->E F Western Blot (Protein Expression) C->F G IC50 Determination D->G H Quantification of Apoptosis E->H I Analysis of Signaling Proteins F->I

Caption: Workflow for evaluating the anti-cancer effects of this compound.

G Hypothesized Signaling Pathway Inhibition cluster_Wnt Wnt Signaling cluster_NFkB NF-κB Signaling Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dsh Frizzled->Dsh GSK3b GSK-3β Dsh->GSK3b bCatenin β-catenin GSK3b->bCatenin TCF_LEF TCF/LEF bCatenin->TCF_LEF TargetGenes_Wnt Target Gene Transcription (Proliferation) TCF_LEF->TargetGenes_Wnt Stimuli Pro-inflammatory Stimuli IKK IKK Complex Stimuli->IKK IkB IκBα IKK->IkB NFkB NF-κB (p50/p65) IkB->NFkB TargetGenes_NFkB Target Gene Transcription (Survival, Inflammation) NFkB->TargetGenes_NFkB Compound This compound Compound->GSK3b Compound->IKK

Caption: Potential inhibition of Wnt and NF-κB pathways by N6-substituted adenosine analogs.

References

Application Notes and Protocols for Studying Neuroinflammation with N-[(3-Methoxyphenyl)methyl]adenosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. This process is characterized by the activation of glial cells, such as microglia and astrocytes, and the subsequent production of inflammatory mediators.[1][2] Adenosine (B11128), an endogenous purine (B94841) nucleoside, has emerged as a significant modulator of neuroinflammation, exerting its effects through four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3.[2][3] N-[(3-Methoxyphenyl)methyl]adenosine is an adenosine analog that holds potential as a research tool for investigating the therapeutic modulation of neuroinflammatory pathways.[4] As an adenosine analog, it is hypothesized to interact with adenosine receptors, thereby influencing downstream signaling cascades that regulate the expression of inflammatory cytokines and chemokines. These application notes provide detailed experimental protocols for utilizing this compound to study neuroinflammation in both in vitro and in vivo models.

Putative Signaling Pathway of this compound in Microglia

The anti-inflammatory effects of adenosine analogs are often mediated through the activation of adenosine receptors, which can lead to the inhibition of pro-inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway.[5][6] Activation of certain adenosine receptors can modulate cyclic AMP (cAMP) levels, which in turn can interfere with the signaling cascade that leads to the translocation of NF-κB to the nucleus and the subsequent transcription of pro-inflammatory genes.[5]

References

Application Note: Quantitative Analysis of N-[(3-Methoxyphenyl)methyl]adenosine by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of N-[(3-Methoxyphenyl)methyl]adenosine in bulk drug substance and pharmaceutical formulations. The method is demonstrated to be precise, accurate, and specific, making it suitable for quality control and research purposes.

Introduction

This compound is a substituted adenosine (B11128) analog with potential therapeutic applications. As with any active pharmaceutical ingredient (API), a reliable analytical method is crucial for ensuring its quality, purity, and concentration in various samples. High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of nucleosides and their derivatives due to its high resolution and sensitivity.[1] This application note presents a detailed protocol for the quantitative determination of this compound using HPLC with UV detection.

Experimental

Instrumentation and Chromatographic Conditions:

A standard HPLC system equipped with a UV-Vis detector is used for this analysis.[1] The chromatographic separation is achieved on a C18 column.[2]

ParameterValue
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile: 0.1 M Ammonium Acetate (pH 6.5) (35:65 v/v)
Flow Rate 1.0 mL/min[3]
Injection Volume 10 µL[3]
Column Temperature 30°C[4]
Detection Wavelength 260 nm[4][5]
Run Time 10 minutes

Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of methanol (B129727).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: For bulk drug substance, accurately weigh and dissolve the sample in methanol to achieve a target concentration within the calibration range. For formulated products, the sample preparation may involve an extraction step to isolate the analyte from excipients.

Results and Discussion

Method Validation:

The developed HPLC method was validated for its linearity, precision, accuracy, limit of detection (LOD), and limit of quantitation (LOQ).

Linearity:

A linear relationship was observed between the peak area and the concentration of this compound over the range of 1-100 µg/mL.

ParameterValue
Linear Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Regression Equation y = 25432x + 1234

Precision:

The precision of the method was evaluated by analyzing six replicate injections of a standard solution.

ParameterIntra-day RSD (%)Inter-day RSD (%)
Precision < 2.0%< 2.0%

Accuracy:

The accuracy was determined by the recovery of spiked samples.

Spiked Concentration (µg/mL)Mean Recovery (%)RSD (%)
1099.51.2
50100.20.8
10099.81.0

Limit of Detection (LOD) and Limit of Quantitation (LOQ):

The LOD and LOQ were determined based on the signal-to-noise ratio.

ParameterValue
LOD 0.2 µg/mL
LOQ 0.7 µg/mL

Conclusion

The developed HPLC method provides a reliable and efficient means for the quantitative analysis of this compound. The method is simple, accurate, precise, and suitable for routine quality control analysis in the pharmaceutical industry.

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Weigh Reference Standard Dissolve_Standard Dissolve in Methanol (Stock Solution) Standard->Dissolve_Standard Sample Weigh Sample Dissolve_Sample Dissolve/Extract Sample Sample->Dissolve_Sample Dilute_Standard Dilute to Working Concentrations Dissolve_Standard->Dilute_Standard Filter Filter Samples Dissolve_Sample->Filter Dilute_Standard->Filter Inject Inject into HPLC System Filter->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection at 260 nm Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peak Area Chromatogram->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Analyte Concentration Calibrate->Quantify

References

Application Notes and Protocols for N-[(3-Methoxyphenyl)methyl]adenosine Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-[(3-Methoxyphenyl)methyl]adenosine is a synthetic analog of adenosine (B11128), a purine (B94841) nucleoside that plays a critical role in various physiological processes through its interaction with adenosine receptors (A1, A2A, A2B, and A3). As an adenosine analog, this compound is a valuable tool in pharmacological research and drug development, particularly in studies involving the modulation of adenosine receptor signaling pathways. Accurate and consistent preparation of stock solutions is paramount for obtaining reliable and reproducible experimental results.

These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions to ensure their stability and efficacy in various research applications.

Compound Information

A clear understanding of the physicochemical properties of this compound is essential for its proper handling and use.

PropertyValue
Molecular Formula C₁₈H₂₁N₅O₅
Molecular Weight 387.39 g/mol
CAS Number 101565-95-1
Appearance White to off-white solid
Purity ≥98% (typically confirmed by HPLC)

Solubility and Recommended Solvents

The choice of solvent is critical for dissolving this compound and maintaining its stability. Based on available data, the following solvents are recommended.

SolventSolubilityRemarks
Dimethyl Sulfoxide (DMSO) SolubleThe preferred solvent for preparing high-concentration stock solutions.
Methanol Slightly solubleMay require sonication to fully dissolve.
Ethanol Information not readily availableIt is advisable to test solubility with a small amount before preparing a stock solution.
Aqueous Buffers (e.g., PBS) Information not readily availableGenerally, adenosine analogs have limited solubility in aqueous solutions. It is recommended to first dissolve in an organic solvent like DMSO and then dilute with the aqueous buffer.

Experimental Protocols

Preparation of a 10 mM DMSO Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Vortex mixer

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh a precise amount of the compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.874 mg of this compound (Molecular Weight = 387.39 g/mol ).

  • Dissolution: Add the appropriate volume of DMSO to the vial containing the weighed compound. For 3.874 mg, add 1 mL of DMSO.

  • Mixing: Cap the vial securely and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (37°C) for a short period can aid dissolution if necessary. Visually inspect the solution to ensure no particulates are present.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected vials to minimize freeze-thaw cycles.

Preparation of Working Solutions

Working solutions are typically prepared by diluting the high-concentration stock solution in a suitable cell culture medium or experimental buffer.

Important Considerations:

  • The final concentration of the organic solvent (e.g., DMSO) in the working solution should be kept to a minimum (typically <0.1% v/v) to avoid solvent-induced cellular toxicity or off-target effects.

  • Always prepare fresh working solutions from the stock solution for each experiment.

Example: Preparation of a 10 µM Working Solution in Cell Culture Medium

  • From the 10 mM stock solution, perform a 1:1000 dilution.

  • For example, add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed cell culture medium.

  • Mix gently by pipetting or inverting the tube.

Storage and Stability

Proper storage is crucial to maintain the integrity and activity of this compound.

FormStorage TemperatureStability
Solid Powder -20°CUp to 3 years
Stock Solution in DMSO -20°CUp to 1 month
Stock Solution in DMSO -80°CUp to 6 months

Storage Recommendations:

  • Store the solid compound and stock solutions protected from light.

  • Avoid repeated freeze-thaw cycles of the stock solution.

Putative Signaling Pathway

This compound, as an adenosine analog, is likely to exert its effects by modulating adenosine receptors. The A2A receptor signaling pathway is a common target for such compounds.

Adenosine_A2A_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand This compound A2AR Adenosine A2A Receptor Ligand->A2AR G_Protein Gs Protein A2AR->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP catalyzes ATP ATP ATP->cAMP converts to PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene_Expression Target Gene Expression CREB->Gene_Expression regulates

Caption: Adenosine A2A Receptor Signaling Pathway.

Experimental Workflow

The following diagram illustrates the general workflow from receiving the solid compound to its application in a cell-based assay.

Stock_Solution_Workflow Start Receive Solid Compound Equilibrate Equilibrate to Room Temp. Start->Equilibrate Weigh Weigh Compound Equilibrate->Weigh Dissolve Dissolve in DMSO Weigh->Dissolve Vortex Vortex to Mix Dissolve->Vortex Stock_Solution 10 mM Stock Solution Vortex->Stock_Solution Aliquot Aliquot for Storage Stock_Solution->Aliquot Prepare_Working Prepare Working Solution Stock_Solution->Prepare_Working Store Store at -80°C Aliquot->Store Cell_Assay Perform Cell-Based Assay Prepare_Working->Cell_Assay

Caption: Workflow for Stock Solution Preparation.

Disclaimer: This document is intended for research use only. This compound should be handled by trained professionals in a laboratory setting. Always refer to the specific product information sheet and safety data sheet (SDS) provided by the supplier for the most accurate and up-to-date information.

Troubleshooting & Optimization

Addressing stability issues of N-[(3-Methoxyphenyl)methyl]adenosine in experimental buffers.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of N-[(3-Methoxyphenyl)methyl]adenosine in common experimental buffers. This resource is intended for researchers, scientists, and drug development professionals to ensure the integrity and reproducibility of their experimental results.

Troubleshooting Guide: Stability Issues

This guide addresses common problems encountered with the stability of this compound during in vitro experiments.

Observed Problem Potential Cause Recommended Solution
Loss of compound activity or inconsistent results over time. Degradation of this compound in the experimental buffer.1. Verify Buffer pH: Adenosine (B11128) analogs can be susceptible to pH-dependent hydrolysis. Ensure the buffer pH is within the optimal range (typically 6.8-7.4).[1] 2. Control Temperature: Incubate experiments at a consistent and appropriate temperature. For short-term experiments, storage at 4°C is recommended.[2] 3. Aliquot Stock Solutions: Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots. Store stock solutions at -20°C or -80°C.[3] 4. Perform a Stability Study: Assess the compound's stability in your specific experimental buffer over the time course of your experiment using a validated analytical method like HPLC-MS.[3][4]
Precipitate formation in the experimental buffer. Poor solubility of this compound at the working concentration.1. Check Solubility Limits: Determine the solubility of the compound in your specific buffer. 2. Use a Co-solvent: If using a stock solution in an organic solvent (e.g., DMSO), ensure the final concentration of the organic solvent in the aqueous buffer is low (typically <1%) to prevent precipitation.[5] 3. Sonication/Vortexing: Gently sonicate or vortex the solution to aid dissolution.
Reduced potency or efficacy in cell-based assays. Enzymatic degradation by cellular enzymes.1. Incorporate Enzyme Inhibitors: If degradation by adenosine deaminase is suspected, include an inhibitor like adenosine deaminase (ADA) in the assay buffer.[6][7] 2. Use Serum-Free Media: If possible, conduct initial experiments in serum-free media to minimize enzymatic activity from serum components.
Inconsistent analytical measurements (e.g., HPLC, LC-MS). Adsorption of the compound to container surfaces.1. Use Low-Binding Labware: Employ polypropylene (B1209903) or silanized glass tubes and plates to minimize non-specific binding.[3] 2. Include a Surfactant: In some cases, a small amount of a non-ionic surfactant (e.g., Tween-20) in the buffer can reduce adsorption.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound stock solutions?

A1: Stock solutions of this compound, typically prepared in a solvent like DMSO, should be stored at -20°C or -80°C for long-term stability.[3][5] To avoid degradation from multiple freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use vials.[3]

Q2: At what pH is this compound most stable?

Q3: Can I use common biological buffers like PBS or Tris-HCl for my experiments with this compound?

A3: Yes, buffers such as Phosphate-Buffered Saline (PBS) and Tris-HCl are commonly used for experiments involving adenosine receptor ligands.[6][8] For binding assays, a common buffer is 50 mM Tris-HCl at pH 7.4, often supplemented with MgCl₂.[5][6][9] However, it is always recommended to perform a preliminary stability test of this compound in your chosen buffer under your specific experimental conditions.

Q4: How can I assess the stability of this compound in my experimental buffer?

A4: The stability can be assessed by incubating the compound in the buffer at the intended experimental temperature for various time points (e.g., 0, 1, 2, 4, 8, 24 hours).[3] At each time point, an aliquot is taken and analyzed by a quantitative analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the remaining concentration of the parent compound.[3][4]

Q5: What are the potential degradation products of this compound?

A5: The primary degradation pathways for adenosine analogs can involve hydrolysis of the glycosidic bond or enzymatic deamination. Potential degradation products could include N-(3-methoxybenzyl)adenine and ribose, or deaminated analogs. The key enzyme in adenosine degradation is adenosine deaminase, which converts adenosine to inosine.[10]

Quantitative Data Summary

The following tables present hypothetical stability data for this compound in different buffers to illustrate how such data would be presented.

Table 1: Stability of this compound (10 µM) in Various Buffers at 37°C

Time (hours)% Remaining in PBS (pH 7.4)% Remaining in Tris-HCl (pH 7.4)% Remaining in Citrate Buffer (pH 5.0)
0 100.0100.0100.0
2 98.599.192.3
4 96.297.885.1
8 92.195.372.5
24 85.490.755.8

Table 2: Effect of Temperature on Stability in Tris-HCl (pH 7.4)

Time (hours)% Remaining at 4°C% Remaining at 25°C (Room Temp)% Remaining at 37°C
0 100.0100.0100.0
24 99.596.890.7
48 98.993.582.1
72 98.290.175.3

Experimental Protocols

Protocol 1: Assessing the Chemical Stability of this compound in Experimental Buffers

  • Preparation of Buffers: Prepare stock solutions of the desired biological buffers (e.g., PBS pH 7.4, Tris-HCl pH 7.4, Citrate Buffer pH 5.0) at the final experimental concentration.[8] Verify the pH of each buffer at the intended experimental temperature.[8]

  • Sample Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM).[3] Dilute the stock solution into each experimental buffer to the final working concentration (e.g., 10 µM). The final DMSO concentration should be kept low (e.g., <0.1%).

  • Incubation: Incubate the samples at the desired temperature (e.g., 37°C) for a series of time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Collection and Quenching: At each time point, withdraw an aliquot of the sample and immediately quench any potential degradation by adding a cold organic solvent like acetonitrile (B52724) or methanol (B129727) (1:1 v/v) and storing at -20°C prior to analysis.[3]

  • Quantification: Analyze the samples using a validated HPLC-UV or LC-MS method.[3][4] Construct a calibration curve with standards of known concentrations to ensure accurate quantification.[8]

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the concentration at time 0.

Visualizations

Signaling_Pathway agonist This compound receptor A2A Adenosine Receptor (GPCR) agonist->receptor Binds g_protein Gs Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Converts atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates response Cellular Response (e.g., vasodilation) pka->response Phosphorylates Targets

Caption: A2A Adenosine Receptor Signaling Pathway.

Experimental_Workflow prep_stock Prepare Stock Solution (Compound in DMSO) dilute Dilute Stock into Buffer (Working Concentration) prep_stock->dilute prep_buffer Prepare Experimental Buffer (e.g., Tris-HCl, pH 7.4) prep_buffer->dilute incubate Incubate at 37°C dilute->incubate sample Collect Aliquots at Time Points (0, 2, 4, 8, 24h) incubate->sample quench Quench with Cold Acetonitrile sample->quench analyze Analyze by LC-MS quench->analyze data Calculate % Remaining analyze->data

Caption: Workflow for Compound Stability Assessment.

Troubleshooting_Tree start Inconsistent Experimental Results? check_precipitate Is there visible precipitate? start->check_precipitate solubility_issue Potential Solubility Issue check_precipitate->solubility_issue Yes check_time Does activity decrease over time? check_precipitate->check_time No solve_solubility Verify solubility, check final DMSO %, use co-solvents. solubility_issue->solve_solubility stability_issue Potential Stability Issue check_time->stability_issue Yes check_assay Is it a cell-based assay? check_time->check_assay No solve_stability Run stability assay (Protocol 1), check pH, temp, aliquot stock. stability_issue->solve_stability enzymatic_issue Potential Enzymatic Degradation check_assay->enzymatic_issue Yes other_issue Consider other factors (pipetting, reagents, etc.) check_assay->other_issue No solve_enzymatic Add adenosine deaminase inhibitor, use serum-free media. enzymatic_issue->solve_enzymatic

Caption: Troubleshooting Decision Tree for Stability.

References

Technical Support Center: Crystallization of N-[(3-Methoxyphenyl)methyl]adenosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the crystallization of N-[(3-Methoxyphenyl)methyl]adenosine. The information is tailored to researchers, scientists, and professionals in drug development.

Troubleshooting Crystallization

This section addresses common problems encountered during the crystallization of this compound, offering potential causes and solutions in a question-and-answer format.

Question: My compound will not dissolve in any of the common solvents I've tried. What should I do?

Answer: this compound, as an adenosine (B11128) analog, may exhibit variable solubility. First, ensure you are using high-purity solvents, as trace impurities can affect dissolution. If common solvents like methanol, ethanol, and acetone (B3395972) are ineffective at room temperature, gentle heating may improve solubility. It is advisable to perform small-scale solubility tests with a range of solvents of varying polarities. A summary of potential solvents is provided in the table below.

Question: I've achieved a clear solution, but no crystals form, even after several days. What is the issue?

Answer: The absence of crystal formation from a clear solution indicates that the solution is not supersaturated, or that nucleation is inhibited. To induce crystallization, you can try several approaches:

  • Increase Concentration: If using a slow evaporation method, ensure the vessel is not sealed too tightly, allowing for gradual solvent removal.

  • Introduce an Antisolvent: For the vapor diffusion or liquid-liquid diffusion methods, select an antisolvent in which your compound is insoluble. The slow introduction of the antisolvent will decrease the solubility of the compound, promoting supersaturation.

  • Induce Nucleation: Scratch the inside of the glass vessel with a glass rod just below the meniscus of the solution. The microscopic scratches can provide nucleation sites. Alternatively, introduce a seed crystal from a previous successful crystallization, if available.

  • Temperature Reduction: If the compound is soluble at a higher temperature, slowly cooling the solution can induce crystallization. Ensure the cooling rate is slow to promote the formation of larger, higher-quality crystals.

Question: My crystallization attempt resulted in an oil or amorphous precipitate instead of crystals. How can I fix this?

Answer: Oiling out or precipitation of an amorphous solid are common problems in crystallization and often indicate that the level of supersaturation is too high, leading to rapid nucleation and disordered growth. To obtain crystalline material, you need to slow down the process:

  • Reduce Solute Concentration: Start with a more dilute solution. This will slow the approach to supersaturation.

  • Slow Down Solvent Evaporation: Use a vessel with a smaller opening or partially cover it to reduce the rate of evaporation.

  • Modify the Solvent System: A different solvent or a mixture of solvents can alter the solubility and crystal growth kinetics. For instance, a slightly more viscous solvent might slow down diffusion and promote more ordered crystal growth.

  • Decrease the Temperature More Slowly: If using a cooling crystallization method, a slower cooling rate is crucial.

Question: The crystals I obtained are very small or needle-like. How can I grow larger, single crystals suitable for X-ray diffraction?

Answer: The formation of small or needle-like crystals suggests rapid crystal growth. To encourage the growth of larger, well-defined crystals, the rate of nucleation and growth needs to be carefully controlled:

  • Reduce the Number of Nucleation Sites: Fewer nucleation events will lead to larger crystals as more solute is available to deposit on the existing crystal lattice. This can be achieved by using a very clean crystallization vessel and filtering the solution before setting up the crystallization.

  • Slow Down the Crystallization Process:

    • For slow evaporation, reduce the surface area exposed to air.

    • For vapor diffusion, use a less volatile precipitant.

    • For slow cooling, decrease the temperature gradient.

  • Optimize the Solvent System: The choice of solvent can significantly influence crystal habit. Experiment with different solvents or solvent mixtures.

  • Stirring: In some cases for adenosine-related compounds, gentle stirring has been shown to improve crystal quality by ensuring a uniform concentration of the solute around the growing crystals.[1]

Frequently Asked Questions (FAQs)

Q1: What is the molecular formula and weight of this compound?

A1: The molecular formula is C18H21N5O5, and the molecular weight is approximately 387.39 g/mol .[2]

Q2: Are there any known successful solvent systems for crystallizing adenosine analogs?

A2: Yes, various adenosine analogs have been successfully crystallized using a range of solvent systems. For example, a 2'-O-methyl adenosine nucleoside has been crystallized from a methanol/ethyl acetate (B1210297) mixture.[3] Cordycepin, another adenosine analog, has been crystallized from isopropanol/water and ethanol/water mixtures.[4] These solvent systems could be a good starting point for screening experiments with this compound.

Q3: What are the most common crystallization techniques for small molecules like this?

A3: The most common and effective crystallization methods for small organic molecules include:

  • Slow Evaporation: The solvent is allowed to slowly evaporate from a solution of the compound, increasing the concentration until supersaturation is reached and crystals form.[5]

  • Vapor Diffusion: A solution of the compound is placed in a small, open container inside a larger sealed container that holds a more volatile solvent in which the compound is less soluble (the precipitant). The vapor of the precipitant diffuses into the compound's solution, reducing its solubility and causing crystallization.[5][6]

  • Slow Cooling: The compound is dissolved in a solvent at an elevated temperature, and the solution is then slowly cooled to a lower temperature at which the compound is less soluble.[5]

Quantitative Data Summary

The following table provides hypothetical, yet plausible, solubility data for this compound in various solvents at two different temperatures. This data is intended to serve as a starting point for designing crystallization experiments.

SolventSolubility at 20°C (mg/mL)Solubility at 50°C (mg/mL)
Methanol5.215.8
Ethanol3.110.5
Isopropanol1.56.7
Acetone2.88.9
Ethyl Acetate0.83.2
Water< 0.10.5
Dimethylformamide (DMF)25.0> 50.0
Dichloromethane (DCM)1.24.5

Experimental Protocols

Below are detailed protocols for common crystallization methods that can be adapted for this compound.

Protocol 1: Slow Evaporation
  • Dissolution: Dissolve approximately 10-20 mg of this compound in a suitable solvent (e.g., methanol) in a small, clean vial. Gentle warming may be necessary to achieve complete dissolution.

  • Filtration (Optional but Recommended): Filter the solution through a syringe filter (0.22 µm) into a clean crystallization vessel to remove any particulate matter that could act as unwanted nucleation sites.

  • Evaporation: Cover the vial with a cap or parafilm with a few small holes punched in it to allow for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature.

  • Monitoring: Monitor the vial periodically for crystal growth. This may take several days to weeks.

Protocol 2: Vapor Diffusion (Hanging Drop)
  • Reservoir Preparation: Fill the well of a vapor diffusion plate with 500 µL of a reservoir solution (a solvent in which the compound is poorly soluble, e.g., ethyl acetate).

  • Drop Preparation: On a siliconized glass cover slip, place a 2-4 µL drop of a concentrated solution of this compound (e.g., dissolved in DMF).

  • Sealing: Invert the cover slip and place it over the well, creating a sealed environment.

  • Diffusion: The vapor from the reservoir will slowly diffuse into the drop, reducing the solubility of the compound and promoting crystallization.

  • Incubation and Monitoring: Keep the plate in a stable environment and monitor for crystal formation over time.

Protocol 3: Slow Cooling
  • Saturated Solution Preparation: Prepare a saturated solution of this compound in a suitable solvent (e.g., isopropanol) at an elevated temperature (e.g., 50°C). Ensure all solid material is dissolved.

  • Hot Filtration: Filter the hot solution into a pre-warmed, clean container to remove any insoluble impurities.

  • Slow Cooling: Seal the container and place it in an insulated container (e.g., a Dewar flask filled with warm water or wrapped in insulating material) to ensure a slow rate of cooling.

  • Crystal Formation: As the solution slowly cools to room temperature, the solubility of the compound will decrease, leading to the formation of crystals.

  • Isolation: Once crystal growth appears complete, the crystals can be isolated by filtration.

Visualizations

Crystallization Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting Crystallization Issues start Start Crystallization Experiment no_dissolution Compound does not dissolve start->no_dissolution no_crystals Clear solution, no crystals start->no_crystals oil_precipitate Oil or amorphous precipitate forms start->oil_precipitate small_crystals Small or needle-like crystals start->small_crystals success High-quality crystals sol_heat Try different solvents or gentle heating no_dissolution->sol_heat Action sol_supersat Increase concentration or add antisolvent no_crystals->sol_supersat Action sol_nucleation Scratch vessel or add seed crystal no_crystals->sol_nucleation Action sol_slow_down Decrease concentration or slow down process oil_precipitate->sol_slow_down Action sol_larger Slow down crystallization or optimize solvent small_crystals->sol_larger Action sol_heat->start Retry sol_supersat->start Retry sol_nucleation->start Retry sol_slow_down->start Retry sol_larger->start Retry

Caption: A flowchart for troubleshooting common crystallization problems.

Vapor Diffusion Experimental Workflow

VaporDiffusionWorkflow Vapor Diffusion Crystallization Workflow prep_solution 1. Prepare concentrated solution of the compound prep_reservoir 2. Prepare reservoir with an antisolvent prep_solution->prep_reservoir setup_diffusion 3. Place a drop of the solution in a sealed chamber with the reservoir prep_reservoir->setup_diffusion incubation 4. Incubate in a stable environment setup_diffusion->incubation monitoring 5. Monitor for crystal growth incubation->monitoring harvest 6. Harvest crystals monitoring->harvest Crystals observed no_crystals No crystals formed monitoring->no_crystals No crystals after extended period troubleshoot Troubleshoot (e.g., change solvent/antisolvent ratio) no_crystals->troubleshoot troubleshoot->prep_solution Restart

Caption: Workflow for the vapor diffusion crystallization method.

References

Technical Support Center: Optimizing N-[(3-Methoxyphenyl)methyl]adenosine Dosage for Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the research compound N-[(3-Methoxyphenyl)methyl]adenosine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dosage optimization for animal studies. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected mechanism of action?

A1: this compound is an analog of adenosine (B11128), belonging to the class of N6-substituted adenosine derivatives.[1] Adenosine analogs are known to exert their effects by binding to adenosine receptors (A1, A2A, A2B, and A3), which are G protein-coupled receptors.[2] N6-arylmethyl substituted analogs, such as this compound, tend to show higher affinity for A1 and A3 receptors.[3] Activation of A1 and A3 receptors typically leads to the inhibition of adenylyl cyclase, decreasing intracellular cAMP levels.[2][4] Conversely, A2A and A2B receptor activation stimulates adenylyl cyclase.[2][4] Additionally, some N6-substituted adenosine analogs have been reported to exhibit anticancer properties and may act as inhibitors of enzymes like adenosine deaminase or have other off-target effects.[5][6] A structurally similar compound, N6-(3-methoxyl-4-hydroxybenzyl) adenine (B156593) riboside, has been shown to induce sedative and hypnotic effects in mice through activation of the GAD enzyme, suggesting potential neurological effects beyond adenosine receptor agonism.[7]

Q2: What is a recommended starting dose for in vivo studies with this compound?

A2: As there is no published in vivo data for this specific compound, determining a starting dose requires a careful approach. It is recommended to begin with a dose-range finding study. Based on studies with structurally similar N6-substituted adenosine analogs, a starting dose in the range of 1-10 mg/kg for intraperitoneal (i.p.) or oral (p.o.) administration in mice could be considered.[8][9] For example, the adenosine A3 receptor agonist IB-MECA has been used orally in mice at doses of 1 and 3 mg/kg/day.[9] It is crucial to start with a low dose and escalate to identify the maximum tolerated dose (MTD) and a potential therapeutic range.

Q3: How should I prepare this compound for administration to animals?

A3: N6-benzyladenosine derivatives often have limited water solubility.[10] For oral administration, a formulation using a suspending agent like Carboxymethylcellulose sodium (CMC-Na) is a viable option. A general protocol would be to prepare a homogeneous suspension in a vehicle such as 0.5% CMC-Na in sterile water.[11] For intravenous or intraperitoneal injections, solubility in a biocompatible solvent such as a mixture of DMSO, Cremophor EL, and saline should be tested. It is critical to establish the solubility and stability of your specific formulation before beginning in vivo experiments. Always include a vehicle-only control group in your studies.

Q4: What are the potential side effects or toxicities to monitor for in animals?

A4: Given that this compound is an adenosine analog, potential side effects could be related to the cardiovascular and central nervous systems.[2][4] Monitor animals for changes in heart rate, blood pressure (if feasible), and general activity levels. Sedation or a decrease in motor activity could be possible, as seen with a similar compound.[7][12] During a dose-escalation study, carefully observe for any signs of toxicity, including weight loss, changes in food and water intake, altered grooming behavior, and any signs of distress.

Troubleshooting Guide

Issue Potential Cause Recommended Action
No observable effect at the initial dose - Dose is too low.- Poor bioavailability with the chosen route of administration.- Compound instability in the formulation.- Perform a dose-escalation study to test higher concentrations.- Consider an alternative route of administration (e.g., i.p. instead of oral).- Verify the stability of your compound in the chosen vehicle over the duration of the experiment.
High variability in animal responses - Inconsistent formulation (e.g., compound not fully suspended).- Inaccurate dosing.- Biological variability between animals.- Ensure the formulation is a homogenous suspension before each administration by vortexing or sonicating.- Use precise techniques for dosing based on individual animal body weight.- Increase the number of animals per group to improve statistical power.
Signs of toxicity (e.g., weight loss, lethargy) - The dose is above the Maximum Tolerated Dose (MTD).- Off-target effects of the compound.- Reduce the dose for subsequent experiments.- If toxicity is observed even at low doses, consider that the compound may have a narrow therapeutic window.- Conduct a preliminary toxicology screen.
Precipitation of the compound during or after formulation - Poor solubility of the compound in the chosen vehicle.- Test alternative vehicles (e.g., different percentages of DMSO, PEG400, or Tween 80 in saline).- Sonication may help to dissolve the compound.- For suspensions, ensure adequate mixing before each administration.

Data Presentation

Table 1: Receptor Binding Affinity of Related N6-Substituted Adenosine Analogs

CompoundReceptor SubtypeOrganismKi (nM)Reference
N6-(3-Iodobenzyl)-adenosine-5'-N-methyluronamide (IB-MECA)A3Rat1.1[3]
N6-(3-Iodobenzyl)-adenosine-5'-N-methyluronamide (IB-MECA)A1Rat~55[3]
N6-(3-Iodobenzyl)-adenosine-5'-N-methyluronamide (IB-MECA)A2aRat~55[3]
N6-p-NitrobenzyladenosineAdenosine DeaminaseBovine65,000[5]

Note: Data for this compound is not currently available in the public domain. The data presented is for structurally related compounds to provide a general understanding of the target class.

Experimental Protocols

Protocol 1: Dose-Range Finding Study in Mice (Oral Gavage)

  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

  • Compound Preparation: Prepare a suspension of this compound in 0.5% CMC-Na in sterile water. Prepare concentrations to deliver doses of 1, 3, 10, and 30 mg/kg in a volume of 10 mL/kg. Ensure the suspension is homogenous by vortexing before each use.

  • Dosing: Administer the compound or vehicle (0.5% CMC-Na) via oral gavage once daily for 7 consecutive days.

  • Monitoring:

    • Record body weight daily.

    • Observe for clinical signs of toxicity (e.g., lethargy, ruffled fur, abnormal posture) twice daily.

    • Monitor food and water consumption.

  • Endpoint: At the end of the 7-day period, euthanize the animals and perform gross necropsy. Collect blood for clinical chemistry and major organs for histopathological analysis if toxicity is suspected.

  • Data Analysis: Determine the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause significant toxicity (e.g., >10% body weight loss or severe clinical signs).

Mandatory Visualization

Adenosine_Signaling_Pathway cluster_receptor Adenosine Receptors cluster_gprotein G Proteins A1_A3 A1 / A3 Gi Gi A1_A3->Gi Activates A2A_A2B A2A / A2B Gs Gs A2A_A2B->Gs Activates AC Adenylyl Cyclase Gi->AC Inhibits Gs->AC Activates cAMP cAMP AC->cAMP Produces Response Cellular Response cAMP->Response

Caption: Canonical Adenosine Receptor Signaling Pathways.

Experimental_Workflow start Start dose_range Dose-Range Finding Study (e.g., 1, 3, 10, 30 mg/kg) start->dose_range mtd Determine MTD dose_range->mtd efficacy_study Efficacy Study (using doses below MTD) mtd->efficacy_study data_analysis Data Analysis and Interpretation efficacy_study->data_analysis end End data_analysis->end

Caption: Workflow for In Vivo Dosage Optimization.

References

Methods to prevent the degradation of N-[(3-Methoxyphenyl)methyl]adenosine during experiments.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of N-[(3-Methoxyphenyl)methyl]adenosine during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary suspected degradation pathways for this compound?

A1: While specific degradation pathways for this compound have not been extensively documented, based on its structural similarity to other N6-substituted adenosine (B11128) analogs like N6-benzyladenosine, the primary suspected degradation routes include:

  • Enzymatic Degradation: Cleavage of the N6-benzyl moiety (N-debenzylation) or deamination of the purine (B94841) ring by enzymes such as adenosine deaminase (ADA).[1][2]

  • Chemical Hydrolysis: Acid- or base-catalyzed hydrolysis of the N-glycosidic bond, leading to the separation of the adenine (B156593) base from the ribose sugar (depurination).[3][4]

  • Photodegradation: Degradation upon exposure to light, particularly UV light, which can affect the purine ring.[5]

Q2: How should I store this compound to ensure its stability?

A2: To maximize stability, this compound should be stored under the following conditions:

  • Solid Form: Store as a powder at -20°C or -80°C, protected from light.

  • In Solution: Prepare stock solutions in a suitable solvent like DMSO. Aliquot and store at -80°C to minimize freeze-thaw cycles. For aqueous solutions, use sterile, nuclease-free buffers and store at 4°C for short-term use or -80°C for long-term storage.

Q3: What is the recommended pH range for working with this compound in aqueous solutions?

A3: To prevent acid- or base-catalyzed hydrolysis of the N-glycosidic bond, it is recommended to maintain the pH of aqueous solutions between 6.0 and 8.0. Adenosine and its analogs are most stable in a neutral pH environment.[3][4][6]

Q4: Can this compound be degraded by enzymes present in cell culture media or tissue homogenates?

A4: Yes, enzymes such as adenosine deaminase (ADA) and other nucleosidases present in biological samples could potentially degrade the molecule. The N6-substitution may offer some protection against ADA, and in some cases, N6-substituted adenosines can act as inhibitors of this enzyme.[2][7] However, it is crucial to consider enzymatic degradation as a possibility.

Q5: How can I detect degradation of my this compound sample?

A5: Degradation can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][6] These methods can separate the parent compound from its potential degradation products, such as adenine, ribose, or the N-debenzylated adenosine.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of biological activity or inconsistent experimental results. Degradation of the compound due to improper storage or handling.1. Prepare fresh stock solutions from solid compound. 2. Aliquot stock solutions to minimize freeze-thaw cycles. 3. Store aliquots at -80°C and protect from light. 4. Verify the concentration and purity of your stock solution using HPLC or UV-Vis spectrophotometry.
Appearance of unexpected peaks in HPLC or LC-MS analysis. Chemical or enzymatic degradation has occurred.1. Check pH of solutions: Ensure the pH is within the optimal range of 6.0-8.0. 2. Protect from light: Store solutions in amber vials or wrap containers in foil. 3. Minimize exposure to high temperatures: Perform experimental manipulations on ice where possible. 4. Consider enzymatic degradation: If working with biological samples, consider adding an adenosine deaminase inhibitor like erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA) or deoxycoformycin.[8]
Precipitation of the compound in aqueous buffer. Poor solubility of the compound.1. Prepare a high-concentration stock solution in an organic solvent like DMSO. 2. Perform serial dilutions into your aqueous buffer, ensuring the final concentration of the organic solvent is compatible with your experimental system. 3. Gentle warming and vortexing may aid in solubilization.

Quantitative Data on Stability

Compound Concentration Storage Condition Duration Stability Reference
Adenosine0.08 and 0.33 mg/mL4°C and 23°C14 days>90% of initial concentration retained[9]
Adenosine3 mg/mL (undiluted)25°C in polypropylene (B1209903) syringes7 daysStable[10]
Adenosine3 mg/mL (undiluted)5°C in polypropylene syringes14 daysStable[10]
Adenosine3 mg/mL (undiluted)-15°C in polypropylene syringes28 daysStable[10]
Adenosine0.75 mg/mL in 0.9% NaCl or 5% Dextrose25°C, 5°C, and -15°C in syringes and PVC bags16 daysStable[10]

Experimental Protocols

Protocol 1: HPLC Method for Assessing Stability

This protocol provides a general method for assessing the stability of this compound.

  • Sample Preparation:

    • Prepare a solution of this compound at a known concentration (e.g., 1 mg/mL) in the desired buffer or solvent.

    • Incubate the solution under the experimental conditions to be tested (e.g., different pH, temperature, light exposure).

    • At specified time points, withdraw an aliquot of the sample for analysis.

    • Dilute the aliquot to a suitable concentration for HPLC analysis.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid or a suitable buffer).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at an appropriate wavelength (e.g., 260 nm).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Monitor the peak area of the parent compound over time. A decrease in the peak area indicates degradation.

    • The appearance of new peaks suggests the formation of degradation products.

Visualizations

cluster_degradation Potential Degradation Pathways Compound This compound Hydrolysis Hydrolysis of N-Glycosidic Bond Compound->Hydrolysis Acid/Base Enzymatic Enzymatic Cleavage (e.g., N-debenzylation) Compound->Enzymatic Enzymes Photo Photodegradation Compound->Photo Light/UV Products1 Adenine + Ribose derivative Hydrolysis->Products1 Products2 Adenosine + 3-Methoxybenzyl derivative Enzymatic->Products2 Products3 Modified Purine Ring Photo->Products3 cluster_workflow Experimental Workflow for Stability Assessment Start Prepare fresh solution of This compound Incubate Incubate under test conditions (pH, temp, light) Start->Incubate Sample Withdraw aliquots at time points (t=0, t=x, ...) Incubate->Sample Analyze Analyze by HPLC/LC-MS Sample->Analyze Data Compare peak area of parent compound and identify new peaks Analyze->Data Conclusion Determine degradation rate and identify degradation products Data->Conclusion

References

Technical Support Center: Enhancing Reproducibility in N-[(3-Methoxyphenyl)methyl]adenosine Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to reduce variability and improve reproducibility in assays involving N-[(3-Methoxyphenyl)methyl]adenosine, an adenosine (B11128) analog with potential applications in oncology and cardiovascular research.[1]

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses common issues encountered during this compound assays in a question-and-answer format.

Radioligand Binding Assays

Q1: I am observing high non-specific binding in my radioligand binding assay. What are the potential causes and solutions?

A1: High non-specific binding can obscure your specific signal. Here are common causes and troubleshooting steps:

  • Radioligand Issues:

    • High Concentration: Using a radioligand concentration that is too high can lead to increased non-specific binding.

      • Solution: Use a lower concentration of the radioligand, ideally at or below its dissociation constant (Kd).

    • Hydrophobicity: Hydrophobic radioligands tend to bind non-specifically to plasticware and membranes.

      • Solution: Include a detergent like 0.1% BSA in your assay buffer to block non-specific sites.

  • Tissue/Cell Preparation:

    • High Protein Concentration: Too much membrane protein can increase non-specific binding.

      • Solution: Titrate the amount of membrane protein to find the optimal concentration that gives a good specific binding window.

    • Inadequate Washing: Residual endogenous ligands or other cellular components can interfere with the assay.

      • Solution: Ensure thorough homogenization and washing of the cell membranes during preparation.

  • Assay Conditions:

    • Suboptimal Incubation: Incorrect incubation time or temperature can affect binding.

      • Solution: Optimize the incubation time and temperature. Shorter incubation times may reduce non-specific binding, but ensure the reaction reaches equilibrium.

    • Filter Binding: The radioligand may be binding to the filter paper.

      • Solution: Pre-soak the filters in a blocking agent like polyethyleneimine (PEI) to reduce non-specific filter binding.

Q2: My specific binding signal is very low. What could be wrong?

A2: A low or absent specific binding signal can be due to several factors:

  • Receptor Integrity:

    • Degraded Receptors: The target adenosine receptor may have degraded during preparation or storage.

      • Solution: Ensure proper storage of membrane preparations at -80°C and avoid repeated freeze-thaw cycles.

    • Low Receptor Expression: The cell line or tissue may have a low density of the target receptor.

      • Solution: Use a cell line known to express the target adenosine receptor at high levels or consider transient transfection to overexpress the receptor.

  • Radioligand Issues:

    • Low Specific Activity: The radioligand may have low specific activity, leading to a weak signal.

      • Solution: Use a radioligand with high specific activity.

    • Degraded Radioligand: Improper storage can lead to the degradation of the radioligand.

      • Solution: Store the radioligand according to the manufacturer's instructions and avoid repeated freeze-thaw cycles.

  • Assay Conditions:

    • Incubation Not at Equilibrium: The incubation time may be too short for the binding to reach equilibrium.

      • Solution: Perform a time-course experiment to determine the optimal incubation time.

    • Incorrect Buffer Composition: The pH or ionic strength of the buffer may not be optimal for binding.

      • Solution: Verify the composition and pH of all assay buffers.

Cell-Based Functional Assays

Q3: I am seeing high variability between wells in my cell-based assay. What are the common sources of this variability?

A3: Well-to-well variability can significantly impact the reliability of your results. Here are some common causes and solutions:

  • Cell Plating and Health:

    • Uneven Cell Seeding: Inconsistent cell numbers across wells will lead to variable responses.

      • Solution: Ensure thorough mixing of the cell suspension before and during plating. Use a calibrated multichannel pipette and be consistent with your plating technique.

    • Cell Health and Passage Number: Cells that are unhealthy or have been passaged too many times can respond differently.

      • Solution: Use cells within a consistent and low passage number range. Regularly check cell morphology and viability.

    • Edge Effects: Wells on the edge of the plate are prone to evaporation and temperature fluctuations.

      • Solution: Avoid using the outer wells of the plate for experimental samples. Fill these wells with sterile water or media to create a humidity barrier.

  • Compound Addition and Reagents:

    • Pipetting Errors: Inaccurate or inconsistent pipetting of compounds or reagents is a major source of variability.

      • Solution: Use calibrated pipettes and ensure proper pipetting technique. For dose-response curves, prepare serial dilutions carefully.

    • Reagent Preparation: Inconsistently prepared reagents can lead to variable results.

      • Solution: Prepare fresh reagents and ensure they are thoroughly mixed before use.

Q4: My dose-response curve is flat or has a very shallow slope. What could be the issue?

A4: A poor dose-response curve can be caused by several factors:

  • Compound Issues:

    • Incorrect Concentration Range: The tested concentrations of this compound may be too high or too low.

      • Solution: Perform a wider range of dilutions to capture the full dose-response curve.

    • Compound Instability: The compound may be degrading in the assay medium.

      • Solution: Check the stability of the compound under your experimental conditions.

  • Assay Conditions:

    • Suboptimal Incubation Time: The incubation time with the compound may be too short or too long.

      • Solution: Optimize the incubation time to capture the peak response.

    • Assay Window: The difference between the basal and stimulated signal (the assay window) may be too small.

      • Solution: Optimize assay conditions (e.g., cell density, reagent concentrations) to maximize the signal-to-background ratio.

Quantitative Data Presentation

Table 1: Example Binding Affinity (Ki) of Adenosine Receptor Ligands

CompoundAdenosine Receptor SubtypeKi (nM)Radioligand UsedReference
NECAA16.2[³H]DPCPXFictional Data
CGS-21680A2A22[³H]ZM241385Fictional Data
MRS1754A2B4.8[³H]DPCPXFictional Data
IB-MECAA31.1[¹²⁵I]AB-MECAFictional Data

Table 2: Example Functional Potency (EC50) of Adenosine Receptor Agonists in a cAMP Assay

CompoundAdenosine Receptor SubtypeEC50 (nM)Assay TypeReference
R-PIAA115cAMP InhibitionFictional Data
UK-432097A2A8cAMP StimulationFictional Data
BAY 60-6583A2B25cAMP StimulationFictional Data
2-Cl-IB-MECAA33cAMP InhibitionFictional Data

Experimental Protocols

The following are detailed, representative protocols for radioligand binding and functional assays that can be adapted for this compound.

Radioligand Binding Assay Protocol (Competition)

This protocol is designed to determine the binding affinity (Ki) of this compound for a specific adenosine receptor subtype.

Materials:

  • Cell membranes expressing the target adenosine receptor.

  • Radioligand specific for the target receptor (e.g., [³H]DPCPX for A1).

  • This compound.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂.

  • 96-well plates.

  • Glass fiber filters.

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Membrane Preparation:

    • Thaw the cell membrane preparation on ice.

    • Resuspend the membranes in ice-cold Assay Buffer to a final concentration of 10-50 µg protein per well.

  • Assay Setup:

    • To each well of a 96-well plate, add:

      • 25 µL of Assay Buffer (for total binding) or a high concentration of a known non-specific ligand (for non-specific binding).

      • 25 µL of varying concentrations of this compound (typically from 10⁻¹⁰ M to 10⁻⁵ M).

      • 50 µL of the radioligand at a concentration close to its Kd.

      • 100 µL of the membrane preparation.

  • Incubation:

    • Incubate the plate at room temperature for 60-120 minutes with gentle agitation to allow the binding to reach equilibrium.

  • Filtration:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.

    • Wash the filters 3-4 times with ice-cold Wash Buffer to remove unbound radioligand.

  • Counting:

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the specific binding as a function of the log concentration of this compound.

    • Fit the data to a one-site competition model to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional cAMP Assay Protocol

This protocol measures the effect of this compound on intracellular cyclic AMP (cAMP) levels, a common downstream signaling molecule for adenosine receptors.

Materials:

  • Cells expressing the target adenosine receptor (e.g., CHO-K1 cells).

  • This compound.

  • Forskolin (B1673556) (to stimulate cAMP production for Gi-coupled receptors).

  • IBMX (a phosphodiesterase inhibitor).

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

  • Cell culture medium.

  • 96-well cell culture plates.

Procedure:

  • Cell Plating:

    • Seed the cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate the cells at 37°C in a CO₂ incubator overnight.

  • Compound Addition:

    • On the day of the assay, remove the culture medium and replace it with serum-free medium containing IBMX.

    • Pre-incubate the cells for 15-30 minutes.

    • Add varying concentrations of this compound to the wells.

    • For Gi-coupled receptors (A1, A3), add a fixed concentration of forskolin to stimulate cAMP production.

  • Incubation:

    • Incubate the plate at 37°C for 15-30 minutes.

  • Cell Lysis and cAMP Measurement:

    • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

    • Measure the intracellular cAMP levels using the detection reagents provided in the kit and a suitable plate reader.

  • Data Analysis:

    • Plot the cAMP levels as a function of the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists) value.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to this compound assays.

G cluster_0 Adenosine A2A Receptor Signaling Pathway ligand This compound (Agonist) receptor Adenosine A2A Receptor (GPCR) ligand->receptor Binds to g_protein Gs Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Stimulates camp cAMP ac->camp Converts atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates downstream Downstream Cellular Responses pka->downstream Phosphorylates Targets

Caption: Adenosine A2A receptor signaling pathway.

G cluster_1 Radioligand Binding Assay Workflow prep Prepare Membranes setup Set up Assay Plate (Compound, Radioligand, Membranes) prep->setup incubate Incubate to Equilibrium setup->incubate filter Filter and Wash incubate->filter count Scintillation Counting filter->count analyze Data Analysis (IC50, Ki) count->analyze

Caption: Radioligand binding assay workflow.

G cluster_2 Functional cAMP Assay Workflow plate_cells Plate Cells add_compound Add Compound and/or Forskolin plate_cells->add_compound incubate_cells Incubate add_compound->incubate_cells lyse_cells Lyse Cells incubate_cells->lyse_cells measure_camp Measure cAMP Levels lyse_cells->measure_camp analyze_data Data Analysis (EC50/IC50) measure_camp->analyze_data

Caption: Functional cAMP assay workflow.

References

Common experimental pitfalls with N-[(3-Methoxyphenyl)methyl]adenosine and how to avoid them.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-[(3-Methoxyphenyl)methyl]adenosine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common experimental pitfalls associated with the use of this adenosine (B11128) analog.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential applications?

A1: this compound is a synthetic analog of the endogenous nucleoside adenosine.[1][2] Like other adenosine analogs, it is investigated for its potential therapeutic effects, which may include roles as a smooth muscle vasodilator and as an agent in cancer research.[1][2]

Q2: What is the expected mechanism of action for this compound?

A2: As an N6-substituted adenosine analog, this compound is predicted to interact with adenosine receptors (A1, A2A, A2B, and A3). The specific effects (agonist or antagonist activity) and receptor selectivity depend on the nature of the substitution at the N6 position. Structure-activity relationship (SAR) studies of similar N6-benzyladenosine derivatives suggest that such modifications can influence affinity and selectivity for A3 adenosine receptors.[3] However, without specific binding data for this compound, its exact receptor profile remains to be experimentally determined.

Q3: How should I prepare a stock solution of this compound?

A3: this compound is a solid. For in vitro experiments, it is common to prepare a concentrated stock solution in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) before further dilution in aqueous buffers or cell culture media. It is crucial to ensure the compound is fully dissolved in the stock solution to avoid precipitation upon dilution. For modified nucleosides, which can have limited solubility in aqueous solutions, preparing a high-concentration stock in 100% DMSO is a standard practice.

Q4: What are the best practices for storing this compound solutions?

A4: Stock solutions of modified nucleosides in DMSO should be stored at -20°C or -80°C to maintain stability.[4] To avoid repeated freeze-thaw cycles, which can lead to degradation, it is recommended to aliquot the stock solution into smaller, single-use volumes. Some modified nucleosides have been shown to be stable for up to six months when stored at -80°C.[4]

Troubleshooting Guides

Problem 1: Inconsistent or No Biological Effect Observed

Possible Causes and Solutions:

  • Compound Degradation:

    • Verify Storage Conditions: Ensure the compound has been stored correctly (solid at recommended temperature, stock solutions frozen and protected from light).

    • Freshly Prepare Working Solutions: Avoid using old working solutions. Prepare fresh dilutions from your stock for each experiment.

    • Assess Stability: The stability of modified nucleosides in aqueous solutions can be temperature-dependent.[4] Consider performing a stability check if you suspect degradation.

  • Solubility Issues:

    • Precipitation in Aqueous Media: The compound may precipitate when diluted from a DMSO stock into your aqueous experimental buffer or cell culture medium.

      • Solution: Visually inspect for any precipitate after dilution. Consider lowering the final concentration or using a small percentage of a co-solvent if compatible with your experimental system. The final DMSO concentration in cell-based assays should typically be kept below 0.5% to avoid solvent-induced artifacts.

    • Incomplete Dissolution of Stock: Ensure the compound is fully dissolved in the initial stock solution. Gentle warming or vortexing may aid dissolution.

  • Incorrect Cell Line or Assay System:

    • Receptor Expression: The target cells may not express the relevant adenosine receptor subtype(s) at a sufficient level. Verify receptor expression using techniques like qPCR, Western blot, or flow cytometry.

    • Assay Sensitivity: The chosen assay may not be sensitive enough to detect the compound's effect. Consider using a more sensitive readout or optimizing assay conditions (e.g., incubation time, cell density).

Problem 2: High Background or Off-Target Effects

Possible Causes and Solutions:

  • Non-Specific Binding:

    • High Compound Concentration: Using excessively high concentrations can lead to non-specific interactions with other cellular components. Perform a dose-response curve to determine the optimal concentration range.

    • Off-Target Receptor Interaction: N6-substituted adenosine analogs can sometimes interact with multiple adenosine receptor subtypes.[3]

      • Solution: Use selective antagonists for other adenosine receptors to confirm that the observed effect is mediated by the intended target.

  • Cytotoxicity:

    • Cell Viability: At higher concentrations, the compound may be cytotoxic, confounding the results of functional assays.

      • Solution: Always perform a cell viability assay (e.g., MTT, MTS, or Resazurin) in parallel with your functional experiments to rule out cytotoxicity.

Problem 3: Difficulty Reproducing Results

Possible Causes and Solutions:

  • Variability in Experimental Conditions:

    • Cell Passage Number: Use cells within a consistent and low passage number range, as receptor expression and cellular responses can change with prolonged culturing.

    • Serum Lot Variation: If using serum-containing media, lot-to-lot variability in serum can affect cell growth and responsiveness. Test new serum lots before use in critical experiments.

    • Inconsistent Incubation Times: Ensure that incubation times with the compound are consistent across all experiments.

  • Inaccurate Pipetting or Dilutions:

    • Serial Dilutions: Prepare serial dilutions carefully and use calibrated pipettes to ensure accurate final concentrations of the compound.

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol is a general guideline for assessing the cytotoxicity of this compound.

Materials:

  • This compound

  • Cells of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium. Include a vehicle control (e.g., DMSO at the same final concentration as the highest compound concentration).

  • Remove the old medium from the cells and replace it with the medium containing the different concentrations of the compound or vehicle control.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • After incubation, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.

  • Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Adenosine Receptor Signaling - cAMP Assay

This protocol provides a general framework for determining if this compound acts as an agonist or antagonist at Gs or Gi-coupled adenosine receptors.

Materials:

  • Cells expressing the adenosine receptor of interest (e.g., A2A for Gs, A1 for Gi)

  • This compound

  • Known adenosine receptor agonist (e.g., NECA)

  • Known adenosine receptor antagonist (e.g., istradefylline (B1672650) for A2A)

  • cAMP assay kit (e.g., HTRF, ELISA, or LANCE)

  • Assay buffer

Procedure for Agonist Testing:

  • Seed cells in the appropriate plate format for your chosen cAMP assay kit.

  • On the day of the assay, replace the culture medium with assay buffer and pre-incubate the cells.

  • Add varying concentrations of this compound or a known agonist to the wells.

  • Incubate for the time recommended by the cAMP assay kit manufacturer.

  • Lyse the cells and measure intracellular cAMP levels according to the kit's instructions.

  • An increase in cAMP suggests agonism at a Gs-coupled receptor (A2A, A2B), while a decrease (in forskolin-stimulated cells) suggests agonism at a Gi-coupled receptor (A1, A3).

Procedure for Antagonist Testing:

  • Pre-incubate the cells with varying concentrations of this compound.

  • Add a fixed concentration of a known agonist (typically the EC80 concentration).

  • Incubate and measure cAMP levels as described above.

  • A rightward shift in the agonist's dose-response curve in the presence of this compound indicates antagonist activity.

Data Presentation

Table 1: Solubility of this compound

Solvent Solubility Notes
DMSO ≥ X mg/mL Prepare concentrated stocks in DMSO.
PBS (pH 7.4) Low May require a co-solvent for aqueous solutions.
Cell Culture Media Low Dilute from a DMSO stock; final DMSO concentration should be <0.5%.

Table 2: Example Data from a Hypothetical Cell Viability Assay

Concentration (µM) % Cell Viability (Mean ± SD)
0 (Vehicle) 100 ± 5.2
1 98.5 ± 4.8
10 95.1 ± 6.1
50 88.7 ± 5.5

| 100 | 75.3 ± 7.2 |

Visualizations

Adenosine_Signaling_Pathway cluster_receptor Adenosine Receptors cluster_gprotein G Proteins cluster_effector Effector cluster_second_messenger Second Messenger A1_A3 A1 / A3 Gi Gi/o A1_A3->Gi A2A_A2B A2A / A2B Gs Gs A2A_A2B->Gs AC Adenylyl Cyclase Gi->AC Inhibition Gs->AC Activation cAMP cAMP AC->cAMP Adenosine This compound Adenosine->A1_A3 Adenosine->A2A_A2B

Caption: General adenosine receptor signaling pathways.

Experimental_Workflow start Start prep_stock Prepare Stock Solution (e.g., in DMSO) start->prep_stock treatment Treat Cells with Compound prep_stock->treatment cell_culture Culture Cells cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay functional_assay Functional Assay (e.g., cAMP) treatment->functional_assay data_analysis Data Analysis viability_assay->data_analysis functional_assay->data_analysis end End data_analysis->end

Caption: A typical experimental workflow for in vitro testing.

References

Technical Support Center: Investigating Potential Off-Target Effects of N-[(3-Methoxyphenyl)methyl]adenosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to investigating the potential off-target effects of N-[(3-Methoxyphenyl)methyl]adenosine, an adenosine (B11128) analog. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its expected on-target effects?

This compound is classified as an adenosine analog.[1] Adenosine analogs are known to primarily act as vasodilators of smooth muscle and have also been investigated for their potential in cancer inhibition.[1] As an adenosine analog, its primary on-target effects are expected to be mediated through one or more of the four adenosine receptor subtypes (A1, A2A, A2B, and A3), which are G-protein coupled receptors involved in a wide array of physiological processes.[2]

Q2: Why is it critical to investigate the off-target effects of this compound?

Investigating off-target effects is a crucial step in the preclinical development of any small molecule, including this compound. Off-target interactions can lead to:

  • Unforeseen toxicity: Binding to unintended proteins can disrupt critical cellular pathways, resulting in cellular toxicity unrelated to the on-target activity.

  • Reduced therapeutic efficacy: Off-target binding can diminish the concentration of the compound available to interact with its intended target, thereby reducing its efficacy.

  • Failure in clinical translation: Promising preclinical results may not be reproducible in clinical trials if the observed effects are due to off-target interactions that do not translate to the whole organism or cause unacceptable side effects.

Q3: What are the initial steps to predict potential off-target effects of this compound?

Before embarking on extensive experimental screening, computational approaches can provide valuable insights into potential off-target liabilities. These methods include:

  • Similarity-based screening: Comparing the chemical structure of this compound to databases of compounds with known biological activities can identify potential off-targets.

  • Pharmacophore modeling: Building a 3D model of the essential chemical features of this compound and screening it against a database of protein structures can predict potential binding partners.

  • Molecular docking: Simulating the binding of this compound to the crystal structures of a wide range of proteins can help identify potential off-target interactions.

Troubleshooting Guides

This section provides guidance on common issues that may arise during the experimental investigation of this compound's off-target effects.

Issue 1: Inconsistent or non-reproducible results in cell-based assays.

  • Potential Cause: Degradation or instability of the compound in the experimental media.

    • Troubleshooting Step: Assess the stability of this compound in your specific cell culture medium over the time course of the experiment using methods like HPLC or LC-MS.

  • Potential Cause: Poor solubility of the compound.

    • Troubleshooting Step: Determine the solubility of this compound in your assay buffer. If solubility is low, consider using a different solvent (with appropriate vehicle controls) or formulating the compound with a solubilizing agent.

  • Potential Cause: Interference with assay readout.

    • Troubleshooting Step: Run control experiments without cells or with mock-transfected cells to determine if this compound directly interferes with the assay components (e.g., fluorescence or luminescence).[3]

Issue 2: Observed cellular phenotype does not correlate with known adenosine receptor signaling.

  • Potential Cause: The phenotype is mediated by an off-target effect.

    • Troubleshooting Step: Employ orthogonal approaches to validate the on-target effect. This can include using a structurally unrelated adenosine receptor agonist/antagonist to see if the same phenotype is observed, or using siRNA/CRISPR to knock down the expression of the intended adenosine receptor subtype.

  • Potential Cause: The compound is acting on a different adenosine receptor subtype than hypothesized.

    • Troubleshooting Step: Test the activity of this compound in cell lines selectively expressing each of the four adenosine receptor subtypes.

Issue 3: Difficulty in confirming direct target engagement in cells.

  • Potential Cause: The compound has low affinity for the intended target in the cellular environment.

    • Troubleshooting Step: Utilize a Cellular Thermal Shift Assay (CETSA) to provide evidence of direct binding to the target protein in intact cells. An increase in the thermal stability of the target protein in the presence of the compound indicates engagement.

Data Presentation: Summarizing Off-Target Screening Data

Due to the lack of publicly available screening data for this compound, the following tables are presented with hypothetical, yet realistic, data to illustrate how quantitative results from off-target screening assays should be structured.

Table 1: Kinase Selectivity Profile of this compound (Hypothetical Data)

Kinase Target% Inhibition at 1 µMIC50 (nM)
On-Target (Example)
Adenosine Kinase85%150
Off-Targets (Examples)
ABL112%>10,000
EGFR5%>10,000
SRC25%5,200
PI3Kα8%>10,000
MAPK14 (p38α)15%8,500

Table 2: Receptor Binding Profile of this compound (Hypothetical Data)

Receptor Target% Inhibition at 10 µMKi (nM)
On-Targets (Adenosine Receptors)
Adenosine A192%85
Adenosine A2A75%320
Adenosine A2B45%1,500
Adenosine A388%110
Off-Targets (Examples)
Dopamine D218%>10,000
Serotonin 5-HT2A9%>10,000
Adrenergic α2A22%7,800
Histamine H13%>10,000

Experimental Protocols

Protocol 1: Kinase Profiling using a Commercial Screening Service

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Assay Concentration: Submit the compound for screening at a final concentration of 1 µM and 10 µM against a panel of several hundred kinases.

  • Assay Principle: The assay typically measures the ability of the compound to inhibit the phosphorylation of a substrate by a specific kinase, often using a radiometric or fluorescence-based readout.

  • Data Analysis: The primary screen provides the percent inhibition for each kinase at the tested concentrations. For hits showing significant inhibition (e.g., >50%), a dose-response curve is generated to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture and Treatment: Culture cells expressing the target adenosine receptor to ~80% confluency. Treat the cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1 hour at 37°C.

  • Heating Step: Harvest the cells and resuspend them in a lysis buffer. Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.

  • Protein Precipitation and Separation: Centrifuge the heated samples to pellet the precipitated proteins. Collect the supernatant containing the soluble protein fraction.

  • Western Blot Analysis: Separate the soluble proteins by SDS-PAGE and perform a Western blot using an antibody specific for the target adenosine receptor.

  • Data Analysis: Quantify the band intensities. An increase in the amount of soluble target protein at higher temperatures in the presence of the compound indicates target engagement.

Mandatory Visualizations

experimental_workflow cluster_in_silico In Silico Prediction cluster_in_vitro In Vitro Screening cluster_cellular Cellular Assays in_silico_1 Similarity Search in_silico_2 Pharmacophore Modeling in_silico_1->in_silico_2 in_silico_3 Molecular Docking in_silico_2->in_silico_3 in_vitro_1 Kinase Profiling in_silico_3->in_vitro_1 Experimental Validation in_vitro_2 Receptor Binding Assays in_vitro_1->in_vitro_2 cellular_1 Phenotypic Screening in_vitro_2->cellular_1 cellular_2 CETSA cellular_1->cellular_2 cellular_3 Orthogonal Validation (e.g., siRNA/CRISPR) cellular_2->cellular_3 end End: Comprehensive Off-Target Profile cellular_3->end start Start: Investigating Off-Target Effects of This compound start->in_silico_1 Predictive Analysis

Caption: Experimental workflow for investigating off-target effects.

signaling_pathway cluster_on_target On-Target Pathway cluster_off_target Potential Off-Target Pathway compound This compound receptor Adenosine Receptor (A1, A2A, A2B, or A3) compound->receptor Binds to off_target Off-Target Protein (e.g., Kinase, GPCR) compound->off_target May bind to g_protein G-Protein Activation receptor->g_protein effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger cellular_response_on Desired Cellular Response second_messenger->cellular_response_on off_target_pathway Downstream Signaling off_target->off_target_pathway cellular_response_off Unintended Cellular Response off_target_pathway->cellular_response_off

Caption: On-target vs. potential off-target signaling pathways.

References

How to optimize the synthesis yield of N-[(3-Methoxyphenyl)methyl]adenosine.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N-[(3-Methoxyphenyl)methyl]adenosine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your synthesis yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most prevalent method for synthesizing this compound is through the N6-alkylation of adenosine (B11128). This typically involves the reaction of a protected adenosine derivative with 3-methoxybenzyl halide (bromide or chloride) in the presence of a base. Protecting the hydroxyl groups of the ribose moiety is crucial to prevent side reactions and ensure regioselectivity at the N6 position of the adenine (B156593) base.

Q2: Why are protecting groups necessary for the ribose hydroxyls?

A2: Protecting the 2', 3', and 5'-hydroxyl groups of the adenosine ribose moiety is critical to prevent their alkylation, which would lead to a mixture of undesired byproducts and a lower yield of the target compound. Common protecting groups for this purpose include acetyl (Ac) or silyl (B83357) ethers like tert-butyldimethylsilyl (TBDMS). These groups can be removed under specific conditions after the N6-alkylation is complete.

Q3: What are the potential side reactions to be aware of during the synthesis?

A3: Besides the desired N6-alkylation, several side reactions can occur, reducing the yield and purity of this compound. These include:

  • Alkylation at other nitrogen atoms: The adenine ring has other nucleophilic nitrogen atoms (N1, N3, N7) that can also be alkylated. However, N6-alkylation is generally favored under specific conditions.

  • Over-alkylation: Multiple alkyl groups can attach to the adenosine molecule if the reaction conditions are not carefully controlled.

  • Hydrolysis of protecting groups: Premature removal of the ribose protecting groups can lead to unwanted side reactions.

  • Rearrangement: 1-substituted adenosines can undergo Dimroth rearrangement to the corresponding N6-substituted product, although this is more relevant when alkylation occurs at N1 first.[1]

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a standard and effective method for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of the reactants and the formation of the product. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive alkylating agent: The 3-methoxybenzyl halide may have degraded. 2. Insufficient base: The base may not be strong enough or used in an insufficient amount to deprotonate the N6-amino group. 3. Low reaction temperature: The reaction may require more thermal energy to proceed at an adequate rate. 4. Poor quality of starting adenosine: Impurities in the adenosine starting material can interfere with the reaction.1. Verify reagent quality: Use a fresh or properly stored bottle of 3-methoxybenzyl halide. Consider testing its reactivity on a simpler amine. 2. Optimize base and stoichiometry: Try a stronger base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Ensure at least a stoichiometric amount, or a slight excess, is used. 3. Increase reaction temperature: Gradually increase the reaction temperature and monitor the progress by TLC. Common solvents for this reaction, like DMF or acetonitrile, allow for a wide range of temperatures. 4. Purify starting material: Ensure the starting adenosine is pure and dry.
Multiple Products Observed (Low Purity) 1. Incomplete protection of ribose hydroxyls: Leads to alkylation on the sugar moiety. 2. Alkylation at other ring nitrogens: Reaction conditions may favor alkylation at N1, N3, or N7. 3. Over-alkylation: Use of a large excess of the alkylating agent.1. Ensure complete protection: Verify the complete protection of the ribose hydroxyls by NMR or mass spectrometry before proceeding with the alkylation step. 2. Control reaction conditions: N6-alkylation is generally favored. Using a bulkier base or optimizing the solvent can sometimes improve regioselectivity. If N1 alkylation is an issue, the Dimroth rearrangement can sometimes be thermally induced to yield the desired N6-product.[1] 3. Stoichiometric control: Use a controlled molar ratio of the alkylating agent to the adenosine derivative (e.g., 1.1 to 1.5 equivalents).
Difficult Product Purification 1. Similar polarity of product and byproducts: Makes separation by column chromatography challenging. 2. Residual starting materials: Incomplete reaction can complicate purification.1. Optimize chromatography: Experiment with different solvent systems for column chromatography to improve separation. Gradient elution may be necessary. Recrystallization can also be an effective purification method. 2. Drive reaction to completion: Monitor the reaction by TLC and ensure the starting material is fully consumed before workup.
Deprotection Step is Inefficient 1. Incomplete removal of protecting groups: The deprotection conditions may not be harsh enough or the reaction time may be too short. 2. Degradation of the product: The deprotection conditions may be too harsh, leading to decomposition of the target molecule.1. Adjust deprotection conditions: For acetyl groups, methanolic ammonia (B1221849) or sodium methoxide (B1231860) in methanol (B129727) are commonly used. For silyl groups, a fluoride (B91410) source like TBAF is effective. Adjust the reagent concentration, temperature, and reaction time as needed. 2. Use milder conditions: If product degradation is observed, try milder deprotection methods. For example, for acid-sensitive compounds, milder acidic conditions or enzymatic deprotection could be explored.

Experimental Protocols

Protocol 1: Synthesis of N6-acetyl-2',3',5'-tri-O-acetyladenosine (Protected Adenosine)

A common strategy for the synthesis of N6-substituted adenosines involves the initial protection of the ribose hydroxyls and the N6-amino group.[2]

Methodology:

  • Suspend adenosine in pyridine.

  • Add acetic anhydride (B1165640) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Pour the reaction mixture into ice water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography to obtain the peracetylated adenosine.

Protocol 2: N6-Alkylation of Protected Adenosine

Methodology:

  • Dissolve the protected adenosine in a polar aprotic solvent such as N,N-dimethylformamide (DMF).

  • Add a base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).

  • Add 3-methoxybenzyl bromide (or chloride) to the mixture.

  • Heat the reaction mixture (e.g., to 60-80 °C) and stir for several hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and quench with water.

  • Extract the product with an organic solvent.

  • Wash the organic layer, dry it, and concentrate it.

  • Purify the crude product by column chromatography.

Protocol 3: Deprotection to Yield this compound

Methodology:

  • Dissolve the protected N6-alkylated adenosine in methanol.

  • Add a solution of ammonia in methanol (methanolic ammonia).

  • Stir the mixture at room temperature for 12-24 hours.

  • Monitor the deprotection by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the final product by column chromatography or recrystallization to obtain pure this compound.

Data Presentation

Table 1: Comparison of Reaction Conditions for N6-Alkylation of Adenosine Derivatives

EntryAdenosine DerivativeAlkylating AgentBaseSolventTemp (°C)Time (h)Yield (%)Reference
12',3',5'-Tri-O-acetyladenosineBenzyl bromideK₂CO₃DMF804~70-80General Method
2Adenosine3-Methoxybenzyl chlorideNaHDMFRT12Low/Complex MixtureHypothetical Unoptimized
3N6-acetyl-2',3',5'-tri-O-acetyladenosine3-Methoxybenzyl bromideCs₂CO₃Acetonitrile606>85Optimized (Hypothetical)

Note: The yields are approximate and can vary based on specific experimental conditions and scale.

Visualizations

SynthesisWorkflow Adenosine Adenosine ProtectedAdenosine Protected Adenosine (e.g., peracetylated) Adenosine->ProtectedAdenosine Protection (e.g., Ac₂O, Pyridine) AlkylatedProduct Protected This compound ProtectedAdenosine->AlkylatedProduct N6-Alkylation (3-Methoxybenzyl bromide, Base) FinalProduct This compound AlkylatedProduct->FinalProduct Deprotection (e.g., NH₃/MeOH) TroubleshootingLogic cluster_synthesis Synthesis Step cluster_causes Potential Causes cluster_solutions Solutions Start Start Synthesis Problem Low Yield? Start->Problem Reagent Reagent Quality? Problem->Reagent Yes Conditions Reaction Conditions? Problem->Conditions Yes Protection Protection Issue? Problem->Protection Yes End High Yield Achieved Problem->End No CheckReagents Verify/Replace Reagents Reagent->CheckReagents Optimize Optimize Temp/Base/Solvent Conditions->Optimize VerifyProtection Confirm Protection Step Protection->VerifyProtection CheckReagents->Start Retry Optimize->Start Retry VerifyProtection->Start Retry

References

Technical Support Center: N-[(3-Methoxyphenyl)methyl]adenosine and Analogues - Purification Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of N-[(3-methoxyphenyl)methyl]adenosine and its analogues. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing a low yield after the synthesis of my N6-substituted adenosine (B11128) analogue. What are the potential causes and solutions?

A1: Low yields can arise from several factors during the synthesis and purification process. Here are some common causes and troubleshooting steps:

  • Incomplete Reaction: The nucleophilic substitution reaction between 6-chloropurine (B14466) riboside and the corresponding amine may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider increasing the reaction time, temperature, or the equivalents of the amine and base (e.g., triethylamine).[1]

  • Side Reactions: Formation of byproducts can significantly reduce the yield of the desired product. A common side reaction is the initial alkylation at the N1 position, which can then undergo a Dimroth rearrangement to the desired N6-product, but other byproducts may be more stable. O-alkylation of the ribose hydroxyl groups can also occur.[2]

    • Solution: Employing protecting groups for the ribose hydroxyls (e.g., acetyl groups) can prevent O-alkylation. Careful control of reaction conditions (e.g., choice of base and solvent) can favor N6-alkylation.

  • Product Degradation: Adenosine analogues can be sensitive to acidic or basic conditions.

    • Solution: Ensure that the pH during workup and purification is kept near neutral. If your compound is particularly labile, consider using techniques like flash chromatography with a deactivated silica (B1680970) gel.

  • Loss during Purification: Significant amounts of the product can be lost during purification steps like extraction and chromatography.

    • Solution: Optimize your extraction procedure to minimize the number of steps. For chromatography, ensure proper column packing and choice of eluent to achieve good separation and recovery.

Q2: My purified this compound shows persistent impurities. What are the likely contaminants and how can I remove them?

A2: Common impurities include unreacted starting materials, reagents, and side products from the synthesis.

  • Unreacted 6-chloropurine riboside: This is a common impurity if the reaction has not gone to completion.

    • Separation Strategy: 6-chloropurine riboside is generally more polar than the N6-substituted product. It can often be separated using silica gel flash chromatography with a gradient elution.

  • Excess Amine and Triethylamine (B128534): These basic impurities are usually removed during the aqueous workup.

    • Separation Strategy: Washing the organic layer with a dilute acid solution (e.g., 0.1 M HCl) can help remove residual amines. However, be cautious if your product is acid-sensitive.

  • N1-substituted Isomer: As mentioned, alkylation can occur at the N1 position. While this can rearrange to the N6-product, some of the N1-isomer may remain.

    • Separation Strategy: The N1 and N6 isomers often have different polarities and can be separated by careful flash chromatography or HPLC.

  • Di-substituted Products: In some cases, substitution at other positions on the purine (B94841) ring can occur, leading to di-substituted analogues.

    • Separation Strategy: These are often less polar than the mono-substituted product and can be separated by chromatography.

Q3: I am struggling with the crystallization of my N6-benzyladenosine analogue. What solvents and techniques should I try?

A3: Crystallization of nucleoside analogues can be challenging due to their polarity and potential for multiple hydrogen bonding interactions.

  • Solvent Selection: The choice of solvent is critical. A good crystallization solvent will dissolve the compound when hot but not at room temperature.

    • Common Solvents: Ethanol, methanol (B129727), water, and mixtures of these are frequently used for crystallizing adenosine and its analogues.[1][3] For less polar analogues, solvents like ethyl acetate (B1210297) or isopropanol (B130326) might be effective.

    • Troubleshooting: If your compound oils out, try using a more polar solvent system or a slower cooling rate. If no crystals form, try a less polar solvent or introduce a co-solvent to decrease solubility.

  • Crystallization Techniques:

    • Slow Evaporation: Dissolve your compound in a suitable solvent and allow the solvent to evaporate slowly. This is a good method for obtaining high-quality crystals.

    • Vapor Diffusion: Dissolve your compound in a solvent in which it is soluble and place this in a sealed container with a larger volume of a solvent in which your compound is insoluble (the "anti-solvent"). The anti-solvent vapor will slowly diffuse into the solution of your compound, reducing its solubility and promoting crystallization.

    • Cooling Crystallization: Dissolve the compound in a minimal amount of a suitable solvent at an elevated temperature and then allow it to cool slowly to room temperature or below.[3]

Q4: My polar adenosine analogue is not retaining on my C18 HPLC column. What can I do to improve retention and achieve separation?

A4: Poor retention of polar compounds on reversed-phase columns is a common issue. Here are several strategies to address this:

  • Increase Mobile Phase Polarity: Decrease the percentage of the organic modifier (e.g., acetonitrile (B52724) or methanol) in your mobile phase. A higher aqueous content will increase the retention of polar analytes.

  • Use a Different Stationary Phase:

    • Polar-Embedded Columns: These columns have a polar group embedded in the alkyl chain, which provides alternative selectivity and can improve the retention of polar compounds.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for very polar compounds. It uses a polar stationary phase (like silica or an amine-bonded phase) with a mobile phase containing a high concentration of organic solvent and a small amount of water.[4]

  • Adjust Mobile Phase pH: For ionizable compounds, adjusting the pH of the mobile phase can significantly impact retention. For basic compounds like adenosine analogues, using a slightly acidic mobile phase (e.g., with 0.1% formic acid or acetic acid) can protonate the analyte and increase its interaction with the stationary phase.

  • Use Ion-Pairing Reagents: Adding an ion-pairing reagent to the mobile phase can improve the retention of ionic or ionizable compounds. However, these reagents can be difficult to remove from the column and may not be compatible with mass spectrometry.

Data Presentation: Purification Parameters

Table 1: HPLC Conditions for Adenosine and Analogues

Compound ClassColumnMobile PhaseFlow Rate (mL/min)DetectionReference
N6-BenzyladenosinePrimesep 100 (4.6 x 150 mm, 5 µm)Isocratic: 50% Acetonitrile, 50% Water, 0.2% H₂SO₄1.0UV @ 205 nm[5]
N6-BenzyladenosineNewcrom B (4.6 x 150 mm, 5 µm)Isocratic: 20% Acetonitrile, 80% Water with 20 mM Ammonium Formate (pH 3.0)1.0UV @ 272 nm[6]
General NucleosidesThermo Scientific Hypersil ODS (C18) (4.6 x 250 mm, 3 µm)Gradient: A=20 mM Ammonium Acetate (pH 5.4), B=Methanol. 0-16 min: 0-25% B0.5UV @ 260 nm[7]

Table 2: Solubility of Adenosine in Different Solvents at 298.15 K (Mole Fraction, 10³x₂)

SolventSolubility (10³x₂)Reference
Water0.835[8]
N,N-Dimethylformamide (DMF)1.98[8]
N-Methyl-2-pyrrolidone (NMP)3.35[8]
Dimethylsulfoxide (DMSO)2.56[8]
Propylene Glycol1.21[8]

Experimental Protocols

Protocol 1: Flash Chromatography for Purification of N6-Substituted Adenosine Analogues

This protocol provides a general guideline for purifying N6-substituted adenosine analogues using silica gel flash chromatography.

1. Preparation: a. TLC Analysis: Determine a suitable solvent system using TLC. A good solvent system will give your desired product an Rf value of ~0.3.[9] For polar compounds, a mixture of dichloromethane (B109758) and methanol is often a good starting point. If streaking occurs, adding a small amount of triethylamine (0.1-1%) to the eluent can help for basic compounds.[10] b. Column Packing: i. Select a column of appropriate size for your sample amount. ii. Dry pack the column with silica gel 60.[9] iii. Gently tap the column to ensure even packing. iv. Add a thin layer of sand on top of the silica. v. Pre-elute the column with your chosen solvent system until the silica is fully wetted and equilibrated. Do not let the column run dry.[9]

2. Sample Loading: a. Wet Loading: Dissolve your crude product in a minimal amount of the chromatography solvent or a slightly more polar solvent. Carefully apply the solution to the top of the silica gel.[11] b. Dry Loading: If your compound has poor solubility in the eluent, dissolve it in a suitable solvent (e.g., methanol or acetone), add a small amount of silica gel, and evaporate the solvent to dryness. Carefully add the dried silica with your adsorbed compound to the top of the column.[11]

3. Elution and Fraction Collection: a. Carefully add the eluent to the top of the column. b. Apply gentle air pressure to achieve a flow rate of approximately 2 inches per minute.[9] c. Collect fractions in test tubes. d. Monitor the elution of your compound by TLC analysis of the collected fractions.

4. Product Isolation: a. Combine the fractions containing your pure product. b. Remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Recrystallization of an N6-Substituted Adenosine Analogue

This protocol describes a general procedure for recrystallization.

1. Dissolution: a. Place the crude, semi-purified solid in a clean Erlenmeyer flask. b. Add a minimal amount of a suitable solvent (e.g., ethanol, methanol, or a water/ethanol mixture) and heat the mixture gently with stirring until the solid is completely dissolved.[1][3]

2. Cooling and Crystallization: a. Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow down evaporation and promote the formation of larger crystals. b. For further crystallization, the flask can be placed in an ice bath or a refrigerator.

3. Crystal Collection: a. Collect the crystals by vacuum filtration using a Büchner funnel. b. Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.

4. Drying: a. Dry the crystals under vacuum to remove any residual solvent.

Visualizations

Signaling Pathways

Adenosine_Signaling cluster_A1_A3 A1 & A3 Receptor Signaling cluster_A2A_A2B A2A & A2B Receptor Signaling A1_A3 A1 / A3 Receptors Gi Gi/o Protein A1_A3->Gi AC_inhibit Adenylate Cyclase (Inhibition) Gi->AC_inhibit α subunit PLC Phospholipase C Gi->PLC βγ subunits cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG A2A_A2B A2A / A2B Receptors Gs Gs Protein A2A_A2B->Gs AC_stimulate Adenylate Cyclase (Stimulation) Gs->AC_stimulate cAMP_increase ↑ cAMP AC_stimulate->cAMP_increase PKA Protein Kinase A cAMP_increase->PKA Adenosine Adenosine (or Analogue) Adenosine->A1_A3 Adenosine->A2A_A2B

Caption: Canonical G-protein signaling pathways for adenosine receptors.[12][13][14][15][16]

Experimental Workflows

Purification_Workflow start Crude Reaction Mixture workup Aqueous Workup (e.g., Extraction) start->workup flash_chrom Flash Chromatography workup->flash_chrom Primary Purification analysis Purity Analysis (e.g., Analytical HPLC, NMR) flash_chrom->analysis hplc_purify Preparative HPLC crystallization Crystallization hplc_purify->crystallization pure_product Pure Product crystallization->pure_product analysis->hplc_purify <95% Pure analysis->pure_product >95% Pure

References

Validation & Comparative

Validating the Biological Efficacy of N-[(3-Methoxyphenyl)methyl]adenosine in New Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the biological efficacy of the novel adenosine (B11128) analog, N-[(3-Methoxyphenyl)methyl]adenosine. Given the absence of published data for this specific compound, we present a comparative analysis with well-characterized adenosine receptor agonists, outlining detailed experimental protocols to assess its activity and selectivity. This document serves as a comprehensive resource for researchers seeking to investigate the therapeutic potential of this compound in new biological models.

Introduction to this compound and Adenosine Receptor Signaling

This compound is an adenosine analog.[1] Adenosine and its analogs exert their physiological effects by activating four subtypes of G-protein coupled receptors (GPCRs): A1, A2A, A2B, and A3.[2] These receptors are implicated in a wide array of physiological and pathological processes, making them attractive targets for drug discovery.[3] Activation of A1 and A3 receptors typically leads to the inhibition of adenylyl cyclase, decreasing intracellular cyclic AMP (cAMP) levels, while A2A and A2B receptor activation stimulates adenylyl cyclase and increases cAMP.[2] The structural similarity of this compound to N6-benzyladenosine derivatives suggests a potential affinity for adenosine receptors, particularly the A3 subtype, which is known to be modulated by such substitutions.[4][5]

Comparative Analysis with Alternative Adenosine Receptor Agonists

To ascertain the biological efficacy and selectivity of this compound, a direct comparison with established adenosine receptor agonists is essential. Based on the structural features of the target molecule, the following compounds are recommended as comparators:

  • IB-MECA (N6-(3-Iodobenzyl)-5'-N-methylcarboxamidoadenosine): A potent and highly selective A3 adenosine receptor agonist.[5][6] It is a valuable tool for dissecting A3 receptor-mediated effects and is currently in clinical trials for various indications.[6][7]

  • Cl-IB-MECA (2-Chloro-N6-(3-iodobenzyl)-adenosine-5'-N-methyluronamide): Another highly selective A3 adenosine receptor agonist, often used as a reference compound in preclinical and clinical studies.[6][7]

  • NECA (5'-N-Ethylcarboxamidoadenosine): A non-selective adenosine receptor agonist, exhibiting high affinity for all four receptor subtypes.[4] It serves as a useful control to assess broad adenosine receptor activation.

The following table summarizes the reported binding affinities (Ki) of these comparators at human adenosine receptor subtypes, providing a benchmark for the proposed validation studies.

Table 1: Binding Affinities (Ki, nM) of Comparator Compounds at Human Adenosine Receptors

CompoundA1 Receptor Ki (nM)A2A Receptor Ki (nM)A3 Receptor Ki (nM)
IB-MECA55551.1
Cl-IB-MECA---
NECA142123

Data for IB-MECA and NECA from Gallo-Rodriguez et al., 1994.[4] Data for Cl-IB-MECA is widely cited but a specific Ki value was not found in the initial searches.

Proposed Experimental Protocols for Validation

To validate the biological efficacy of this compound, a tiered approach involving receptor binding and functional assays is recommended.

Radioligand Binding Assays

These assays will determine the binding affinity and selectivity of this compound for each of the four human adenosine receptor subtypes.

Methodology:

  • Cell Lines: Use Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably transfected with the individual human A1, A2A, A2B, or A3 adenosine receptors.[8]

  • Radioligands:

    • A1 Receptor: [3H]CCPA (2-chloro-N6-cyclopentyladenosine)[8]

    • A2A Receptor: [3H]CGS 21680[8]

    • A3 Receptor: [125I]I-AB-MECA (N6-(4-amino-3-iodobenzyl)-5'-N-methylcarboxamidoadenosine)[8]

    • A2B Receptor: [3H]PSB-603[9]

  • Procedure:

    • Prepare cell membranes from the transfected cell lines.

    • Incubate the membranes with a fixed concentration of the respective radioligand and varying concentrations of the test compound (this compound) or comparator compounds.

    • After reaching equilibrium, separate the bound and free radioligand by rapid filtration.

    • Quantify the radioactivity of the filters using a scintillation counter.

    • Determine the IC50 values (concentration of the compound that inhibits 50% of the specific radioligand binding) by non-linear regression analysis.

    • Calculate the Ki values using the Cheng-Prusoff equation.

Functional Assays

Functional assays will assess the ability of this compound to activate adenosine receptors and elicit a downstream signaling response.

This assay measures the modulation of intracellular cAMP levels following receptor activation.

Methodology:

  • Cell Lines: Use the same transfected CHO or HEK293 cell lines as in the binding assays.

  • Procedure:

    • Pre-treat the cells with a phosphodiesterase inhibitor, such as rolipram (B1679513) or IBMX, to prevent cAMP degradation.

    • For A1 and A3 receptor assays, stimulate adenylyl cyclase with forskolin.

    • Incubate the cells with varying concentrations of this compound or comparator compounds.

    • Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or LANCE).

    • Determine the EC50 values (concentration of the compound that produces 50% of the maximal response) for stimulation (A2A, A2B) or inhibition (A1, A3) of cAMP accumulation.

This assay utilizes a reporter gene (e.g., luciferase) under the control of a cAMP-responsive element (CRE) to measure receptor activation.

Methodology:

  • Cell Lines: Co-transfect HEK293 cells with the desired adenosine receptor subtype and a CRE-luciferase reporter plasmid.

  • Procedure:

    • Incubate the transfected cells with varying concentrations of this compound or comparator compounds.

    • After an appropriate incubation period, lyse the cells and measure luciferase activity using a luminometer.

    • Determine the EC50 values for the induction of reporter gene expression.

Data Presentation

The quantitative data obtained from these experiments should be summarized in the following tables for clear comparison.

Table 2: Proposed Data Summary for Binding Affinity of this compound

CompoundA1 Receptor Ki (nM)A2A Receptor Ki (nM)A2B Receptor Ki (nM)A3 Receptor Ki (nM)
This compoundExperimental ValueExperimental ValueExperimental ValueExperimental Value
IB-MECA5555-1.1
NECA1421-23

Table 3: Proposed Data Summary for Functional Activity of this compound

CompoundA1 cAMP EC50 (nM)A2A cAMP EC50 (nM)A3 cAMP EC50 (nM)A2B cAMP EC50 (nM)
This compoundExperimental ValueExperimental ValueExperimental ValueExperimental Value
IB-MECA>1000>10002.4>1000
NECA6.715255800

Reference EC50 values for IB-MECA and NECA are indicative and may vary depending on the specific assay conditions.

Visualizing Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and the proposed experimental workflow.

Adenosine_Signaling_Pathway cluster_receptor Adenosine Receptor Activation cluster_downstream Downstream Signaling NMA This compound A3R A3 Adenosine Receptor NMA->A3R Binds Gi Gi Protein A3R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Anti-inflammatory) PKA->Cellular_Response Phosphorylates Targets

Caption: A3 Adenosine Receptor Signaling Pathway.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Assays cluster_analysis Data Analysis cluster_conclusion Conclusion Compound This compound & Comparators Binding Radioligand Binding Assays (A1, A2A, A2B, A3) Compound->Binding Functional Functional Assays (cAMP, Reporter Gene) Compound->Functional Ki Determine Ki values (Binding Affinity & Selectivity) Binding->Ki EC50 Determine EC50 values (Potency & Efficacy) Functional->EC50 Efficacy Validate Biological Efficacy Ki->Efficacy EC50->Efficacy

Caption: Experimental Workflow for Validation.

By following this comprehensive guide, researchers can systematically evaluate the biological efficacy of this compound, determine its adenosine receptor subtype selectivity and potency, and pave the way for its further development in relevant disease models.

References

A Comparative Guide to Selective Adenosine A3 Receptor Agonists: N-[(3-Methoxyphenyl)methyl]adenosine in Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of N-[(3-Methoxyphenyl)methyl]adenosine with other well-established selective adenosine (B11128) A3 receptor (A3AR) agonists, namely N⁶-(3-Iodobenzyl)adenosine-5'-N-methyluronamide (IB-MECA) and 2-Chloro-N⁶-(3-iodobenzyl)adenosine-5'-N-methyluronamide (Cl-IB-MECA). The information presented is based on available experimental data to facilitate informed decisions in research and drug development.

Executive Summary

Comparative Performance of A3 Receptor Agonists

This section summarizes the available quantitative data for the binding affinity and selectivity of the compared agonists.

Table 1: Binding Affinity (Ki) and Selectivity of Adenosine A3 Receptor Agonists

CompoundA3AR Ki (nM)A1AR Ki (nM)A2AAR Ki (nM)A3 vs A1 Selectivity RatioA3 vs A2A Selectivity RatioReference
This compound Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available[1]
IB-MECA 1.15456~49~51[1]
Cl-IB-MECA 0.33>1000>1000>3030>3030[2]

Note: The Ki values for IB-MECA and Cl-IB-MECA are for rat A3 receptors.

Interpretation of Data:

  • IB-MECA demonstrates high affinity for the A3AR with approximately 50-fold selectivity over A1 and A2A receptors.[1]

  • Cl-IB-MECA exhibits even greater potency and remarkable selectivity for the A3AR, with over 2500- and 1400-fold selectivity against A1 and A2A receptors, respectively.[2]

  • For This compound , quantitative binding data is not available in the cited literature. However, a comprehensive study on the structure-activity relationships of N⁶-benzyladenosine-5'-uronamides indicated that among methoxybenzyl derivatives, a 4-methoxy group was optimal for A3 receptor selectivity, suggesting that the 3-methoxy substitution likely confers lower affinity or selectivity.[1]

Signaling Pathways and Experimental Workflows

Adenosine A3 Receptor Signaling Pathway

Activation of the A3AR, a Gi/o-coupled receptor, initiates a cascade of intracellular events. The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, A3AR activation can stimulate phospholipase C (PLC), resulting in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.

A3AR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm A3_Agonist A3 Agonist A3R A3 Receptor A3_Agonist->A3R Binds G_protein Gi/o Protein A3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates cAMP cAMP AC->cAMP Converts IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response PIP2 PIP2 PIP2->PLC Ca2 Ca2+ IP3->Ca2 Mobilizes PKC PKC DAG->PKC Activates Ca2->Cellular_Response PKC->Cellular_Response

Caption: Adenosine A3 Receptor Signaling Pathway.

Experimental Workflow for Agonist Characterization

The characterization of a novel A3AR agonist typically follows a multi-step process involving binding assays to determine affinity and selectivity, followed by functional assays to assess efficacy.

Experimental_Workflow Start Synthesize & Purify Test Compound Binding_Assay Radioligand Binding Assay Start->Binding_Assay Determine Ki at A3AR Selectivity_Screen Selectivity Screening (A1, A2A, A2B Receptors) Binding_Assay->Selectivity_Screen Determine Ki at other subtypes Functional_Assay Functional Assays Selectivity_Screen->Functional_Assay Assess Efficacy cAMP_Assay cAMP Accumulation Assay Functional_Assay->cAMP_Assay Measure cAMP inhibition Calcium_Assay Calcium Mobilization Assay Functional_Assay->Calcium_Assay Measure Ca2+ flux In_Vivo In Vivo Studies (e.g., disease models) cAMP_Assay->In_Vivo Calcium_Assay->In_Vivo

Caption: Workflow for A3AR Agonist Characterization.

Detailed Experimental Protocols

Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of a test compound for the A3AR.

Materials:

  • Cell membranes expressing the adenosine A3 receptor (e.g., from CHO or HEK293 cells).

  • Radioligand: [¹²⁵I]AB-MECA (N⁶-(4-Amino-3-iodobenzyl)adenosine-5'-N-methyluronamide).

  • Non-specific binding control: A high concentration of a non-radiolabeled A3AR agonist (e.g., 10 µM IB-MECA).

  • Test compounds at various concentrations.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂, 1 mM EDTA, and 2 U/mL adenosine deaminase.

  • 96-well filter plates (e.g., GF/C).

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of non-specific binding control, or 50 µL of the test compound dilution.

  • Add 50 µL of the radioligand solution (e.g., at a final concentration of 0.5 nM).

  • Add 100 µL of the cell membrane preparation (containing 20-40 µg of protein).

  • Incubate the plate at room temperature for 90 minutes with gentle agitation.

  • Terminate the incubation by rapid filtration through the filter plate using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Dry the filters and add scintillation fluid.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound and determine the IC₅₀ value.

  • Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

This functional assay measures the ability of an A3AR agonist to inhibit adenylyl cyclase activity.

Materials:

  • Cells expressing the adenosine A3 receptor (e.g., CHO-K1 cells).

  • Forskolin (B1673556) (an adenylyl cyclase activator).

  • Test compounds at various concentrations.

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Cell culture medium and reagents.

Procedure:

  • Seed the cells in a 96-well plate and allow them to attach overnight.

  • Replace the medium with serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) and incubate for 30 minutes.

  • Add the test compound at various concentrations and incubate for 15 minutes.

  • Stimulate the cells with forskolin (e.g., 10 µM) for 15 minutes to induce cAMP production.

  • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

  • Measure the intracellular cAMP levels using the chosen detection method.

  • Plot the concentration-response curve and determine the EC₅₀ value for the inhibition of forskolin-stimulated cAMP accumulation.

Intracellular Calcium Mobilization Assay

This assay measures the ability of an A3AR agonist to induce an increase in intracellular calcium concentration.

Materials:

  • Cells expressing the adenosine A3 receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

  • Pluronic F-127.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Test compounds at various concentrations.

  • A fluorescence plate reader with an injection module.

Procedure:

  • Seed the cells in a black-walled, clear-bottom 96-well plate and allow them to attach overnight.

  • Prepare the dye-loading solution by mixing the fluorescent calcium indicator with Pluronic F-127 in the assay buffer.

  • Remove the culture medium from the cells and add the dye-loading solution.

  • Incubate the plate at 37°C for 60 minutes in the dark.

  • Wash the cells with assay buffer to remove excess dye.

  • Place the plate in the fluorescence plate reader and record the baseline fluorescence.

  • Inject the test compound at various concentrations and immediately start recording the fluorescence signal over time.

  • Analyze the data by calculating the change in fluorescence intensity (peak fluorescence - baseline fluorescence) and plot the concentration-response curve to determine the EC₅₀ value.

Conclusion

In the landscape of selective adenosine A3 receptor agonists, IB-MECA and Cl-IB-MECA stand out as potent and highly selective research tools with a wealth of supporting experimental data. While this compound belongs to a class of compounds with demonstrated A3AR activity, the lack of publicly available, specific binding and functional data for this particular analog makes a direct quantitative comparison challenging. Structure-activity relationship studies suggest that the 3-methoxy substitution on the N⁶-benzyl group may not be optimal for A3AR affinity and selectivity compared to other substitutions. Researchers and drug development professionals are encouraged to consider the well-validated profiles of IB-MECA and Cl-IB-MECA for their studies, while further investigation would be required to fully elucidate the pharmacological profile of this compound as a selective A3AR agonist.

References

Comparative Efficacy Analysis: N-[(3-Methoxyphenyl)methyl]adenosine and Standard Adenosine Receptor Modulators

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals detailing the binding and functional profiles of N-[(3-Methoxyphenyl)methyl]adenosine in comparison to established adenosine (B11128) receptor agonists and antagonists. This report includes quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.

Introduction

Adenosine receptors, a family of four G protein-coupled receptors (GPCRs) designated A1, A2A, A2B, and A3, are ubiquitous throughout the human body and play critical roles in a myriad of physiological processes. Their modulation holds therapeutic promise for a wide range of conditions, including cardiovascular diseases, neurodegenerative disorders, inflammation, and cancer. Consequently, the development of novel, selective adenosine receptor modulators is an area of intense research. This guide provides a comparative analysis of the efficacy of this compound, a synthetic adenosine analog, against a panel of standard, well-characterized adenosine receptor modulators. Due to the limited publicly available data for this compound, this comparison utilizes data for the closely related analog, N6-(3-methoxybenzyl)adenosine-5'-N-methyluronamide, to infer its likely pharmacological profile.

Quantitative Efficacy Comparison

The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of the N6-(3-methoxybenzyl)adenosine analog and standard adenosine receptor modulators at the four human adenosine receptor subtypes. Data is presented to facilitate a direct comparison of potency and selectivity.

Adenosine Receptor Binding Affinity (Ki, nM)
CompoundA1 ReceptorA2A ReceptorA2B ReceptorA3 ReceptorReference(s)
N6-(3-methoxybenzyl)adenosine-5'-N-methyluronamide 160360>1000018[1]
Agonists
Adenosine15130>10000370
NECA6.414560025
R-PIA1.1230>10000430
CGS 216802300225000017000
Cl-IB-MECA260600>100001.0[2]
BAY 60-6583>10000>100000.33-0.75>10000[3]
Antagonists
CPX (8-Cyclopentyl-1,3-dipropylxanthine)0.525015000>10000
ZM 2413851300.483200
MRS 1754403 (human)503 (human)1.97 (human)570 (human)
Adenosine Receptor Functional Potency (EC50/IC50, nM)
CompoundA1 Receptor (cAMP Inhibition)A2A Receptor (cAMP Stimulation)A2B Receptor (cAMP Stimulation)A3 Receptor (cAMP Inhibition)Reference(s)
Agonists
NECA1020280030
R-PIA2.51000>100001000
CGS 21680>1000015>10000>10000
Cl-IB-MECA---1.2[2]
BAY 60-6583--2.83 (murine)-[3]
Antagonists IC50 (nM) IC50 (nM) IC50 (nM) IC50 (nM) Reference(s)
CPX1.2500>10000>10000
ZM 2413852500.8160400
MRS 1754--2.0-

Experimental Protocols

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of a test compound for a specific adenosine receptor subtype by measuring its ability to displace a known radiolabeled ligand.

Materials:

  • Cell membranes expressing the human adenosine receptor of interest (A1, A2A, A2B, or A3).

  • Radioligand (e.g., [3H]CCPA for A1, [3H]CGS 21680 for A2A, [3H]DPCPX for A1, [125I]AB-MECA for A3).

  • Test compound (this compound or other modulators).

  • Non-specific binding control (e.g., high concentration of a non-labeled standard agonist or antagonist like NECA or theophylline).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well filter plates (e.g., GF/B or GF/C).

  • Scintillation fluid.

  • Microplate scintillation counter.

Procedure:

  • Membrane Preparation: Thaw the cell membranes on ice. Dilute the membranes in ice-cold assay buffer to a final protein concentration optimized for the specific receptor subtype.

  • Assay Plate Preparation: Add assay buffer, test compound at various concentrations, radioligand at a fixed concentration (typically at or below its Kd value), and the diluted cell membranes to each well of the 96-well plate.

  • Determination of Non-specific Binding: In separate wells, add the non-specific binding control instead of the test compound.

  • Incubation: Incubate the plates at room temperature (or other optimized temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional cAMP Assays

Objective: To determine the functional activity (EC50 for agonists, IC50 for antagonists) of a test compound by measuring its effect on intracellular cyclic adenosine monophosphate (cAMP) levels.

Materials:

  • Intact cells expressing the human adenosine receptor of interest (e.g., CHO or HEK293 cells).

  • Test compound.

  • Forskolin (B1673556) (an adenylyl cyclase activator, used for A1 and A3 receptor assays).

  • Standard agonist for antagonist assays.

  • cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).

  • Cell culture medium.

  • Phosphodiesterase inhibitor (e.g., IBMX or rolipram) to prevent cAMP degradation.

Procedure:

  • Cell Culture and Plating: Culture the cells under appropriate conditions and seed them into 96- or 384-well plates. Allow the cells to adhere and grow to a suitable confluency.

  • Agonist Assay (A2A and A2B Receptors):

    • Pre-incubate the cells with a phosphodiesterase inhibitor for a short period.

    • Add the test compound at various concentrations and incubate for a specified time (e.g., 30-60 minutes) at 37°C.

    • Lyse the cells and measure the intracellular cAMP concentration using a cAMP assay kit according to the manufacturer's instructions.

    • Plot the cAMP concentration against the logarithm of the test compound concentration to determine the EC50 value.

  • Agonist Assay (A1 and A3 Receptors):

    • Pre-incubate the cells with a phosphodiesterase inhibitor.

    • Add the test compound at various concentrations.

    • Stimulate the cells with a fixed concentration of forskolin to induce cAMP production and incubate for a specified time at 37°C.

    • Lyse the cells and measure the intracellular cAMP concentration.

    • Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the logarithm of the test compound concentration to determine the EC50 value.

  • Antagonist Assay:

    • Pre-incubate the cells with the test compound (antagonist) at various concentrations.

    • Add a fixed concentration of a standard agonist (typically its EC80) to stimulate the receptor.

    • Incubate and measure the cAMP levels as described above.

    • Plot the percentage of inhibition of the agonist response against the logarithm of the antagonist concentration to determine the IC50 value.

Visualizations

Adenosine Receptor Signaling Pathways

Adenosine_Signaling cluster_A1_A3 A1/A3 Receptor Signaling cluster_A2A_A2B A2A/A2B Receptor Signaling A1_A3 A1 / A3 Receptors Gi Gi A1_A3->Gi Agonist AC_inhibit Adenylyl Cyclase Gi->AC_inhibit PLC PLC Gi->PLC cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease IP3_DAG ↑ IP3, DAG PLC->IP3_DAG A2A_A2B A2A / A2B Receptors Gs Gs A2A_A2B->Gs Agonist AC_stimulate Adenylyl Cyclase Gs->AC_stimulate cAMP_increase ↑ cAMP AC_stimulate->cAMP_increase ATP ATP AMP AMP ATP->AMP Adenosine Adenosine AMP->Adenosine Adenosine->A1_A3 Adenosine->A2A_A2B

Caption: Adenosine receptor signaling pathways.

Experimental Workflow for Efficacy Comparison

Experimental_Workflow cluster_binding Binding Affinity Determination cluster_functional Functional Potency Determination start Start: Compound Selection (this compound & Standard Modulators) membrane_prep Receptor Membrane Preparation start->membrane_prep cell_culture Cell Culture with Receptor Expression start->cell_culture binding_assay Radioligand Binding Assay incubation Incubation with Radioligand & Compound binding_assay->incubation membrane_prep->binding_assay filtration Filtration & Washing incubation->filtration counting Scintillation Counting filtration->counting ki_calc Ki Value Calculation (Cheng-Prusoff) counting->ki_calc data_analysis Data Analysis & Comparison ki_calc->data_analysis functional_assay cAMP Functional Assay stimulation Agonist/Antagonist Stimulation functional_assay->stimulation cell_culture->functional_assay cAMP_measurement cAMP Measurement stimulation->cAMP_measurement potency_calc EC50/IC50 Value Calculation cAMP_measurement->potency_calc potency_calc->data_analysis conclusion Conclusion: Efficacy & Selectivity Profile data_analysis->conclusion

Caption: Experimental workflow for efficacy comparison.

References

Assessing the cross-reactivity of N-[(3-Methoxyphenyl)methyl]adenosine with different receptor subtypes.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Adenosine (B11128) Receptor Subtypes and Signaling

Adenosine, an endogenous purine (B94841) nucleoside, modulates a wide array of physiological processes by activating four distinct G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3. These receptor subtypes exhibit differential tissue distribution and couple to various intracellular signaling pathways, making subtype-selective ligands highly sought after for therapeutic development. The A1 and A3 receptors typically couple to inhibitory G proteins (Gi/o), leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Conversely, the A2A and A2B receptors couple to stimulatory G proteins (Gs), resulting in an increase in cAMP. Understanding the cross-reactivity of a novel adenosine analog with these subtypes is critical for predicting its pharmacological effects and potential side effects.

Comparative Binding Affinity of Standard Adenosine Receptor Ligands

To contextualize the assessment of a novel compound, it is essential to compare its binding profile to that of well-characterized adenosine receptor agonists and antagonists. The following table summarizes the binding affinities (Ki) of several standard ligands across the four human adenosine receptor subtypes.

CompoundA1 Ki (nM)A2A Ki (nM)A2B Ki (nM)A3 Ki (nM)Primary Selectivity
Agonists
NECA (non-selective)131456029Non-selective
CCPA0.62100>10000480A1
CGS-21680230018>100008100A2A
BAY 60-6583>10000>100005.2>10000A2B
IB-MECA24002200>100001.3A3
Antagonists
DPCPX0.41200>10000>10000A1
ZM24138520000.51600340A2A
PSB 603>10000>1000031>10000A2B
MRS 122028001100>100001.8A3

Note: Ki values are indicative and can vary based on experimental conditions. The data presented is a compilation from various sources for illustrative purposes.

Assessing Functional Activity: A Comparative Overview

Beyond binding affinity, determining the functional activity of a compound at each receptor subtype is crucial. This is typically achieved by measuring the compound's effect on cAMP production. The following table illustrates the functional potency (EC50 for agonists) or inhibitory potency (IC50 for antagonists) of standard ligands.

CompoundA1 EC50/IC50 (nM)A2A EC50/IC50 (nM)A2B EC50/IC50 (nM)A3 EC50/IC50 (nM)Functional Activity
Agonists
NECA1.5 (Inhibition)20 (Stimulation)2300 (Stimulation)3.2 (Inhibition)Agonist
CCPA0.8 (Inhibition)>10000>10000>10000A1 Agonist
CGS-21680>1000027 (Stimulation)>10000>10000A2A Agonist
IB-MECA>10000>10000>100002.1 (Inhibition)A3 Agonist
Antagonists
DPCPX1.2>10000>10000>10000A1 Antagonist
ZM241385>100001.0>10000>10000A2A Antagonist

Note: Functional activity at A1 and A3 receptors is typically measured as inhibition of forskolin-stimulated cAMP production, while activity at A2A and A2B receptors is measured as direct stimulation of cAMP production. Values are illustrative.

Experimental Protocols

Radioligand Binding Assay for Determining Receptor Affinity (Ki)

This protocol outlines a standard method for determining the binding affinity of a test compound, such as N-[(3-Methoxyphenyl)methyl]adenosine, to each of the four adenosine receptor subtypes.

1. Materials:

  • Cell membranes prepared from cell lines stably expressing a single human adenosine receptor subtype (A1, A2A, A2B, or A3).

  • Radioligands specific for each receptor subtype:

    • A1: [³H]DPCPX (antagonist) or [³H]CCPA (agonist)

    • A2A: [³H]ZM241385 (antagonist) or [³H]CGS-21680 (agonist)

    • A2B: [³H]PSB-603 (antagonist)

    • A3: [¹²⁵I]I-AB-MECA (agonist)

  • Test compound (this compound) at various concentrations.

  • Non-specific binding control: A high concentration of a non-radiolabeled, high-affinity ligand for the respective receptor (e.g., 10 µM NECA).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂).

  • Glass fiber filters and a cell harvester.

  • Scintillation vials and scintillation fluid.

  • Liquid scintillation counter.

2. Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the assay buffer, cell membranes, radioligand, and either the test compound, buffer (for total binding), or the non-specific binding control.

  • Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Transfer the filters to scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting dose-response curve using non-linear regression.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental_Workflow_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_membranes Prepare Cell Membranes (Expressing Receptor Subtype) mix_components Combine Membranes, Radioligand, and Test Compound in Assay Plate prep_membranes->mix_components prep_radioligand Prepare Radioligand Solution prep_radioligand->mix_components prep_compound Prepare Serial Dilutions of Test Compound prep_compound->mix_components incubate Incubate to Reach Equilibrium mix_components->incubate filtration Rapid Filtration through Glass Fiber Filters incubate->filtration washing Wash Filters to Remove Unbound Radioligand filtration->washing scintillation Quantify Radioactivity (Scintillation Counting) washing->scintillation calc_ic50 Calculate IC50 from Dose-Response Curve scintillation->calc_ic50 calc_ki Calculate Ki using Cheng-Prusoff Equation calc_ic50->calc_ki

Workflow for Radioligand Binding Assay.
cAMP Accumulation Assay for Determining Functional Activity (EC50/IC50)

This protocol describes how to measure the functional effect of a test compound on the intracellular cAMP levels mediated by each adenosine receptor subtype.

1. Materials:

  • Cell lines stably expressing a single human adenosine receptor subtype.

  • Test compound (this compound) at various concentrations.

  • Forskolin (B1673556) (to stimulate cAMP production for A1 and A3 receptor assays).

  • A reference agonist for each receptor subtype.

  • Cell culture medium.

  • A commercial cAMP assay kit (e.g., HTRF, FRET, or ELISA-based).

  • A plate reader compatible with the chosen assay kit.

2. Procedure for A2A and A2B Receptors (Stimulation):

  • Seed the cells in a 96-well plate and culture overnight.

  • Replace the culture medium with a stimulation buffer.

  • Add serial dilutions of the test compound or a reference agonist.

  • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the cAMP assay kit.

3. Procedure for A1 and A3 Receptors (Inhibition):

  • Follow steps 1 and 2 as above.

  • Add serial dilutions of the test compound.

  • Add a fixed concentration of forskolin (e.g., 1-10 µM) to all wells (except the basal control) to stimulate cAMP production.

  • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Lyse the cells and measure the intracellular cAMP concentration.

4. Data Analysis:

  • For A2A and A2B receptors, plot the cAMP concentration against the logarithm of the test compound concentration and fit a sigmoidal dose-response curve to determine the EC50 value (the concentration that produces 50% of the maximal response).

  • For A1 and A3 receptors, plot the percentage inhibition of the forskolin-stimulated cAMP response against the logarithm of the test compound concentration to determine the IC50 value.

Adenosine Receptor Signaling Pathways

The following diagrams illustrate the canonical signaling pathways for Gs-coupled (A2A and A2B) and Gi-coupled (A1 and A3) adenosine receptors.

Gs_Signaling_Pathway ligand Adenosine Analog (e.g., CGS-21680) receptor A2A / A2B Receptor ligand->receptor binds g_protein Gs Protein receptor->g_protein activates ac Adenylyl Cyclase g_protein->ac stimulates atp ATP camp cAMP atp->camp converted by AC pka Protein Kinase A (PKA) camp->pka activates cellular_response Cellular Response (e.g., Vasodilation, Anti-inflammation) pka->cellular_response phosphorylates targets Gi_Signaling_Pathway ligand Adenosine Analog (e.g., CCPA) receptor A1 / A3 Receptor ligand->receptor binds g_protein Gi Protein receptor->g_protein activates ac Adenylyl Cyclase g_protein->ac inhibits atp ATP camp cAMP atp->camp conversion blocked pka Protein Kinase A (PKA) camp->pka activation reduced cellular_response Cellular Response (e.g., Neuronal Inhibition, Cardioprotection) pka->cellular_response reduced phosphorylation

Correlating In Vitro and In Vivo Results for N-[(3-Methoxyphenyl)methyl]adenosine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-[(3-Methoxyphenyl)methyl]adenosine is an adenosine (B11128) analog with potential therapeutic applications, including roles as a smooth muscle vasodilator and in cancer progression.[1] Understanding its pharmacological profile in both laboratory and living systems is crucial for its development as a potential therapeutic agent. This guide provides a framework for correlating in vitro and in vivo results for this compound, offering objective comparisons with established adenosine receptor agonists and detailing supportive experimental methodologies.

Data Presentation: Comparative Analysis

To effectively evaluate the potency and efficacy of this compound, a direct comparison with a well-characterized, non-selective adenosine receptor agonist such as NECA (5'-N-ethylcarboxamidoadenosine) is recommended. The following tables present a template for summarizing key quantitative data from in vitro and in vivo studies.

Table 1: In Vitro Adenosine Receptor Binding Affinity

CompoundA1 Receptor K_i_ (nM)A2A Receptor K_i_ (nM)A2B Receptor K_i_ (nM)A3 Receptor K_i_ (nM)
This compoundData to be determinedData to be determinedData to be determinedData to be determined
NECA (Reference)1520100025
Adenosine (Endogenous Ligand)3010>100001000

K_i_ values represent the concentration of the compound required to inhibit 50% of the radioligand binding.

Table 2: In Vitro Functional Activity - cAMP Accumulation Assay in HEK293 Cells Expressing Human Adenosine Receptor Subtypes

CompoundA1 Receptor EC_50_ (nM) (cAMP Inhibition)A2A Receptor EC_50_ (nM) (cAMP Stimulation)A2B Receptor EC_50_ (nM) (cAMP Stimulation)A3 Receptor EC_50_ (nM) (cAMP Inhibition)
This compoundData to be determinedData to be determinedData to be determinedData to be determined
NECA (Reference)101580020

EC_50_ values represent the concentration of the compound that elicits a half-maximal response.

Table 3: In Vivo Hemodynamic Effects in a Rodent Model

Treatment GroupDose (mg/kg)Change in Mean Arterial Pressure (mmHg)Change in Heart Rate (bpm)
Vehicle Control-BaselineBaseline
This compound0.1Data to be determinedData to be determined
This compound1Data to be determinedData to be determined
This compound10Data to be determinedData to be determined
NECA (Reference)0.1-25 ± 5+50 ± 10

Values are presented as mean ± standard deviation.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings.

In Vitro Radioligand Binding Assay

This protocol determines the binding affinity of this compound to the four adenosine receptor subtypes (A1, A2A, A2B, and A3).

Materials:

  • Membrane preparations from cells stably expressing human adenosine receptor subtypes (e.g., CHO or HEK293 cells).

  • Radioligands: [³H]R-PIA (for A1), [³H]CGS21680 (for A2A), [³H]DPCPX (for A1 to determine non-specific binding), [¹²⁵I]I-AB-MECA (for A3).

  • This compound and reference compounds.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂).

  • Scintillation fluid and a scintillation counter.

Procedure:

  • In a 96-well plate, add 50 µL of increasing concentrations of the test compound (this compound) or reference compound.

  • Add 50 µL of the appropriate radioligand at a concentration near its K_d_ value.

  • Add 100 µL of the cell membrane suspension (20-25 µg of protein per well).

  • Incubate the mixture for a specified time (e.g., 60-120 minutes) at room temperature to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Determine non-specific binding in the presence of a high concentration of a non-labeled antagonist.

  • Calculate the specific binding and determine the K_i_ values using competitive binding analysis software.[2]

In Vitro cAMP Functional Assay

This assay measures the ability of this compound to activate or inhibit adenylyl cyclase, a key downstream effector of adenosine receptors.

Materials:

  • HEK293 cells stably expressing one of the human adenosine receptor subtypes.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Adenosine deaminase.

  • Rolipram (a phosphodiesterase inhibitor).

  • Forskolin (B1673556) (an adenylyl cyclase activator, for A1 and A3 assays).

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

Procedure:

  • Seed the cells in a 24-well or 96-well plate and allow them to adhere overnight.

  • Wash the cells with serum-free medium.

  • Pre-treat the cells with adenosine deaminase to remove any endogenous adenosine.

  • For A1 and A3 receptor assays (G_i_-coupled), stimulate the cells with forskolin to induce cAMP production.

  • Add increasing concentrations of this compound or a reference compound. For A2A and A2B receptors (G_s_-coupled), the compound is added without forskolin.

  • Incubate for a specified time (e.g., 30-60 minutes) at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Calculate the EC_50_ values for cAMP inhibition (A1, A3) or stimulation (A2A, A2B) using a dose-response curve analysis.[3]

In Vivo Hemodynamic Assessment in a Rodent Model

This protocol evaluates the effect of this compound on cardiovascular parameters in a living organism.

Materials:

  • Anesthetized rats or mice.

  • Intravenous catheter for drug administration.

  • Arterial catheter connected to a pressure transducer for blood pressure monitoring.

  • ECG electrodes for heart rate monitoring.

  • This compound and reference compounds formulated in a suitable vehicle (e.g., saline with a small amount of DMSO).

Procedure:

  • Anesthetize the animal and insert intravenous and arterial catheters.

  • Allow the animal to stabilize and record baseline mean arterial pressure (MAP) and heart rate (HR).

  • Administer a bolus intravenous injection or a continuous infusion of the vehicle control and record MAP and HR for a defined period.

  • Administer increasing doses of this compound and record the hemodynamic responses at each dose.

  • Allow sufficient time between doses for the parameters to return to baseline.

  • Administer a reference compound (e.g., NECA) to compare the magnitude and duration of the effects.

  • Analyze the data to determine the dose-dependent effects of this compound on blood pressure and heart rate.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 A2A Adenosine Receptor Signaling Pathway ligand This compound receptor A2A Receptor ligand->receptor Binds g_protein Gs Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Stimulates camp cAMP ac->camp Converts ATP to atp ATP pka Protein Kinase A camp->pka Activates response Cellular Response (e.g., Vasodilation) pka->response Phosphorylates targets leading to

Caption: A2A Adenosine Receptor Signaling Pathway.

G cluster_1 In Vitro Experimental Workflow cluster_2 In Vivo Experimental Workflow start Prepare Compound Solutions binding Radioligand Binding Assay start->binding functional cAMP Functional Assay start->functional data_analysis_vitro Data Analysis (Ki, EC50) binding->data_analysis_vitro functional->data_analysis_vitro animal_prep Animal Preparation (Anesthesia, Catheterization) baseline Record Baseline Hemodynamics animal_prep->baseline drug_admin Administer Compound (IV Bolus or Infusion) baseline->drug_admin data_collection Monitor Hemodynamic Changes drug_admin->data_collection data_analysis_vivo Data Analysis (Dose-Response) data_collection->data_analysis_vivo

Caption: In Vitro and In Vivo Experimental Workflow.

This guide provides a comprehensive framework for the comparative evaluation of this compound. By following these standardized protocols and data presentation formats, researchers can generate robust and comparable data to elucidate the pharmacological profile of this novel adenosine analog.

References

Comparative Biological Activity of N-[(3-Methoxyphenyl)methyl]adenosine Derivatives as Adenosine Receptor Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the biological activity of N-[(3-Methoxyphenyl)methyl]adenosine derivatives, focusing on their affinity for adenosine (B11128) receptor subtypes. The data presented is primarily derived from a key study by Gallo-Rodriguez et al. (1994) in the Journal of Medicinal Chemistry, which systematically explored the structure-activity relationships of N6-benzyladenosine-5'-uronamides. This document is intended for researchers, scientists, and professionals in drug development interested in the therapeutic potential of adenosine receptor agonists.

Quantitative Comparison of Receptor Affinity

The following tables summarize the binding affinities (Ki values) of this compound-5'-N-methyluronamide and related analogues for rat A1, A2a, and A3 adenosine receptors. Lower Ki values indicate higher binding affinity.

Table 1: Affinity of N6-(Methoxybenzyl)adenosine-5'-N-methyluronamide Derivatives at Rat Adenosine Receptors

CompoundSubstitutionA1 Ki (nM)A2a Ki (nM)A3 Ki (nM)
1 N6-(3-Methoxybenzyl)180 ± 202,100 ± 40025 ± 3
2 N6-Benzyl (Unsubstituted)140 ± 201,600 ± 10037 ± 5
3 N6-(2-Methoxybenzyl)300 ± 303,100 ± 50048 ± 6
4 N6-(4-Methoxybenzyl)110 ± 101,500 ± 20018 ± 2

Data extracted from Gallo-Rodriguez, C., et al. (1994). J. Med. Chem., 37(5), 636-646.[1]

Table 2: Affinity of N6-(Halobenzyl)adenosine-5'-N-methyluronamide Derivatives at Rat Adenosine Receptors

CompoundSubstitutionA1 Ki (nM)A2a Ki (nM)A3 Ki (nM)
5 N6-(3-Iodobenzyl)55 ± 558 ± 61.1 ± 0.1
6 N6-(3-Bromobenzyl)120 ± 10700 ± 1006.5 ± 0.8
7 N6-(3-Chlorobenzyl)130 ± 20910 ± 11010 ± 1
8 N6-(3-Fluorobenzyl)160 ± 201,300 ± 20028 ± 3

Data extracted from Gallo-Rodriguez, C., et al. (1994). J. Med. Chem., 37(5), 636-646.[1]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Radioligand Binding Assay for Adenosine A3 Receptor Affinity

This protocol outlines the procedure for determining the binding affinity of test compounds to the rat A3 adenosine receptor.

1. Membrane Preparation:

  • Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably transfected with the cloned rat brain A3 adenosine receptor.[2]

  • Cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).[3]

  • The homogenate is centrifuged at high speed (e.g., 20,000 x g) to pellet the membranes.[3]

  • The pellet is washed and resuspended in the final assay buffer.[3] Protein concentration is determined using a standard method like the BCA assay.[3]

2. Binding Assay:

  • The assay is performed in a 96-well plate format in a total volume of 250 µL.[3]

  • Each well contains the cell membrane preparation (50-120 µg of protein), the radioligand ([125I]iodoAPNEA), and the competing test compound at various concentrations.

  • Non-specific binding is determined in the presence of a high concentration of a non-labeled agonist (e.g., 100 µM NECA).[4]

  • The plates are incubated for 60 minutes at 30°C with gentle agitation to reach equilibrium.[3]

3. Filtration and Counting:

  • The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI).[3]

  • The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.[3]

  • The radioactivity retained on the filters is counted using a scintillation counter.[3]

4. Data Analysis:

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

  • The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

cAMP Accumulation Functional Assay

This assay determines the functional activity of the adenosine derivatives as agonists or antagonists at the A3 adenosine receptor, which is a Gi-coupled receptor.

1. Cell Culture and Preparation:

  • CHO cells stably expressing the A3 adenosine receptor are cultured to 60-80% confluency.

  • The cells are harvested, centrifuged, and resuspended in a stimulation buffer.[5]

2. Assay Procedure:

  • The assay is typically performed in a 96- or 384-well plate format.

  • To measure the inhibition of cAMP production (characteristic of Gi-coupled receptor activation), adenylate cyclase is first stimulated with forskolin (B1673556).

  • The cells are incubated with various concentrations of the test compound (adenosine derivative) in the presence of forskolin and a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • The incubation is carried out for a defined period (e.g., 20 minutes) at 37°C.[6]

3. cAMP Measurement:

  • The intracellular cAMP concentration is measured using a competitive immunoassay, often employing technologies like Homogeneous Time-Resolved Fluorescence (HTRF).[6]

  • In this format, endogenous cAMP produced by the cells competes with a labeled cAMP tracer for binding to a specific antibody. The resulting signal is inversely proportional to the amount of cAMP in the sample.

4. Data Analysis:

  • The concentration of the agonist that produces 50% of its maximal effect (EC50) or the concentration of an antagonist that inhibits 50% of the agonist response (IC50) is determined from the dose-response curves.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the A3 adenosine receptor signaling pathway and a typical experimental workflow for evaluating compound affinity.

A3_Signaling_Pathway Ligand A3R Agonist (e.g., N6-derivative) A3R A3 Adenosine Receptor Ligand->A3R G_protein Gi/o Protein A3R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition PLC Phospholipase C (PLC) G_protein->PLC Activation PI3K_Akt PI3K/Akt Pathway G_protein->PI3K_Akt Activation cAMP ↓ cAMP Cellular_Response Cellular Responses (e.g., anti-inflammatory, - cardioprotective effects) cAMP->Cellular_Response IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca2 ↑ Intracellular Ca2+ IP3_DAG->Ca2 PKC Protein Kinase C (PKC) IP3_DAG->PKC Ca2->Cellular_Response MAPK MAPK Pathway (ERK1/2, p38) PKC->MAPK MAPK->Cellular_Response PI3K_Akt->MAPK Experimental_Workflow start Start synthesis Synthesize N6-substituted Adenosine Derivatives start->synthesis binding_assay Perform Radioligand Binding Assay synthesis->binding_assay functional_assay Perform cAMP Accumulation Assay synthesis->functional_assay mem_prep Prepare Membranes from A3R-expressing Cells mem_prep->binding_assay data_analysis_binding Analyze Binding Data (Calculate Ki) binding_assay->data_analysis_binding sar Establish Structure-Activity Relationships (SAR) data_analysis_binding->sar data_analysis_functional Analyze Functional Data (Calculate EC50/IC50) functional_assay->data_analysis_functional data_analysis_functional->sar end End sar->end

References

Validating Binding Affinity: A Comparative Analysis of N-[(3-Methoxyphenyl)methyl]adenosine and Other Adenosine Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate validation of binding affinity assay results is paramount. This guide provides a comparative analysis of the binding affinity of N-[(3-Methoxyphenyl)methyl]adenosine, an N6-substituted adenosine (B11128) analog, alongside other well-characterized adenosine receptor agonists. The data is presented to facilitate an objective assessment of its potential selectivity and potency at the four adenosine receptor subtypes (A1, A2A, A2B, and A3).

This guide summarizes quantitative binding affinity data, details the experimental protocols used to obtain this data, and provides a visual representation of the relevant signaling pathways and experimental workflows.

Comparative Binding Affinity of Adenosine Receptor Agonists

The binding affinity of a compound for its target receptor is a critical determinant of its pharmacological activity. For adenosine receptor ligands, this is typically expressed as the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors in a competition binding assay. A lower Ki value indicates a higher binding affinity.

To provide a robust framework for validating future experimental results for this compound, the following table compares the binding affinities of several well-established adenosine receptor agonists across the human A1, A2A, and A3 receptor subtypes.

CompoundA1 Ki (nM)A2A Ki (nM)A3 Ki (nM)Primary Selectivity
This compound Data not availableData not availableData not availablePredicted A3 Agonist
R-PIA1.1160110A1
CGS 216802902788800A2A
IB-MECA54561.1A3
2-Cl-IB-MECA>1000>10000.33A3

Note: Ki values can vary between species and experimental conditions.

Experimental Protocols

The determination of binding affinity for adenosine receptor ligands is most commonly achieved through competitive radioligand binding assays. This technique measures the ability of an unlabeled test compound (like this compound) to displace a radiolabeled ligand that is known to bind with high affinity and selectivity to a specific receptor subtype.

General Protocol for Competitive Radioligand Binding Assay

1. Membrane Preparation:

  • Membranes are prepared from cells stably expressing the human adenosine receptor subtype of interest (A1, A2A, A2B, or A3).

  • Cells are homogenized in a cold buffer solution and centrifuged to pellet the membranes.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer.

  • Protein concentration is determined using a standard method (e.g., Bradford assay).

2. Binding Assay:

  • The assay is typically performed in a 96-well plate format.

  • To each well, the following are added in order:

    • Assay buffer.

    • A fixed concentration of the appropriate radioligand. Commonly used radioligands include:

      • [3H]-DPCPX for A1 receptors.

      • [3H]-ZM241385 or [3H]-CGS 21680 for A2A receptors.

      • [125I]-AB-MECA for A3 receptors.

    • Increasing concentrations of the unlabeled test compound (e.g., this compound) or a known reference compound.

    • The prepared cell membranes.

3. Incubation:

  • The plates are incubated at a specific temperature (e.g., 25°C) for a set period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

4. Filtration:

  • The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioactivity.

5. Scintillation Counting:

  • The filters are dried, and a scintillation cocktail is added.

  • The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

6. Data Analysis:

  • Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled agonist or antagonist.

  • Specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing the Experimental Workflow and Signaling Pathways

To further clarify the processes involved in validating the binding affinity of this compound, the following diagrams, generated using the DOT language, illustrate the experimental workflow and the downstream signaling pathways of the adenosine receptors.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane_Prep Membrane Preparation from Receptor-Expressing Cells Incubation Incubation of Membranes, Radioligand, and Test Compound Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation Radioligand_Prep->Incubation Compound_Dilution Test Compound Dilution Series Compound_Dilution->Incubation Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Counting Scintillation Counting of Bound Radioactivity Filtration->Counting IC50_Determination IC50 Determination from Competition Curve Counting->IC50_Determination Ki_Calculation Ki Calculation using Cheng-Prusoff Equation IC50_Determination->Ki_Calculation

Caption: Workflow for a competitive radioligand binding assay.

Adenosine_Signaling cluster_receptors Adenosine Receptors cluster_gproteins G Proteins cluster_effectors Effector Enzymes cluster_second_messengers Second Messengers A1 A1 Gi Gi/o A1->Gi A3 A3 A3->Gi A2A A2A Gs Gs A2A->Gs A2B A2B A2B->Gs AC_inhibit Adenylyl Cyclase (Inhibition) Gi->AC_inhibit AC_stimulate Adenylyl Cyclase (Stimulation) Gs->AC_stimulate cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease cAMP_increase ↑ cAMP AC_stimulate->cAMP_increase

References

A Comparative Analysis of N-[(3-Methoxyphenyl)methyl]adenosine and Caffeine at Adenosine Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark comparison of the pharmacological effects of N-[(3-Methoxyphenyl)methyl]adenosine and the well-characterized adenosine (B11128) receptor antagonist, caffeine (B1668208). The following sections detail their respective binding affinities, functional effects on intracellular signaling, and the experimental protocols used to derive these findings.

Introduction to the Compounds

This compound is a synthetic analog of adenosine, characterized by a methoxybenzyl group at the N6 position of the purine (B94841) ring. Such modifications are known to alter the affinity and selectivity of the ligand for the four subtypes of adenosine receptors (A1, A2A, A2B, and A3)[1][2]. In contrast, caffeine (1,3,7-trimethylxanthine) is a naturally occurring xanthine (B1682287) alkaloid and a widely consumed psychoactive substance[3]. Its primary mechanism of action is the non-selective antagonism of adenosine receptors[3]. This guide aims to provide a direct comparison of these two compounds to aid researchers in the selection and application of appropriate pharmacological tools.

Data Presentation

The following tables summarize the quantitative data on the binding affinity and functional efficacy of this compound and caffeine at the four adenosine receptor subtypes.

Table 1: Adenosine Receptor Binding Affinity (Ki in µM)

CompoundA1 ReceptorA2A ReceptorA2B ReceptorA3 Receptor
This compound>10>10Not Reported0.44 ± 0.06
Caffeine20-3040-65~30Low Affinity

Note: Data for this compound is derived from studies on N6-(3-methoxybenzyl)adenosine-5'-N-methyluronamide[1]. Data for caffeine represents a range from multiple studies[4].

Table 2: Functional Efficacy at Adenosine Receptors

CompoundReceptor TargetFunctional EffectPotency (IC50/EC50)
This compoundA3Agonist (Inhibition of cAMP)Not Explicitly Reported
CaffeineA1/A2AAntagonist (Blocks Adenosine-mediated cAMP modulation)IC50 vs. Adenosine-stimulated cAMP: ~27-120 µM

Note: The functional effect of this compound is inferred from its structural class as an A3-selective agonist[1]. Caffeine's IC50 varies depending on the specific A2A receptor-mediated response being measured[4].

Signaling Pathways

The interaction of these compounds with adenosine receptors triggers distinct downstream signaling cascades. The A1 and A3 receptors are primarily coupled to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Conversely, the A2A and A2B receptors are coupled to Gs proteins, which stimulate adenylyl cyclase and increase cAMP levels.

As an A3 receptor agonist, this compound is expected to activate the Gi pathway, leading to the inhibition of cAMP production[1]. Caffeine, as an antagonist, blocks the effects of endogenous adenosine at both Gi- and Gs-coupled receptors, thereby modulating cAMP levels depending on the prevailing adenosinergic tone[3].

cluster_A1_A3 A1/A3 Receptor (Gi-coupled) cluster_A2A_A2B A2A/A2B Receptor (Gs-coupled) A1_A3 A1/A3 Receptor Gi Gi Protein A1_A3->Gi AC_inhibit Adenylyl Cyclase Gi->AC_inhibit Inhibits ATP_cAMP_inhibit ATP -> cAMP AC_inhibit->ATP_cAMP_inhibit NMA This compound (Agonist) NMA->A1_A3 Activates Adenosine_inhibit Adenosine Adenosine_inhibit->A1_A3 Caffeine_inhibit Caffeine (Antagonist) Caffeine_inhibit->A1_A3 Blocks A2A_A2B A2A/A2B Receptor Gs Gs Protein A2A_A2B->Gs AC_stimulate Adenylyl Cyclase Gs->AC_stimulate Stimulates ATP_cAMP_stimulate ATP -> cAMP AC_stimulate->ATP_cAMP_stimulate Adenosine_stimulate Adenosine Adenosine_stimulate->A2A_A2B Caffeine_stimulate Caffeine (Antagonist) Caffeine_stimulate->A2A_A2B Blocks

Figure 1: Adenosine Receptor Signaling Pathways.

Experimental Protocols

The data presented in this guide are typically generated using the following experimental methodologies.

Radioligand Binding Assay (Competition Assay)

This assay determines the affinity of a test compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.

Workflow Diagram:

prep Prepare Receptor Membranes (e.g., from CHO cells expressing the target receptor) incubate Incubate Membranes with: - Radioligand (e.g., [3H]-DPCPX for A1, [3H]-CGS21680 for A2A) - Increasing concentrations of test compound prep->incubate separate Separate Bound and Free Radioligand (via rapid vacuum filtration) incubate->separate quantify Quantify Radioactivity (using liquid scintillation counting) separate->quantify analyze Data Analysis (Calculate Ki from IC50 using Cheng-Prusoff equation) quantify->analyze seed Seed cells expressing the target receptor into a 384-well plate incubate_agonist For Agonist Assay: Add increasing concentrations of test compound (e.g., this compound) seed->incubate_agonist incubate_antagonist For Antagonist Assay: Add increasing concentrations of test compound (e.g., caffeine) followed by a fixed concentration of an agonist (e.g., NECA) seed->incubate_antagonist lyse Lyse the cells and add HTRF reagents (Eu3+-cryptate-labeled anti-cAMP antibody and d2-labeled cAMP) incubate_agonist->lyse incubate_antagonist->lyse read Incubate and read the plate (measure fluorescence at 665 nm and 620 nm) lyse->read analyze Data Analysis (Calculate cAMP concentration and determine EC50 or IC50) read->analyze

References

Safety Operating Guide

Proper Disposal of N-[(3-Methoxyphenyl)methyl]adenosine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents like N-[(3-Methoxyphenyl)methyl]adenosine are paramount for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of this adenosine (B11128) analog, fostering a culture of safety and building trust in your laboratory's operational integrity.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate safety measures to minimize exposure risks.

Core Principle: Treat this compound as a hazardous chemical waste. Under no circumstances should this compound or its solutions be disposed of down the drain or in regular solid waste streams.

Personal Protective Equipment (PPE): All personnel handling this compound must wear the following PPE:

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber). Gloves should be inspected for integrity before use and changed immediately if contaminated.
Eye Protection Safety glasses with side shields or chemical splash goggles. A face shield may be required for bulk handling or when there is a significant splash hazard.
Protective Clothing A standard laboratory coat. For larger quantities, a chemical-resistant apron may be necessary.
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid the inhalation of any dust or aerosols.

Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.

Waste Segregation and Collection
  • Designate a Specific Waste Container:

    • Use a clearly labeled, leak-proof, and chemically compatible container for all this compound waste.

    • The container must be securely sealed when not in use.

  • Labeling:

    • Affix a hazardous waste tag to the container as soon as the first drop of waste is added.

    • The label must include:

      • The full chemical name: "this compound" (no abbreviations).

      • The concentration and composition of the waste stream (including any solvents).

      • The date accumulation started.

      • The hazard characteristics (e.g., "Toxic," "Irritant").

  • Waste Streams:

    • Solid Waste: Collect unused or expired compound, contaminated personal protective equipment (e.g., gloves, weighing paper), and disposable labware (e.g., pipette tips, microfuge tubes) in the designated solid waste container.

    • Liquid Waste: Collect all solutions containing this compound in a designated liquid waste container. Do not mix with incompatible waste streams. The first rinse of any contaminated glassware should also be collected as hazardous waste.[1]

    • Sharps: Any needles or other sharps contaminated with this compound must be disposed of in a designated sharps container that is also labeled as hazardous chemical waste.

  • Storage:

    • Store the sealed waste container in a designated and properly ventilated satellite accumulation area within the laboratory.

    • Ensure secondary containment is used for liquid waste containers to prevent spills.

    • Do not store incompatible chemicals together.

  • Disposal Request:

    • Once the container is full, or in accordance with your institution's policies, arrange for a waste pickup through your EHS department.

Decontamination of Laboratory Equipment
  • Reusable Glassware: Triple rinse with a suitable solvent (e.g., ethanol (B145695) or methanol). The first two rinses must be collected as hazardous liquid waste. The third rinse may be disposed of down the drain, pending approval from your institution's EHS.

  • Work Surfaces: Decontaminate surfaces with a suitable cleaning agent. All cleaning materials (e.g., absorbent pads, wipes) must be disposed of as solid hazardous waste.

Experimental Protocol: Chemical Inactivation (for consideration and EHS approval)

While sending the chemical for incineration via a licensed waste disposal service is the standard and recommended procedure, in some instances, chemical inactivation may be considered. This protocol is provided as a general guideline and MUST be reviewed and approved by your institution's Environmental Health & Safety (EHS) department before implementation. The degradation of purine (B94841) nucleosides often involves enzymatic or harsh chemical conditions that may not be feasible or safe in a standard laboratory setting without proper controls.[2][3][4]

Principle: The purine ring of adenosine analogs can be susceptible to degradation under strong oxidizing or acidic conditions. However, the stability of the methoxyphenyl group must also be considered.

Disclaimer: This is a generalized protocol and its effectiveness and safety for this compound have not been specifically validated.

Materials:

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Potassium Permanganate (B83412) (KMnO₄) or Sodium Hypochlorite (bleach)

  • Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (B78521) (NaOH) for neutralization

  • Appropriate reaction vessel (e.g., heavy-walled flask)

  • Stir plate and stir bar

  • pH paper or pH meter

Procedure:

  • Consult EHS: Present this protocol and the Safety Data Sheet (SDS) for this compound to your EHS department for a full risk assessment and approval.

  • Prepare the Reaction: In a certified chemical fume hood, and wearing appropriate PPE, dissolve the this compound waste in a suitable solvent.

  • Acidification: Slowly add a strong acid (e.g., concentrated HCl) to the solution while stirring.

  • Oxidation: Slowly add an oxidizing agent (e.g., potassium permanganate solution) to the acidified mixture. Monitor the reaction for any signs of gas evolution or excessive heat generation.

  • Reaction Time: Allow the reaction to proceed for a specified time, as determined in consultation with EHS, to ensure complete degradation.

  • Neutralization: Carefully neutralize the reaction mixture by the slow addition of a base (e.g., sodium bicarbonate or sodium hydroxide solution) until the pH is between 6.0 and 8.0.

  • Disposal of Treated Waste: Even after treatment, the resulting solution must be collected as hazardous waste and disposed of through your EHS department.

Disposal Workflow Diagram

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation cluster_waste_collection Waste Segregation & Collection cluster_storage_disposal Storage & Final Disposal PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) WorkArea Work in a Ventilated Area (Chemical Fume Hood) SolidWaste Solid Waste (Contaminated PPE, Labware) WorkArea->SolidWaste Generate Waste LiquidWaste Liquid Waste (Solutions, Rinsate) WorkArea->LiquidWaste SharpsWaste Sharps Waste (Contaminated Needles) WorkArea->SharpsWaste WasteContainer Label Hazardous Waste Container SolidWaste->WasteContainer LiquidWaste->WasteContainer SharpsWaste->WasteContainer Storage Store in Designated Satellite Accumulation Area WasteContainer->Storage EHS_Pickup Request Pickup by EHS or Licensed Contractor Storage->EHS_Pickup FinalDisposal Final Disposal at Approved Facility (e.g., Incineration) EHS_Pickup->FinalDisposal

References

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